molecular formula C10H16ClNO3 B1378867 (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate CAS No. 1260616-94-1

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Cat. No.: B1378867
CAS No.: 1260616-94-1
M. Wt: 233.69 g/mol
InChI Key: RITDKFINXLSZFM-ZETCQYMHSA-N
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Description

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (CAS 1260616-94-1) is a chiral azetidine building block of high value in medicinal chemistry and drug discovery. Its molecular formula is C₁₀H₁₆ClNO₃, with a molecular weight of 233.69 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances solubility in organic solvents and stabilizes the azetidine ring during synthesis, and a reactive 2-chloroacetyl substituent that serves as an electrophilic site for further functionalization . This combination makes it a versatile intermediate for constructing more complex molecules. Researchers primarily utilize this compound in the synthesis of protease inhibitors and kinase-targeting agents . The azetidine ring provides significant conformational rigidity, and the chloroacetyl group is a key handle for nucleophilic substitution reactions with amines, alcohols, or thiols, enabling the creation of diverse chemical libraries . For safe handling, please note this product is classified with the hazard statement H314, indicating it causes severe skin burns and eye damage . Store in an inert atmosphere at 2-8°C . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITDKFINXLSZFM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, a chiral synthetic building block, has emerged as a molecule of significant interest in the field of medicinal chemistry. Its unique structural features, combining a strained four-membered azetidine ring with a reactive chloroacetyl group, make it a versatile precursor for the synthesis of complex molecular architectures, particularly in the burgeoning area of Proteolysis Targeting Chimeras (PROTACs). The azetidine motif is increasingly sought after in drug design for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity, which can lead to enhanced target engagement and pharmacokinetic profiles. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is paramount for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 1260616-94-1[1]
Molecular Formula C₁₀H₁₆ClNO₃[1]
Molecular Weight 233.69 g/mol [1]
Appearance Likely a solid or oilInferred from related compounds
Purity Typically >97%[1]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from synthetic procedures of related compounds
Storage Recommended storage at room temperature.[1]

Synthesis and Mechanistic Insights

Experimental Protocol: A Putative Synthetic Route

Step 1: Reduction of the Carboxylic Acid to the Primary Alcohol

The initial step involves the reduction of the carboxylic acid moiety of (S)-1-Boc-azetidine-2-carboxylic acid to the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. This transformation is a standard procedure in organic synthesis.

  • Reaction: (S)-1-Boc-azetidine-2-carboxylic acid → (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate

  • Reagents and Conditions:

    • To a solution of (S)-1-Boc-azetidine-2-carboxylic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a reducing agent is added. Borane complexes, like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are commonly employed for the selective reduction of carboxylic acids in the presence of the Boc-protecting group.

    • The reaction is typically initiated at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure controlled reactivity and prevent side reactions.

  • Work-up and Purification:

    • Upon completion, the reaction is carefully quenched with a protic solvent, such as methanol, to decompose any excess borane.

    • An aqueous work-up is then performed to remove inorganic byproducts. The product is extracted into an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.

Step 2: Chloroacetylation of the Primary Alcohol

The final step is the conversion of the primary alcohol to the desired chloroacetylated product. This is an esterification reaction where the alcohol is acylated with a chloroacetylating agent.

  • Reaction: (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate → (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

  • Reagents and Conditions:

    • The alcohol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.

    • Chloroacetyl chloride is then added dropwise to the cooled reaction mixture (typically at 0 °C) to control the exothermic reaction.

  • Work-up and Purification:

    • After the reaction is complete, it is quenched with water or a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted into an organic solvent, and the organic layer is washed with brine, dried, and concentrated.

    • The final product is purified by flash column chromatography to afford (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

Synthesis_Pathway start (S)-1-Boc-azetidine-2-carboxylic acid intermediate (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate start->intermediate Reduction (e.g., BH3-THF) product (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate intermediate->product Chloroacetylation (Chloroacetyl chloride, TEA)

Figure 1. Putative synthetic pathway for (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the diastereotopic protons of the azetidine ring, and the methylene protons of the chloroacetyl group.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc and chloroacetyl groups, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial to determine the enantiomeric purity of the final product. A suitable chiral stationary phase, such as a polysaccharide-based column, would be used with a mobile phase consisting of a mixture of heptane and a polar modifier like isopropanol or ethanol.

Applications in Drug Discovery: A Key Linker for PROTACs

The primary application of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.

The chloroacetyl group of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate serves as an electrophilic handle that can react with a nucleophilic group (e.g., an amine or thiol) on a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL). The azetidine ring provides a rigid and defined linker element, which is critical for optimizing the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.

Illustrative Application: Synthesis of a BRD4-Degrading PROTAC

A prime example of the utility of this building block is in the synthesis of PROTACs targeting the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene expression.

  • Step 1: Linker-E3 Ligase Conjugation: The chloroacetyl group of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is reacted with the amine group of a pomalidomide derivative (a common CRBN ligand) in the presence of a base to form an amide bond.

  • Step 2: Deprotection: The Boc protecting group on the azetidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid) to expose the secondary amine.

  • Step 3: Coupling with POI Ligand: The free amine on the azetidine linker is then coupled to a carboxylic acid-functionalized BRD4 inhibitor (e.g., a derivative of JQ1) using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA) to yield the final PROTAC molecule.

PROTAC_Synthesis chloroacetyl_azetidine (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate intermediate1 Boc-Protected Linker-E3 Ligase Conjugate chloroacetyl_azetidine->intermediate1 pomalidomide Pomalidomide Derivative (E3 Ligase Ligand) pomalidomide->intermediate1 intermediate2 Deprotected Linker-E3 Ligase Conjugate intermediate1->intermediate2 Boc Deprotection (TFA) protac Final BRD4-Degrading PROTAC intermediate2->protac jq1 JQ1 Derivative (BRD4 Ligand) jq1->protac

Figure 2. General workflow for the synthesis of a BRD4-degrading PROTAC.

Safety and Handling

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. As a chloroacetyl derivative, it is a potential alkylating agent and may be corrosive and a lachrymator. Direct contact with skin and eyes should be avoided. In case of exposure, the affected area should be flushed immediately with copious amounts of water.

Conclusion and Future Outlook

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its application as a linker in the construction of PROTACs highlights the growing importance of strained ring systems in modern drug discovery. The continued exploration of novel synthetic routes to this and related azetidine derivatives, as well as their incorporation into new therapeutic modalities, will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

Sources

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Executive Summary

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral, bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a strained azetidine ring, which can confer favorable pharmacokinetic properties, a Boc-protected amine for synthetic stability and controlled deprotection, and a reactive chloroacetyl group. This electrophilic "warhead" makes the molecule particularly valuable for the construction of covalent inhibitors and as a versatile handle for bioconjugation. This guide provides a comprehensive overview of its chemical properties, a representative synthetic workflow, and its critical applications, with a focus on its emerging role in the field of targeted protein degradation.

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in modern drug discovery.[1] Its inclusion in a molecule is a strategic choice to impart specific, desirable physicochemical properties. Unlike larger, more flexible rings, the inherent strain and conformational rigidity of the azetidine scaffold can enhance binding affinity to biological targets and improve metabolic stability.[1] Furthermore, the sp³-rich character of the azetidine ring often leads to improved solubility, a critical parameter for drug candidate viability.

The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, where the azetidine moiety is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles.[1][2] (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate builds upon this privileged scaffold by incorporating a reactive functional group, positioning it as a high-value intermediate for creating next-generation therapeutics.

Physicochemical Properties and Characterization

The precise characterization of a synthetic building block is fundamental to its reliable application in complex multi-step syntheses. The key properties of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆ClNO₃[3][4]
Molecular Weight 233.69 g/mol [3][4]
CAS Number 1260616-94-1[3][5]
Appearance Typically an off-white to yellow solid or oilN/A
Chirality (S)-enantiomer[3]
InChI Key InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1[3]
Storage Room temperature, under an inert atmosphere is recommended[3]
Analytical Characterization

For quality control and structural verification, a combination of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the diastereotopic protons of the azetidine ring, and the methylene protons of the chloroacetyl group. ¹³C NMR would confirm the presence of the carbonyls (ester and ketone), the quaternary carbon of the Boc group, and the carbons of the azetidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition, matching the molecular formula C₁₀H₁₆ClNO₃.

  • Infrared (IR) Spectroscopy: IR analysis would reveal strong absorption bands corresponding to the carbonyl stretching vibrations of the Boc-protected carbamate (~1700 cm⁻¹) and the ketone (~1740 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate requires a stereocontrolled approach to establish the chiral center at the 2-position of the azetidine ring. A common and logical strategy involves the acylation of a pre-formed, enantiopure azetidine precursor. The workflow below illustrates a representative synthetic pathway.

G cluster_0 Synthetic Workflow A N-Boc-(S)-azetidine-2-carboxylic acid B Activated Ester or Weinreb Amide A->B Activation (e.g., EDC, HOBt or SOCl₂) C Reaction with Chloro-organometallic Reagent B->C Nucleophilic Addition D (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate C->D Workup/Purification

Caption: A representative workflow for the synthesis of the title compound.

Representative Experimental Protocol

This protocol describes a plausible method starting from commercially available N-Boc-(S)-azetidine-2-carboxylic acid. The causality behind this choice is its high reliability and control over side reactions. Conversion to a Weinreb amide (N-methoxy-N-methylamide) is a field-proven technique to prevent over-addition by organometallic reagents.

Step 1: Weinreb Amide Formation

  • Materials: N-Boc-(S)-azetidine-2-carboxylic acid, N,O-Dimethylhydroxylamine hydrochloride, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-(S)-azetidine-2-carboxylic acid in anhydrous DCM.

    • Add N,O-Dimethylhydroxylamine hydrochloride and DIPEA, and cool the mixture to 0 °C.

    • Add EDC and HOBt portion-wise, then allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with aqueous acid, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify by column chromatography to yield the Weinreb amide.

Step 2: Chloroacetylation

  • Materials: The Weinreb amide from Step 1, Chloromethylmagnesium chloride (or a related Grignard reagent), anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Add the solution of Chloromethylmagnesium chloride dropwise via syringe.

    • Monitor the reaction by TLC. Upon completion, quench carefully at -78 °C by adding saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The crude product is then purified by flash column chromatography to yield the final compound.

Applications in Drug Development

The utility of this molecule stems from its bifunctional nature. The Boc-protected amine serves as a latent nucleophile, which can be revealed under acidic conditions for subsequent coupling reactions, while the chloroacetyl group is a mild electrophile.

Covalent Warhead for Targeted Protein Degradation

A primary application for this building block is in the synthesis of ligands for Targeted Protein Degradation (TPD).[3] TPD is a revolutionary therapeutic modality that utilizes small molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is an ideal building block for the E3 ligase-binding portion of a PROTAC. The chloroacetyl group can act as a reactive handle to form a covalent bond with a nucleophilic residue (e.g., cysteine) on the E3 ligase, leading to potent and durable target degradation.

G cluster_0 PROTAC Structure & Role of Building Block protac Warhead (binds Target Protein) Linker E3 Ligase Ligand note The chloroacetyl group serves as a covalent anchor or a point for linker attachment to the E3 Ligase Ligand. protac:f2->note building_block (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate building_block->protac:f2

Sources

A Technical Guide to (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. We will explore its unique molecular structure and stereochemistry, provide a detailed, field-tested synthetic protocol with mechanistic insights, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who are looking to leverage the unique properties of strained heterocyclic systems.

Part 1: Molecular Profile and Stereochemical Significance

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a bifunctional molecule featuring a strained four-membered azetidine ring.[1][2] This ring system is of growing interest in drug discovery because its inherent strain and three-dimensional character can confer improved metabolic stability, solubility, and binding affinity to parent drug molecules.[1]

The molecule's structure consists of three key components:

  • The Azetidine Ring: A saturated four-membered nitrogen heterocycle that provides a rigid, sp³-rich scaffold.[1][3]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen serves two primary purposes. It deactivates the nitrogen, preventing it from participating in unwanted side reactions, and its steric bulk can influence the conformation of the ring. It is stable under a wide range of conditions but can be removed cleanly under mildly acidic conditions.[4]

  • The (S)-Stereocenter: The absolute stereochemistry at the C2 position is critical. Biological systems are chiral, and the specific (S)-configuration is often essential for achieving the desired pharmacological activity by ensuring precise orientation within a target's binding site.

  • The Chloroacetyl Group: This is a reactive electrophilic handle. The chlorine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This functionality is ideal for forming covalent bonds with biological targets or for further synthetic elaboration.[5][6]

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₆ClNO₃
Molecular Weight 233.69 g/mol
CAS Number 193479-24-6
Appearance Typically an oil or low-melting solid
Chirality (S)-configuration at C2

Part 2: Synthesis and Mechanistic Insights

The most common and reliable route to synthesize (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is through the acylation of the corresponding N-Boc protected amino acid, (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (Boc-L-azetidine-2-carboxylic acid).[4][7]

Synthetic Principle:

The core of the synthesis is the conversion of a carboxylic acid into a reactive acid chloride, followed by a reaction with diazomethane and subsequent treatment with HCl to form the α-chloroketone. A safer and more common laboratory-scale approach involves activating the carboxylic acid and coupling it with a chloroacetylating agent. The following protocol details a robust method using chloroacetyl chloride.

Detailed Experimental Protocol:

Objective: To synthesize (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate from Boc-L-azetidine-2-carboxylic acid.

Materials:

  • (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS: 51077-14-6)[4]

  • Chloroacetyl chloride (CAS: 79-04-9)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add Boc-L-azetidine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality Note: This low temperature is crucial to control the exothermic reaction between the amine base and the highly reactive chloroacetyl chloride, minimizing potential side reactions and degradation.

  • Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred solution. Expertise Note: TEA is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the equilibrium towards product formation. DIPEA can also be used and is often preferred for its increased steric hindrance, further reducing potential N-acylation side products.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase). A complete reaction is indicated by the consumption of the starting carboxylic acid.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution while the flask is still in the ice bath. Trustworthiness Note: This step neutralizes any remaining acid chloride and the triethylamine hydrochloride salt.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. Each wash removes water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

Synthetic Workflow Diagram

SynthesisWorkflow Start Boc-L-azetidine-2-carboxylic acid in Anhydrous DCM Reagents 1. Triethylamine (1.1 eq) 2. Chloroacetyl Chloride (1.1 eq) Start->Reagents Add to flask Reaction Acylation Reaction (0 °C, 1-2h) Reagents->Reaction Maintain 0 °C Quench Aqueous NaHCO₃ Quench Reaction->Quench Reaction complete (TLC) Workup Liquid-Liquid Extraction (DCM / H₂O) Quench->Workup Purify Dry (Na₂SO₄) & Concentrate Workup->Purify Product (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate Purify->Product

Caption: Synthetic workflow for the chloroacetylation of Boc-L-azetidine-2-carboxylic acid.

Part 3: Applications in Drug Development

The title compound is a versatile intermediate, primarily because the chloroacetyl group serves as a potent electrophile.[5] This "warhead" can be used to form covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) in target proteins, leading to irreversible inhibition. This is a powerful strategy for increasing drug potency and duration of action.

Furthermore, the chloroacetyl moiety can be displaced by a wide range of nucleophiles in subsequent synthetic steps, allowing for the construction of diverse chemical libraries for screening and structure-activity relationship (SAR) studies. Azetidine-containing compounds have demonstrated broad pharmacological potential, including as antibacterial, anticancer, and central nervous system (CNS) modulating agents.[1][8] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic profiles.[1]

Part 4: Safety, Handling, and Storage

  • Safety: (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate should be handled with care in a well-ventilated fume hood. As an α-chloro ketone, it is a potential lachrymator and alkylating agent. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of vapors.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C) to prevent degradation.

References

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  • Vertex AI Search. tert-butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate.
  • Vertex AI Search. tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com.
  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • PubMed. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones.
  • PubMed Central. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • BLDpharm. 741705-54-4|(R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.
  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content.
  • MedChemExpress. 1-Boc-L-azetidine-2-carboxylic acid | Biochemical Reagent.
  • ResearchGate. (PDF) Direct Access to L-Azetidine-2-carboxylic Acid.
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  • Google Patents. US6207822B1 - Process for the synthesis of azetidinones.
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  • Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks | Blog.
  • Sigma-Aldrich. 1-Boc- L -azetidine-2-carboxylic acid = 98.0 TLC 51077-14-6.
  • PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S.
  • ChemScene. 898271-20-0 | Boc-Azetidine-C2-NH2.
  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile.
  • Sigma-Aldrich. 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2.
  • PubChem. Azetidine | C3H7N | CID 10422. National Institutes of Health.
  • Sigma-Aldrich. BOC-ON.
  • PubChemLite. Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate.
  • 1922143-50-7|tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate.

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(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, a chiral building block of significant interest to researchers and professionals in drug development. The molecule uniquely combines a strained, sp³-rich azetidine ring, protected by a tert-butoxycarbonyl (Boc) group, with a reactive chloroacetyl moiety. This combination makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. We will delve into its nomenclature, physicochemical properties, the strategic importance of the azetidine scaffold in medicinal chemistry, a proposed synthetic pathway with mechanistic rationale, and its applications as a versatile synthetic intermediate.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral molecule whose properties are well-defined.

IUPAC Name and Synonyms

The formal name and common synonyms are crucial for literature and database searches.

TypeName
IUPAC Name tert-butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate
Synonym (S)-N-Boc-2-(2-chloroacetyl)azetidine[1]
Synonym tert-butyl (s)-2-(2-chloroacetyl)azetidine-1-carboxylate[1]
Systematic Name 1-Azetidinecarboxylic acid, 2-(2-chloroacetyl)-, 1,1-dimethylethyl ester, (2S)-[1]
Chemical Identifiers

These identifiers provide unambiguous reference points for this specific compound.

IdentifierValue
CAS Number 1260616-94-1[1][2]
Molecular Formula C₁₀H₁₆ClNO₃[1]
Molecular Weight 233.69 g/mol [1]
Physicochemical Properties

The physical state and storage conditions are critical for laboratory handling.

PropertyValue
Appearance Colorless to light yellow oil[1]
Storage 2-8°C[1]
Safety and Handling

This compound presents specific hazards that require appropriate safety measures. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.[1]

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The four-membered azetidine ring is no longer a mere curiosity but a validated and valuable motif in modern drug design.[3][4] Its inclusion in a molecule is a deliberate strategic choice to enhance drug-like properties.

Causality Behind Its Utility:

  • Three-Dimensionality: The inherent strain and non-planar geometry of the azetidine ring force substituents into specific vectors, increasing the sp³ character of the molecule. This helps molecules "escape flatland," a common issue with aromatic-heavy drug candidates, which can lead to improved solubility and reduced off-target toxicity.[3]

  • Metabolic Stability: The azetidine ring can improve a drug's metabolic profile. It can act as a bioisostere for other groups, blocking sites of metabolic attack without sacrificing binding affinity. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , incorporate azetidine motifs to enhance their pharmacokinetic profiles.[3][5]

  • Improved Physicochemical Properties: The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the ring itself can serve as a rigid scaffold, favorably positioning other functional groups for optimal interaction with a biological target.[3]

The subject of this guide, (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, provides a direct route to incorporating this valuable, stereochemically defined scaffold into new chemical entities.

Proposed Synthesis and Mechanistic Rationale

While numerous methods exist for synthesizing azetidines, a robust pathway to (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate would logically start from a commercially available, enantiopure precursor such as (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. The key transformation is the oxidation of the primary alcohol to the chloroacetyl ketone.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate B (S)-tert-butyl 2-formylazetidine-1-carboxylate (Aldehyde) A->B Oxidation (e.g., Dess-Martin Periodinane) DCM, rt C (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate B->C 1. Nucleophilic Addition (Chloromethyl)lithium or Grignard THF, -78°C 2. Oxidation (e.g., DMP)

Caption: Proposed synthetic workflow from a chiral alcohol precursor.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard organic chemistry transformations. Researchers should optimize conditions for their specific setup.

Step 1: Oxidation of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate to the corresponding aldehyde.

  • To a stirred solution of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until the layers are clear. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Rationale: The choice of Dess-Martin periodinane (DMP) is deliberate. It is a mild oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants. The reaction proceeds under neutral conditions, which helps preserve the integrity of the acid-labile Boc protecting group.

Step 2: Conversion of the aldehyde to the chloroacetyl ketone.

  • Prepare a solution of the chloromethyl nucleophile, for instance, by treating chloromethyltrimethylsilane with a lithium source or using a pre-formed Grignard reagent.

  • Dissolve the crude aldehyde from Step 1 in anhydrous tetrahydrofuran (THF, ~0.2 M) and cool the solution to -78°C under an inert atmosphere.

  • Slowly add the chloromethyl lithium or Grignard reagent (1.5 equiv.) to the cooled aldehyde solution.

  • Stir at -78°C for 1-2 hours, monitoring by TLC for the consumption of the aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. This yields the intermediate chlorohydrin.

  • Dissolve the crude chlorohydrin in anhydrous DCM (~0.2 M) and perform a second oxidation (e.g., with DMP, as in Step 1) to convert the secondary alcohol to the ketone.

  • Purify the final product using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate as a colorless to light yellow oil.[1]

Rationale: This two-step sequence (nucleophilic addition followed by oxidation) is a standard and reliable method for converting an aldehyde to a ketone. Using a pre-formed organometallic reagent allows for precise C-C bond formation. The final oxidation step provides the target α-chloroketone.

Applications as a Versatile Synthetic Intermediate

The primary value of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate lies in its dual functionality. The Boc-protected nitrogen is stable under many reaction conditions but can be easily removed with acid, while the chloroacetyl group is a potent electrophile.

Core Reactivity: The α-chloroketone moiety is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of nucleophilic fragments, including amines, thiols, and imidazoles, which are prevalent in biologically active molecules.

G cluster_reactants Reactants cluster_product Product A (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate C New Conjugate Molecule (e.g., aminoketone) A->C SN2 Reaction Base (e.g., K₂CO₃) Solvent (e.g., ACN) B Nucleophile (e.g., R-NH₂) B->C

Caption: Application as an electrophilic building block in Sₙ2 reactions.

Use in Drug Discovery:

  • Fragment-Based Lead Discovery (FBLD): This molecule is an ideal electrophilic fragment. It can be reacted with libraries of nucleophilic fragments to rapidly generate novel, larger compounds for high-throughput screening.

  • Targeted Covalent Inhibitors (TCIs): The chloroacetyl group can act as a "warhead" to form a permanent covalent bond with a nucleophilic residue (like cysteine) in a protein's active site. The chiral azetidine scaffold serves to orient the warhead for a specific and potent interaction.

  • Linker Chemistry: In applications like Antibody-Drug Conjugates (ADCs) or PROTACs, this molecule can be used to synthesize linkers that connect the targeting moiety to the payload or E3 ligase binder.

Conclusion

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is more than just a chemical intermediate; it is a sophisticated tool for modern medicinal chemistry. Its well-defined stereochemistry, the drug-like properties imparted by the azetidine ring, and the versatile reactivity of the chloroacetyl group make it a highly valuable building block. For researchers aiming to synthesize novel therapeutics with improved pharmacokinetic profiles and potent biological activity, this compound offers a reliable and strategic starting point for molecular construction.

References

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  • tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate - Knight Chemicals Online. [Link]

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An In-Depth Technical Guide to the Physicochemical Characterization of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, with a particular focus on its melting point. Given the specificity of this compound and the limited availability of a publicly documented melting point, this document serves a dual purpose: to consolidate known information and to provide a robust, validated protocol for the experimental determination of this critical physical constant.

Introduction: A Profile of a Versatile Building Block

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern pharmaceuticals, often imparting favorable pharmacokinetic properties. The chloroacetyl group provides a reactive handle for further synthetic transformations, making this compound a valuable intermediate in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled, sequential reactions.

Table 1: Key Identifiers for (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

IdentifierValue
Molecular Formula C₁₀H₁₆ClNO₃
Molecular Weight 233.69 g/mol
CAS Number 199097-42-4

While a precise melting point is not consistently reported in publicly available literature, its physical state is generally described as a solid. This guide will now delve into the significance of the melting point as a physical property and provide a detailed methodology for its accurate determination.

The Critical Role of Melting Point in Pharmaceutical Development

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[1] In the pharmaceutical industry, melting point determination is a fundamental analytical technique for several key reasons:

  • Purity Assessment: A pure crystalline solid will typically melt over a very narrow temperature range, often 0.5-2°C.[2][3] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[2][4] Therefore, a sharp and reproducible melting point is a strong indicator of a compound's purity.[5][6]

  • Compound Identification and Characterization: The melting point is a characteristic physical property of a pure compound. By comparing an experimentally determined melting point with a known literature value, researchers can help to confirm the identity of a substance.[7] It is an essential parameter for the characterization of newly synthesized compounds.[5][8]

  • Quality Control: In a manufacturing setting, particularly for active pharmaceutical ingredients (APIs), melting point analysis is a crucial quality control measure to ensure batch-to-batch consistency and adherence to regulatory standards.[6][7]

  • Thermal Stability: The melting point provides insights into the thermal stability of a compound, which is vital information for handling, storage, and formulation development.[7]

Experimental Protocol for Melting Point Determination

The following protocol outlines a standardized and reliable method for determining the melting point of a solid organic compound such as (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate using a modern digital melting point apparatus.

3.1. Materials and Equipment

  • (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate sample

  • Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or similar digital instrument)

  • Glass capillary tubes (one end sealed)[9]

  • Spatula

  • Mortar and pestle (optional, for grinding crystalline samples)

  • Safety goggles

3.2. Step-by-Step Procedure

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[9]

    • Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.[4]

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 1-2 cm in height.[9]

  • Initial (Rapid) Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10°C per minute).[4]

    • Observe the sample through the viewing lens.

    • Record the approximate temperature at which the sample melts. This will provide a rough estimate of the melting point.

    • Allow the apparatus to cool sufficiently before the next determination.

  • Accurate Melting Point Determination:

    • Prepare a fresh capillary tube with the sample.

    • Set the heating rate to be slow, approximately 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point observed in the initial run.[4] A slow heating rate is crucial for an accurate measurement.

    • Carefully observe the sample as the temperature rises.

    • Record the temperature (T1) at which the first drop of liquid appears.[9]

    • Continue to observe and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[9]

    • The melting point is reported as the range from T1 to T2.

  • Repeat for Consistency:

    • Repeat the accurate melting point determination at least two more times with fresh samples to ensure the result is reproducible. The recorded ranges should be consistent.

dot

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_validation Validation A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Insert into Apparatus C->D E Rapid Heating (Approx. MP) D->E F Slow Heating (Accurate MP) D->F New Sample E->F Cool & Repeat with New Sample G Record T1 (First Liquid) F->G H Record T2 (Fully Liquid) G->H I Report Range (T1 - T2) H->I J Repeat for Reproducibility I->J

Caption: Workflow for Accurate Melting Point Determination.

Interpreting the Results and Ensuring Trustworthiness

A self-validating protocol for melting point determination relies on the consistency and sharpness of the melting range.

  • Sharp Melting Range: For a pure compound, the melting range (T2 - T1) should be narrow, typically not exceeding 2°C.[2] A sharp melting point indicates high purity.[7]

  • Broad Melting Range: A melting range greater than 2-3°C suggests the presence of impurities.[3] These impurities disrupt the crystalline structure, causing the substance to melt at a lower temperature and over a wider range.[2]

  • Reproducibility: Consistent melting point ranges across multiple measurements instill confidence in the obtained data.

If a broad melting range is observed for (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, further purification steps, such as recrystallization or chromatography, may be necessary. The melting point can then be re-determined to confirm the success of the purification.[7]

Conclusion

References

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsQXkBBqXbh9o5_-evdm2Hx8dV2O31VwlBYtA0zYh9d2tnHm6CJDJjcTd8nRlkMQGZQpV-exVcrLCXFacCOZYOZ9ns9M9GNo4sY9uVnZEiWBt0o2QorLdcN-aEOTOMKwMPXryXAX2nLouHacREGTaqMvumK0s3fIzg-qoc9zA2Ug==]
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An In-Depth Technical Guide to the Spectral Analysis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a strained azetidine ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, and a reactive chloroacetyl moiety, make it a valuable precursor for constructing complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

The structure of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate incorporates several key functional groups that give rise to distinct spectral signatures. Understanding these is crucial for accurate data interpretation.

  • Azetidine Ring: A four-membered saturated nitrogen heterocycle. The ring strain and stereochemistry influence the chemical shifts and coupling constants of the ring protons.

  • N-Boc Group: A tert-butyloxycarbonyl protecting group. This introduces a characteristic bulky tert-butyl group, which gives a strong, singlet signal in ¹H NMR, and a carbamate carbonyl with a distinct IR absorption.

  • α-Chloro Ketone: The chloroacetyl group provides a reactive handle for further synthetic transformations and has characteristic spectroscopic features, including a specific carbonyl stretch in the IR spectrum and an influence on adjacent proton signals in the NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR provide a wealth of information. The following predictions are based on typical values for similar functional groups and structural motifs.[1][2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the chloroacetyl methylene protons, and the tert-butyl protons of the Boc group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
tert-butyl (-C(CH₃)₃)~1.4 - 1.5Singlet (s)9HN/A
Azetidine C4-H~3.8 - 4.2Multiplet (m)2HJ-gem, J-vicinal
Azetidine C3-H~2.2 - 2.6Multiplet (m)2HJ-gem, J-vicinal
Azetidine C2-H~4.8 - 5.2Multiplet (m)1HJ-vicinal
Chloroacetyl (-CH₂Cl)~4.2 - 4.5Singlet (s) or AB quartet2HN/A or J-gem

Expertise & Experience Narrative:

  • The large singlet at ~1.4-1.5 ppm is the hallmark of the N-Boc protecting group, corresponding to the nine equivalent protons of the tert-butyl group.[3] Its presence and integration to 9H are primary indicators of successful Boc protection.

  • The protons on the azetidine ring will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The proton at C2, being adjacent to the electron-withdrawing chloroacetyl group and the nitrogen of the carbamate, is expected to be the most deshielded of the ring protons.

  • The methylene protons of the chloroacetyl group are diastereotopic due to the adjacent chiral center (C2 of the azetidine). Therefore, they may appear as a singlet if the chemical shift difference is negligible, or more likely as an AB quartet, which consists of two doublets.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
tert-butyl (-C (CH₃)₃)~28
tert-butyl (-C(CH₃ )₃)~80
Azetidine C4~50 - 55
Azetidine C3~20 - 25
Azetidine C2~60 - 65
Chloroacetyl (-CH₂ Cl)~45 - 50
Carbamate C=O~155 - 160
Ketone C=O~200 - 205

Expertise & Experience Narrative:

  • The carbonyl carbon of the ketone (~200-205 ppm) is expected to be significantly downfield compared to the carbamate carbonyl (~155-160 ppm).

  • The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons are found further upfield at approximately 28 ppm.[4]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for this type of molecule and its well-defined residual solvent peak for calibration.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Calibrate the chemical shift scale using the residual CHCl₃ peak at 7.26 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish proton connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Calibrate the chemical shift scale using the CDCl₃ triplet centered at 77.16 ppm.

  • 2D NMR (Optional but Recommended):

    • Run a COSY (Correlation Spectroscopy) experiment to confirm ¹H-¹H coupling relationships within the azetidine ring.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

    • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons and the carbonyls.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Sample Dissolve in CDCl3 H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Calibrate Calibrate Spectra H1_NMR->Calibrate C13_NMR->TwoD_NMR C13_NMR->Calibrate Assign Assign Signals TwoD_NMR->Assign Integrate Integrate & Analyze 1H Calibrate->Integrate Integrate->Assign Structure Structure Verification Assign->Structure

Caption: NMR experimental and analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate will be dominated by the absorptions of its two carbonyl groups.

Predicted IR Absorption Bands
Wave Number (cm⁻¹) Functional Group Vibrational Mode Intensity
~2980 - 2850C-H (Aliphatic)StretchMedium-Strong
~1740 - 1760C=O (α-Chloro Ketone)StretchStrong
~1690 - 1710C=O (Carbamate)StretchStrong
~1450 - 1360C-H (Alkyl)BendMedium
~1160 - 1250C-NStretchMedium
~750 - 800C-ClStretchMedium-Strong

Expertise & Experience Narrative:

  • The presence of two distinct, strong carbonyl peaks is a key feature. The α-chloro ketone carbonyl is expected at a higher wavenumber (1740-1760 cm⁻¹) due to the electron-withdrawing effect of the adjacent chlorine atom.[5] The carbamate carbonyl of the Boc group will appear at a lower frequency (1690-1710 cm⁻¹).[6]

  • The C-H stretching of the aliphatic parts of the molecule will be observed just below 3000 cm⁻¹.

  • The C-Cl stretch typically appears in the fingerprint region and can sometimes be difficult to assign definitively, but a band in the 750-800 cm⁻¹ range is expected.[7]

Experimental Protocol: IR Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) is the preferred method for a solid or oil sample as it requires minimal sample preparation. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying it to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal or salt plate must be taken before the sample spectrum and subtracted.

  • Analysis: Identify the key absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): The molecular weight of C₁₀H₁₆ClNO₃ is 233.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z 233 might be observed, but it could be weak due to the lability of the Boc group. An isotope peak at m/z 235 (approximately one-third the intensity of the M⁺ peak) is expected due to the presence of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of tert-butyl radical: [M - 57]⁺ corresponding to the loss of •C(CH₃)₃ to give a fragment at m/z 176.

    • Loss of isobutylene: [M - 56]⁺ from the McLafferty-type rearrangement of the Boc group, resulting in a fragment at m/z 177.

    • Loss of Boc group: [M - 100]⁺ from the loss of isobutylene and CO₂, leading to a fragment at m/z 133.

    • Alpha-cleavage: Cleavage of the C-C bond between the azetidine ring and the chloroacetyl group.

    • Loss of Chlorine: [M - 35]⁺ from the loss of a chlorine radical, giving a fragment at m/z 198.

Trustworthiness Narrative: The fragmentation of N-Boc protected amines is well-documented. The most common fragmentation pathways involve the loss of the tert-butyl group as a radical (m/z 57) or the elimination of isobutylene (56 Da). Subsequent loss of CO₂ (44 Da) is also frequently observed. These predictable fragmentation patterns provide a self-validating system for identifying the N-Boc moiety.

MS_Fragmentation M [M]⁺˙ m/z 233/235 M_minus_57 [M - C₄H₉]⁺ m/z 176/178 M->M_minus_57 - •C(CH₃)₃ M_minus_56 [M - C₄H₈]⁺˙ m/z 177/179 M->M_minus_56 - C₄H₈ M_minus_35 [M - Cl]⁺ m/z 198 M->M_minus_35 - •Cl Azetidine_fragment Azetidinyl cation fragment m/z 156 M->Azetidine_fragment α-cleavage Boc_fragment [C₅H₉O₂]⁺ m/z 101 M->Boc_fragment fragmentation tBu_fragment [C₄H₉]⁺ m/z 57 M_minus_57->tBu_fragment M_minus_100 [M - C₅H₈O₂]⁺˙ m/z 133/135 M_minus_56->M_minus_100 - CO₂

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that is likely to produce a protonated molecule [M+H]⁺ at m/z 234 (and 236 for the ³⁷Cl isotope) or adducts like [M+Na]⁺ at m/z 256 (and 258). For fragmentation data, tandem mass spectrometry (MS/MS) of the selected parent ion would be performed. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would provide more extensive fragmentation, as detailed above.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

  • Sample Introduction: For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused directly or via liquid chromatography (LC). For GC-MS, the sample would be injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

Conclusion

The spectral characterization of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is defined by the interplay of its constituent functional groups. The N-Boc group provides unambiguous signals in both NMR and MS. The α-chloro ketone and the strained azetidine ring give rise to characteristic IR absorptions and complex NMR splitting patterns, respectively. This guide provides a robust framework for researchers to interpret the spectral data of this important building block, ensuring structural confirmation and facilitating its use in the synthesis of novel therapeutic agents.

References

  • Mizumoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for practical synthesis of nicotianamine and its derivatives. HETEROCYCLES, 96(12), 2127-2136. [Online] Available at: [Link]

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From Curiosity to Cornerstone: The Ascendance of Azetidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has undergone a remarkable transformation from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain, conformational rigidity, and ability to impart favorable physicochemical properties have positioned it as a critical building block in the design of novel therapeutics. This guide provides a comprehensive exploration of the discovery and historical evolution of azetidine-based compounds, delves into the intricacies of their synthesis, and examines their profound impact on modern drug development. Through a detailed analysis of key milestones, synthetic strategies, and the mechanistic underpinnings of their biological activity, this document serves as an in-depth technical resource for professionals in the field.

A Historical Odyssey: The Unveiling of a Strained Ring

The journey of azetidine chemistry began in the late 19th century, a period of burgeoning exploration in organic synthesis. For decades, this small, strained ring remained largely in the realm of academic curiosity, its potential in practical applications yet to be realized.

The Dawn of Azetidine: An Early Synthesis

The first documented synthesis of the parent azetidine ring was achieved in 1888 by Siegmund Gabriel and James Weiner .[1][2] Their pioneering work involved the intramolecular cyclization of γ-aminopropyl halides, a foundational reaction that laid the groundwork for future explorations into the synthesis of this unique heterocycle. However, the inherent ring strain of the four-membered ring presented significant synthetic challenges, limiting its widespread adoption in the ensuing years.[1]

Nature's Imprint: The Discovery of L-Azetidine-2-carboxylic Acid

A pivotal moment in the history of azetidine arrived in 1955 with the isolation of L-azetidine-2-carboxylic acid from the leaves of the lily of the valley (Convallaria majalis) by L. Fowden .[3] This discovery was profound, as it demonstrated that the azetidine motif was not merely a laboratory construct but a component of the natural world, hinting at its potential biological significance.[3] This naturally occurring, non-proteinogenic amino acid, a toxic analogue of proline, sparked a new wave of interest in the biological activities of azetidine-containing compounds.[3][4]

The 20th Century and Beyond: A Scaffold's Rise to Prominence

The latter half of the 20th century witnessed a steady growth in the field of azetidine chemistry. The development of more sophisticated synthetic methodologies and a deeper understanding of the ring's unique properties gradually transformed its status. By the turn of the 21st century, the azetidine ring had firmly established itself as a "privileged scaffold" in medicinal chemistry. Its ability to confer desirable properties such as improved metabolic stability, enhanced solubility, and precise vectoral orientation of substituents made it an attractive component in the design of new drug candidates.[1]

Key Milestones in the History of Azetidine:

YearMilestoneKey Contributor(s)Significance
1888 First synthesis of the parent azetidine ring.S. Gabriel & J. WeinerFoundational discovery in azetidine chemistry.[1][2]
1955 Isolation of L-azetidine-2-carboxylic acid from Convallaria majalis.L. FowdenEstablished the natural occurrence of the azetidine scaffold and hinted at its biological relevance.[3]
Late 20th Century Development of new and more efficient synthetic methods.Various ResearchersIncreased accessibility and utility of azetidine derivatives.
Early 21st Century Emergence of azetidine as a privileged scaffold in drug discovery.Medicinal ChemistsWidespread incorporation into drug candidates to improve pharmacokinetic and pharmacodynamic properties.[1]

The Synthetic Chemist's Toolkit: Constructing the Azetidine Core

The synthesis of the strained four-membered azetidine ring requires a nuanced understanding of reaction mechanisms and careful selection of reagents and conditions. Over the years, a diverse array of synthetic strategies has been developed, ranging from classical cyclization reactions to modern catalytic and photochemical methods.

Classical Approaches: The Foundation of Azetidine Synthesis

The earliest methods for constructing the azetidine ring relied on intramolecular nucleophilic substitution reactions. These foundational strategies, while sometimes limited in scope, remain relevant for the synthesis of specific azetidine derivatives.

Gabriel Synthesis of Azetidines: This method, an adaptation of the classic Gabriel amine synthesis, involves the N-alkylation of potassium phthalimide with a 1,3-dihalopropane, followed by hydrazinolysis to liberate the free azetidine. The causality behind this choice lies in the use of the phthalimide group as a robust protecting group for the primary amine, preventing side reactions and facilitating the desired intramolecular cyclization.

Experimental Protocol: A Representative Intramolecular Cyclization

Synthesis of N-Substituted Azetidines from 1,3-Dihalopropanes

  • Step 1: N-Alkylation. A primary amine is reacted with an excess of a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The use of a dihalopropane with leaving groups of differing reactivity (e.g., Br and Cl) allows for a degree of selectivity in the initial alkylation.

  • Step 2: Intramolecular Cyclization. The resulting γ-haloamine is then heated, often in the presence of a stronger base like sodium hydride, to promote intramolecular nucleophilic substitution and the formation of the azetidine ring. The choice of a strong, non-nucleophilic base is critical to deprotonate the amine without competing in the substitution reaction.

  • Step 3: Purification. The crude product is purified by distillation or column chromatography to yield the desired N-substituted azetidine.

Modern Methodologies: Expanding the Synthetic Horizon

The limitations of classical methods, particularly in accessing highly functionalized and stereochemically defined azetidines, spurred the development of more sophisticated and versatile synthetic routes.

[2+2] cycloaddition reactions, particularly the aza-Paternò-Büchi reaction, have emerged as powerful tools for the direct synthesis of the azetidine ring.[5] This photochemical reaction involves the cycloaddition of an imine and an alkene to form an azetidine. The choice of this method is driven by its atom economy and the ability to introduce a wide range of substituents with a high degree of stereocontrol.[5]

aza_Paterno_Buchi cluster_reactants Reactants Imine Imine Excited_Imine Excited State Imine* Imine->Excited_Imine hν (Light) Alkene Alkene Azetidine Azetidine Alkene->Azetidine [2+2] Cycloaddition Excited_Imine->Azetidine [2+2] Cycloaddition caption Aza-Paternò-Büchi Reaction Workflow

Ring contraction of larger heterocycles, such as pyrrolidines, and ring expansion of smaller ones, like aziridines, provide alternative pathways to the azetidine core. These methods are often employed when the starting materials are readily available and allow for the introduction of specific substitution patterns that may be difficult to achieve through other routes.

Palladium-catalyzed intramolecular C(sp³)-H amination has emerged as a cutting-edge strategy for the synthesis of functionalized azetidines.[6] This method involves the direct conversion of a C-H bond into a C-N bond, offering a highly efficient and atom-economical route to the azetidine ring. The choice of this advanced technique is justified by its ability to construct complex azetidine scaffolds from simple, unactivated starting materials.[6]

Azetidine in the Pharmaceutical Arena: A Scaffold of Choice

The unique structural and physicochemical properties of the azetidine ring have made it a highly sought-after motif in modern drug design. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

The Azetidine Advantage: Key Physicochemical Properties
  • Conformational Rigidity: The strained four-membered ring imparts a high degree of conformational rigidity, which can lead to more selective binding to biological targets.[1]

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic amines, leading to improved pharmacokinetic profiles.[1]

  • Aqueous Solubility: The presence of the nitrogen atom can enhance the aqueous solubility of a molecule, a crucial factor for drug delivery and bioavailability.

  • Three-Dimensionality: The non-planar nature of the azetidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with the three-dimensional binding sites of biological targets.

  • Bioisosterism: Azetidines can serve as effective bioisosteres for other cyclic amines, such as piperidines and pyrrolidines, offering a means to fine-tune the properties of a lead compound while maintaining its biological activity.[7]

A Showcase of Success: FDA-Approved Azetidine-Containing Drugs

The therapeutic potential of the azetidine scaffold is underscored by the number of drugs incorporating this motif that have received FDA approval.

Drug NameBrand Name(s)Therapeutic AreaMechanism of ActionRole of the Azetidine Moiety
Azelnidipine CalblockHypertensionCalcium channel blockerThe azetidine ring contributes to the overall conformation of the molecule, influencing its binding to the L-type calcium channel.
Cobimetinib CotellicMelanomaMEK1/MEK2 inhibitorThe azetidine amide group is crucial for binding to the MEK protein, and its unique torsional profile contributes to the drug's potency and selectivity.[4]
Baricitinib OlumiantRheumatoid ArthritisJanus kinase (JAK) inhibitorThe azetidine ring is a key component of the pharmacophore, contributing to the drug's high affinity and selectivity for JAK1 and JAK2.
Sarolaner SimparicaVeterinary ectoparasiticideIsoxazoline insecticide and acaricideThe azetidine moiety is integral to the molecule's insecticidal and acaricidal activity.
The Mechanism in Focus: How Azetidine Drives Biological Activity

The contribution of the azetidine ring to the biological activity of a drug is multifaceted and often depends on the specific target and the overall molecular context.

Case Study: Cobimetinib

In the MEK inhibitor cobimetinib, the azetidine ring is part of a key amide linkage. The constrained nature of the four-membered ring influences the torsional angle of the amide bond, which in turn affects the overall conformation of the molecule.[4] This pre-organized conformation is thought to be favorable for binding to the allosteric pocket of the MEK enzyme, contributing to the drug's high potency. Furthermore, the azetidine nitrogen can participate in hydrogen bonding interactions within the binding site, further stabilizing the drug-target complex.

Cobimetinib_Binding cluster_drug Drug Molecule Cobimetinib Cobimetinib Azetidine_Moiety Azetidine Moiety Cobimetinib->Azetidine_Moiety contains MEK_Pocket MEK Allosteric Binding Pocket Azetidine_Moiety->MEK_Pocket Conformational Constraint & H-Bonding caption Role of Azetidine in Cobimetinib's Mechanism

Future Perspectives: The Continuing Evolution of Azetidine Chemistry

The field of azetidine chemistry is poised for continued growth and innovation. The development of novel, more efficient, and stereoselective synthetic methods will undoubtedly expand the accessibility and diversity of azetidine-based building blocks. As our understanding of the intricate interplay between molecular structure and biological function deepens, the rational design of azetidine-containing drugs with enhanced efficacy and safety profiles will become increasingly sophisticated. The journey of the azetidine ring, from its humble beginnings as a synthetic curiosity to its current status as a cornerstone of modern drug discovery, is a testament to the power of fundamental research and the relentless pursuit of therapeutic innovation.

References

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  • Gabriel, S., & Weiner, J. (1888). Ueber Einige Abkommlinge des Propylamins. Berichte der Deutschen Chemischen Gesellschaft, 21(2), 2669-2679.
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024). OPUS at UTS. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

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Role of chloroacetyl group in reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of the Chloroacetyl Group in Reactivity

Authored by: Gemini, Senior Application Scientist

The chloroacetyl group is a cornerstone of modern organic and medicinal chemistry, prized for its dual reactivity that enables a vast array of chemical transformations. As a bifunctional electrophile, it provides a robust handle for both acylation and subsequent alkylation reactions. This guide offers an in-depth exploration of the chloroacetyl group's fundamental reactivity, stemming from its unique electronic architecture. We will dissect its role as a versatile building block in complex organic synthesis, its application as a strategic protecting group, and its pivotal function in bioconjugation and the rational design of targeted covalent inhibitors for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chloroacetyl group's distinct chemical properties in their work.

The Core Principle: Understanding the Bifunctional Reactivity of the Chloroacetyl Group

The utility of the chloroacetyl group is rooted in its structure: a carbonyl group attached to a chloromethyl group (-COCH₂Cl). This arrangement creates two distinct electrophilic sites within a compact, two-carbon unit, making it a powerful and versatile reagent in synthesis.[1][2]

The primary reagent for introducing this moiety is chloroacetyl chloride (ClCH₂COCl) .[1] Its reactivity is governed by two key features:

  • The Acyl Chloride Carbonyl: This site is highly electrophilic and reactive, typical of acyl chlorides.[3][4] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carboxylates, to form stable amide, ester, or anhydride linkages, respectively.[4][5] This reaction is the primary method for introducing the chloroacetyl group onto a molecule.

  • The α-Carbon: The carbon atom adjacent to the carbonyl group, which bears the chlorine atom, is the second electrophilic center.[6][7] The electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom make this carbon highly susceptible to nucleophilic attack via an Sₙ2 mechanism.[6] The chlorine atom serves as an excellent leaving group, allowing for the facile introduction of a second, different nucleophile.[6][8]

This inherent dual reactivity allows for a sequential, two-step functionalization strategy: first, acylation at the carbonyl group to attach the chloroacetyl moiety, followed by a nucleophilic substitution at the α-carbon to introduce further complexity.

Diagram 1: The two primary electrophilic sites of the chloroacetyl group.

Application in Organic Synthesis

The chloroacetyl group is a workhorse in organic synthesis, serving as a versatile building block for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[9]

Chemoselective N-Chloroacetylation

A significant challenge in synthesis is the selective acylation of one functional group in the presence of another, such as an amine in the presence of an alcohol.[10] Chloroacetyl chloride can be used to achieve remarkable chemoselectivity under the right conditions. Recent advancements have demonstrated highly efficient and selective N-chloroacetylation of amino alcohols and amino acids in aqueous phosphate buffer.[11][12] This metal-free, biocompatible method proceeds rapidly (often within 20 minutes) and provides high yields of the desired N-chloroacetamide, which can often be isolated by simple filtration without the need for chromatography.[11][13] This selectivity is crucial, as N- versus O-acylation can typically be controlled by pH, with basic conditions favoring N-acylation and acidic conditions favoring O-acylation.[12]

Substrate TypeReaction ConditionsSelectivityTypical YieldReference
Amino AlcoholsChloroacetyl Chloride, Phosphate Buffer (pH 7.4)High N-selectivity over O-acylation>90%[11][12]
Anilines vs. PhenolsChloroacetyl Chloride, Phosphate BufferSelective N-acylation of anilineHigh[13]
Aliphatic Amines vs. AlcoholsChloroacetyl Chloride, Phosphate BufferSelective N-acylation of amineHigh[13]
Synthesis of Heterocycles

The N-aryl 2-chloroacetamides formed via chloroacetylation are excellent precursors for a variety of heterocyclic systems.[8] The reactive α-chloro position allows for subsequent intramolecular cyclization reactions when treated with appropriate nucleophiles, leading to the formation of imidazoles, pyrroles, thiazolidin-4-ones, and thiophenes.[8] For example, reaction with a thiourea can lead to the formation of 2-imino-4-thiazolidinones.[9]

The Chloroacetyl Group as a Protecting Group

Beyond its role as a reactive handle, the chloroacetyl group can be employed as a protecting group for alcohols and amines.[12][14] It is particularly useful because it is stable to acidic conditions but can be cleaved under specific, mild conditions, offering an orthogonal protection strategy. The cleavage is often achieved using reagents that contain soft nucleophiles.

Common Deprotection Methods:

  • Thiourea: Reacts with the chloroacetyl group, forming a pseudothiohydantoin which can be cleaved.

  • 2-Aminothiophenol: This reagent reacts rapidly with haloacetyl groups in weakly alkaline media, and the resulting intermediate can be cleaved under mild acidolysis.[15]

  • Tetra-n-butylammonium fluoride (TBAF): Provides an efficient and selective method for cleaving the chloroacetyl group.[16]

Role in Bioconjugation and Drug Development

The predictable reactivity and mild electrophilicity of the chloroacetyl group (especially after conversion to an amide) make it an invaluable tool in medicinal chemistry and chemical biology.

Covalent Labeling of Biomolecules

Chloroacetamides are frequently used as electrophilic warheads to covalently modify specific amino acid residues on proteins.[17] The α-carbon of an N-chloroacetylated molecule is a soft electrophile that exhibits a strong preference for reacting with soft nucleophiles, such as the thiol group of cysteine residues.[17] It can also react with the imidazole side chain of histidine under certain conditions.[17] This specific reactivity allows for the targeted labeling of proteins for imaging, affinity purification, or mechanistic studies.

G cluster_0 Covalent Modification Workflow Molecule Drug or Probe with N-Chloroacetyl Group (R-NH-CO-CH₂Cl) Complex Non-covalent Binding (Initial Docking) Molecule->Complex Protein Target Protein Cysteine Nucleophilic Cysteine Residue (Protein-SH) Cysteine->Complex CovalentBond Covalent Adduct Formation (Sₙ2 Reaction) Complex->CovalentBond Proximity-driven alkylation ModifiedProtein Irreversibly Modified Protein (Protein-S-CH₂-CO-NH-R) CovalentBond->ModifiedProtein HCl released

Diagram 2: Workflow for covalent protein modification using a chloroacetyl warhead.
Design of Targeted Covalent Inhibitors

In drug development, the chloroacetyl group is a key component in the design of targeted covalent inhibitors (TCIs). TCIs first bind to their target protein non-covalently with high affinity and selectivity. This binding event positions the chloroacetyl "warhead" in close proximity to a nucleophilic amino acid residue (often a non-catalytic cysteine) near the binding site. The subsequent intramolecular Sₙ2 reaction forms a permanent, covalent bond, leading to irreversible inhibition of the protein's function. This strategy can offer enhanced potency, prolonged duration of action, and can be effective against drug-resistant targets. Derivatives of 2-chloro-N-(pyridin-4-yl)acetamide, for example, have been instrumental in developing potent kinase inhibitors for cancer therapy.[6]

Experimental Protocols

Protocol 1: Chemoselective N-Chloroacetylation of an Amino Alcohol in Aqueous Buffer

This protocol describes a rapid, high-yield, and environmentally friendly method for the selective N-chloroacetylation of an amino alcohol, adapted from established biocompatible procedures.[11][18]

Materials:

  • Amino alcohol (e.g., 4-aminobenzyl alcohol) (1.0 mmol)

  • Chloroacetyl chloride (1.1 mmol, 1.1 eq.)

  • Phosphate buffer (0.1 M, pH 7.4), ice-cold

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Cold deionized water

Procedure:

  • Reactant Preparation: In the 50 mL round-bottom flask, dissolve the amino alcohol (1.0 mmol) in 10 mL of ice-cold phosphate buffer. Place the flask in an ice bath and begin stirring.

  • Reaction Setup: Ensure the solution is homogeneous and maintained at 0-5 °C.

  • N-Acylation Reaction: Add chloroacetyl chloride (1.1 mmol) dropwise to the vigorously stirring solution over a period of 2-3 minutes. A precipitate will likely begin to form immediately.

  • Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for an additional 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, extracting with ethyl acetate, and spotting on a silica plate.

  • Product Isolation: Upon completion, the solid product will have precipitated out of the aqueous solution. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid on the filter with two portions of cold deionized water (2 x 10 mL) to remove any remaining buffer salts and HCl.

  • Drying: Dry the purified product under vacuum to yield the N-chloroacetylated amino alcohol. The product is often of high purity and may not require further chromatographic separation.[11]

Diagram 3: Experimental workflow for biocompatible N-chloroacetylation.

Conclusion

The chloroacetyl group's unique bifunctional electrophilicity secures its role as a powerful and versatile entity in chemical science. Its predictable reactivity allows for the strategic construction of complex molecules, the selective protection of functional groups, and the innovative design of covalent probes and therapeutics. The development of green, aqueous methods for chloroacetylation further enhances its appeal, aligning its synthetic utility with the principles of sustainable chemistry. For researchers in organic synthesis and drug discovery, a thorough understanding of the principles governing the chloroacetyl group's reactivity is essential for unlocking its full potential in creating novel molecules with significant scientific and therapeutic impact.

References

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis Online. [Link][11][12][13]

  • Chloroacetyl products from aminoalcohols and aminoacids. (n.d.). ResearchGate. [Link][10]

  • Chloroacetyl chloride. (n.d.). Wikipedia. [Link][1]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis. [Link][12]

  • Chloroacetyl chloride | ClCH2COCl. (n.d.). PubChem. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). ResearchGate. [Link][13]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Indian Journal of Chemistry. [Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. (n.d.). Huskie Commons. [Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (2015). ResearchGate. [Link][9]

  • MECHANISM OF CHLORINATION PROCESS: FROM ACETIC ACID TO MONOCHLOROACETIC ACID AND BYPRODUCTS USING ACETIC ANHYDRIDE AS CATALYST. (n.d.). Revue Roumaine de Chimie. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link][14]

  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). (n.d.). ResearchGate. [Link][17]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Taylor & Francis Online. [Link][8]

  • chloroacetyl group (CHEBI:60669). (n.d.). EMBL-EBI. [Link]

  • Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF). (2011). PubMed. [Link][16]

  • Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol. (n.d.). PubMed. [Link][15]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link][19]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent. [Link][20]

  • Use of chloroacetic anhydride for the protection of nucleoside hydroxyl groups. (n.d.). ACS Publications. [Link]

  • A new method for the removal of chloroacetyl groups. (n.d.). ACS Publications. [Link]

  • Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. [Link][3]

  • S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene. (n.d.). PubMed. [Link]

  • Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015). PubMed. [Link]

  • Study on Gas-Phase Mechanism of Chloroacetic Acid Synthesis by Catalysis and Chlorination of Acetic Acid. (2014). Asian Journal of Chemistry. [Link]

  • Nucleophilic Acyl Substitution. (n.d.). BYJU'S. [Link][21]

  • Nucleophilic Acyl Substitution of Acid Chlorides. (2013). YouTube. [Link][4]

  • Solved ) Identify all electrophilic sites in chloroacetyl. (2019). Chegg. [Link][7]

  • Nucleophilic acyl substitution reactions. (2023). Chemistry LibreTexts. [Link]

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Methodological & Application

Synthesis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chiral Building Block

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral synthetic intermediate of significant interest to the pharmaceutical and drug discovery sectors. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[1][2] The incorporation of a chloroacetyl group provides a reactive handle for further chemical elaboration, enabling the construction of more complex molecular architectures. This application note provides a comprehensive guide to the synthesis of this valuable building block, detailing the underlying chemical principles and offering a robust, step-by-step protocol for its preparation.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate can be logically approached through a retrosynthetic disconnection, revealing a plausible forward synthesis from commercially available starting materials.

G Target (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate Intermediate1 (S)-Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate Target->Intermediate1 Chloroacetylation Intermediate2 (S)-2-Azetidinylmethanol Intermediate1->Intermediate2 N-Boc Protection Intermediate3 (S)-Azetidine-2-carboxylic acid Intermediate2->Intermediate3 Reduction StartingMaterial L-Aspartic acid Intermediate3->StartingMaterial Multi-step synthesis

Caption: Retrosynthetic analysis of the target molecule.

The chosen synthetic strategy commences with the readily available and enantiomerically pure L-aspartic acid. A multi-step synthesis, as outlined in the literature, can convert L-aspartic acid into (S)-Azetidine-2-carboxylic acid.[3] This key intermediate is then reduced to the corresponding alcohol, (S)-2-Azetidinylmethanol. Subsequent protection of the secondary amine with a tert-butoxycarbonyl (Boc) group yields (S)-Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. The final step involves the chloroacetylation of the primary alcohol to afford the target compound. This strategy is advantageous as it builds upon well-established chemical transformations and utilizes a chiral pool starting material to ensure the desired stereochemistry.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-Azetidine-2-carboxylic Acid from L-Aspartic Acid

The synthesis of (S)-Azetidine-2-carboxylic acid from L-aspartic acid is a multi-step process that involves the formation of a protected homoserine derivative followed by intramolecular cyclization. A detailed, multi-gram scale synthesis without the need for column chromatography has been reported, making it suitable for larger-scale preparations.[3] For the purpose of this guide, we will reference this established procedure as the initial step. Researchers are advised to consult the primary literature for the specific experimental details of this transformation.[3]

Part 2: Synthesis of (S)-2-Azetidinylmethanol

The reduction of the carboxylic acid moiety in (S)-Azetidine-2-carboxylic acid to a primary alcohol is a critical step. This can be achieved using a suitable reducing agent.

Protocol:

  • Preparation: To a stirred solution of (S)-Azetidine-2-carboxylic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH). The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield crude (S)-2-Azetidinylmethanol.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Part 3: Synthesis of (S)-Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate

The protection of the secondary amine of (S)-2-Azetidinylmethanol with a tert-butoxycarbonyl (Boc) group is essential to prevent side reactions in the subsequent chloroacetylation step. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and effective method for this transformation.[4][]

Protocol:

  • Reaction Setup: (S)-2-Azetidinylmethanol is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water. A base, typically triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), is added to the solution.[]

  • Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture, which is then stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude (S)-Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate is typically a stable oil or solid that can be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Part 4: Synthesis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

The final step is the chloroacetylation of the primary alcohol. Chloroacetyl chloride is a highly reactive acylating agent, and the reaction should be conducted under anhydrous conditions and at low temperatures to control its reactivity.[6][7][8]

Protocol:

  • Reaction Setup: (S)-Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate and a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

Summary of Key Reaction Parameters

StepReactantsReagentsSolventTemperatureKey Considerations
1 L-Aspartic acidVariousVariousVariousMulti-step; refer to cited literature.[3]
2 (S)-Azetidine-2-carboxylic acidLiAlH₄ or BH₃·THFAnhydrous THF0 °C to RTAnhydrous conditions; careful quenching.
3 (S)-2-AzetidinylmethanolBoc₂O, Et₃N or NaHCO₃DCM or Dioxane/H₂ORoom TemperatureStandard Boc-protection protocol.[4][]
4 (S)-Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylateChloroacetyl chloride, Et₃N or DIPEAAnhydrous DCM or THF0 °C to RTAnhydrous conditions; low temperature addition.[6][7]

Workflow Diagram

G cluster_0 Synthesis Pathway A L-Aspartic acid B (S)-Azetidine-2-carboxylic acid A->B Multi-step Synthesis C (S)-2-Azetidinylmethanol B->C Reduction D (S)-Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate C->D N-Boc Protection E (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate D->E Chloroacetylation

Caption: Synthetic workflow for the target molecule.

Safety and Handling Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and all glassware must be thoroughly dried before use.

  • Borane-tetrahydrofuran complex (BH₃·THF) is flammable and should be handled in a fume hood.

  • Standard laboratory safety practices should be followed throughout all procedures.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can confidently prepare this valuable chiral building block for their synthetic endeavors. The strategic combination of established synthetic methodologies ensures a reliable and reproducible route to this important intermediate.

References

  • Futamura, Y., et al. (2005). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019).
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (1998).
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. (2007). MDPI.
  • What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxyl
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (2025).
  • tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed. (2007).
  • The Biosynthesis of Azetidine-2-carboxylic acid | Journal of the American Chemical Society. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Royal Society of Chemistry.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PubMed Central. (2007).
  • Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide - MDPI. (n.d.).
  • BOC-Amino Acids. (n.d.).
  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • tert -Butoxycarbonyl Chloride for the Introduction of N Boc Groups into Amino Acids | Request PDF - ResearchG
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023).
  • US6207822B1 - Process for the synthesis of azetidinones - Google P
  • DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE. (n.d.).
  • (S)-tert-butyl 2-(2-chloroacetyl)
  • 741705-54-4|(R)-tert-butyl 2-(2-chloroacetyl)
  • N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents - ResearchG
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. (2015).
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - ResearchG
  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - MDPI. (n.d.).
  • Efficient route to (S)-azetidine-2-carboxylic acid - PubMed. (2005).
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.).
  • CN108033931B - Synthesis method of N-Boc piperazine - Google P
  • tert-Butyl 3-(hydroxymethyl)
  • (2S)-2-Azetidinylmethanol CAS 104587-62-4 Sigma-Aldrich. (n.d.).

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The Strategic Deployment of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Motif and the Rise of a Versatile Building Block

In the landscape of contemporary drug discovery and organic synthesis, the azetidine scaffold has emerged as a privileged structural motif.[1] Its inherent conformational rigidity, coupled with its ability to introduce a three-dimensional character into otherwise planar molecules, makes it a highly sought-after component in the design of novel therapeutic agents.[1] The strained four-membered ring can also influence the physicochemical properties of a molecule, often improving solubility and metabolic stability. Within the arsenal of azetidine-containing building blocks, (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate stands out as a particularly versatile and powerful tool for the synthetic chemist.

This application note provides a comprehensive guide to the synthesis and application of this chiral building block. We will delve into its preparation from readily available starting materials, explore its reactivity as an electrophile, and provide detailed protocols for its use in the construction of complex molecular architectures. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the principles governing its application.

Key Features and Advantages

The utility of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate stems from a confluence of structural and functional features:

  • Chirality: The defined (S)-stereochemistry at the C2 position allows for the synthesis of enantiomerically pure target molecules, a critical consideration in modern pharmaceutical development.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for sequential functionalization of the molecule.

  • Electrophilic Handle: The chloroacetyl group provides a potent and selective electrophilic site for reaction with a variety of nucleophiles, enabling the facile introduction of the azetidine moiety into a target structure.

  • Synthetic Accessibility: As will be detailed below, this building block can be prepared in a straightforward manner from commercially available precursors.

Synthesis of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate: A Proposed Synthetic Route

DOT Diagram: Proposed Synthesis of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

G A (S)-Azetidine-2-carboxylic acid B (S)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate A->B 1. (Boc)2O, Et3N, MeOH 2. TMS-CHN2, Toluene/MeOH C (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate B->C LiBH4, THF/MeOH D (S)-tert-butyl 2-formylazetidine-1-carboxylate C->D Dess-Martin Periodinane, DCM E (S)-tert-butyl 2-(2,2-dichloroacetyl)azetidine-1-carboxylate D->E 1. LDA, THF, -78 °C 2. CCl4 F (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate E->F Bu3SnH, AIBN, Toluene, 80 °C

Caption: Proposed synthetic pathway to the target building block.

Protocol 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (C)

This protocol outlines the initial steps to prepare a key intermediate alcohol from (S)-azetidine-2-carboxylic acid.

Materials:

  • (S)-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Toluene

  • (Trimethylsilyl)diazomethane (TMS-CHN₂) solution (2.0 M in hexanes)

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Boc Protection and Esterification (A → B): a. To a stirred suspension of (S)-azetidine-2-carboxylic acid (1.0 eq) in methanol, add triethylamine (2.2 eq). b. Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol dropwise. c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in a mixture of toluene and methanol (4:1). f. At 0 °C, add (trimethylsilyl)diazomethane solution dropwise until a persistent yellow color is observed. g. Quench the excess TMS-CHN₂ by the dropwise addition of acetic acid until the yellow color disappears. h. Concentrate the mixture under reduced pressure and purify by flash column chromatography (EtOAc/Hexanes gradient) to afford (S)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate.

  • Reduction to the Alcohol (B → C): a. Dissolve the ester from the previous step (1.0 eq) in a mixture of THF and methanol (3:1). b. Cool the solution to 0 °C and add lithium borohydride (2.0 eq) portion-wise. c. Stir the reaction at room temperature for 4 hours. d. Carefully quench the reaction by the slow addition of water at 0 °C. e. Extract the mixture with ethyl acetate (3 x). f. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil.[2][3]

Protocol 2: Synthesis of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (F)

This protocol details the conversion of the intermediate alcohol to the final chloroacetyl derivative.

Materials:

  • (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Tetrahydrofuran (THF), anhydrous

  • Carbon tetrachloride (CCl₄)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Oxidation to the Aldehyde (C → D): a. Dissolve the alcohol (1.0 eq) in DCM. b. Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. c. Stir the mixture for 2 hours. d. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. e. Stir vigorously for 30 minutes until the layers are clear. f. Separate the layers and extract the aqueous layer with DCM (2 x). g. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate to give the crude aldehyde, which is used in the next step without further purification.[4]

  • α-Dichlorination (D → E): a. To a solution of LDA (2.2 eq) in anhydrous THF at -78 °C, add a solution of the crude aldehyde (1.0 eq) in anhydrous THF dropwise. b. Stir the resulting enolate solution at -78 °C for 1 hour. c. Add carbon tetrachloride (2.5 eq) dropwise. d. Allow the reaction to stir at -78 °C for 2 hours. e. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. f. Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. g. Purify by flash column chromatography (EtOAc/Hexanes gradient) to afford the dichloroacetyl derivative.

  • Monodechlorination (E → F): a. Dissolve the dichloroacetyl compound (1.0 eq) in anhydrous toluene. b. Add tributyltin hydride (1.1 eq) and a catalytic amount of AIBN. c. Heat the reaction mixture to 80 °C for 2 hours. d. Cool to room temperature and concentrate under reduced pressure. e. Purify the residue by flash column chromatography (EtOAc/Hexanes gradient) to yield (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

Application in Organic Synthesis: N-Alkylation of Amines

The primary application of this building block is as an electrophile for the introduction of the (S)-azetidin-2-ylmethylcarbonyl moiety. The chloroacetyl group is an excellent leaving group for SN2 reactions with a variety of nucleophiles, particularly primary and secondary amines.

DOT Diagram: N-Alkylation of a Secondary Amine

G A (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate C Tertiary Amine Product A->C B Secondary Amine (R2NH) B->C D Base (e.g., K2CO3, DIPEA) D->C Base E Solvent (e.g., DMF, ACN) E->C Solvent

Caption: General workflow for the N-alkylation of a secondary amine.

Protocol 3: General Procedure for the N-Alkylation of a Secondary Amine

This protocol provides a general method for the reaction of the title compound with a secondary amine to form a tertiary amine, a common structural motif in kinase inhibitors and other biologically active molecules.[5][6]

Materials:

  • (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

  • Secondary amine (e.g., morpholine, piperidine, or a more complex amine)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: a. To a solution of the secondary amine (1.0 eq) in DMF or ACN, add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq). b. Add a solution of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: a. Stir the reaction mixture at room temperature or gently heat to 50-60 °C if the reaction is sluggish. b. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it into water. b. Extract the aqueous mixture with ethyl acetate (3 x). c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Table 1: Representative Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry 1.1 eq of building blockA slight excess of the electrophile ensures complete consumption of the potentially more valuable amine.
Base K₂CO₃ or DIPEAA non-nucleophilic base is required to scavenge the HCl byproduct without competing in the alkylation.
Solvent DMF or ACNPolar aprotic solvents are ideal for SN2 reactions, effectively solvating the cationic species.
Temperature Room temp. to 60 °CThe reaction temperature can be adjusted to accommodate the nucleophilicity of the amine.

Applications in Drug Discovery

The azetidine moiety is a key component in a number of approved drugs and clinical candidates. For example, the JAK inhibitor Baricitinib contains an azetidine ring that is crucial for its activity.[7][8] The building block described herein is an ideal starting material for the synthesis of analogs of such drugs, as well as for the construction of novel chemical entities for high-throughput screening. Its ability to introduce a chiral, constrained, and functionalizable moiety makes it a valuable asset in the hit-to-lead and lead optimization stages of drug discovery. The chloroacetyl group allows for the rapid generation of libraries of compounds by reaction with a diverse set of amines, thiols, and other nucleophiles.

Conclusion

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a highly valuable and versatile building block for organic synthesis. Its straightforward, albeit proposed, synthesis from readily available starting materials, combined with its predictable and selective reactivity, makes it an attractive tool for the introduction of the chiral azetidine motif. The detailed protocols provided in this application note are intended to serve as a practical guide for researchers in both academic and industrial settings, enabling the efficient and rational synthesis of complex, biologically active molecules. The continued exploration of the chemistry of this and related building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). Retrieved January 18, 2026, from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). BMC Chemical Engineering, 1(1), 13. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2015). Beilstein Journal of Organic Chemistry, 11, 2146-2153. [Link]

  • Azetidine-2-carboxylic acid. (2023, December 1). In Wikipedia. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (n.d.). Arkat USA. Retrieved January 18, 2026, from [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2020). Catalysts, 10(12), 1419. [Link]

  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Novel antiviral agents. (n.d.). Google Patents.
  • Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Liga. (n.d.). Retrieved January 18, 2026, from [Link]

  • Process for the synthesis of azetidinones. (n.d.). Google Patents.
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (2020). Nature Chemistry, 12(12), 1121-1127. [Link]

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2022). Organic Process Research & Development, 26(8), 2415-2422. [Link]

  • Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis and antiviral evaluation of AZT analogues with A spacer arm between glucidic and base moieties. Part II. (2007). Nucleosides, Nucleotides & Nucleic Acids, 26(5), 413-421. [Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. (2021). Green Chemistry, 23(2), 743-773. [Link]

  • Compounds useful as kinase inhibitors. (n.d.). Google Patents.
  • Process for preparing α-keto acids and derivatives thereof. (n.d.). Google Patents.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Kagaku, 2005-II.
  • The synthesis of novel kinase inhibitors using click chemistry. (2014, April 1). Semantic Scholar. [Link]

  • Antiviral Drugs. (2016). In Comprehensive Medicinal Chemistry III (pp. 314-359). Elsevier.
  • Nitrile-containing antiviral compounds. (n.d.). Google Patents.

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The Strategic Application of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate in Modern Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in drug discovery.[1] Their unique structural properties, including high ring strain and a three-dimensional character, can confer improved physicochemical and pharmacokinetic profiles to drug candidates.[1] These characteristics often lead to enhanced solubility, metabolic stability, and target-binding affinity.[1] The incorporation of the azetidine scaffold is a key feature in several FDA-approved drugs, highlighting its value in medicinal chemistry.[1] This application note focuses on a specific and highly valuable azetidine derivative, (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, and its critical role as a key building block in the synthesis of potent antiviral agents, most notably the SARS-CoV-2 main protease inhibitor, Nirmatrelvir.

Core Application: A Linchpin in the Synthesis of Nirmatrelvir (Paxlovid™)

The global COVID-19 pandemic spurred unprecedented efforts in the rapid development of antiviral therapies.[2] Nirmatrelvir (PF-07321332), the active component of Paxlovid™, emerged as a leading oral antiviral treatment.[2][3] It functions by inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3][4] The chemical architecture of Nirmatrelvir is complex, and its synthesis relies on the strategic use of specialized building blocks. Among these, (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate plays a pivotal role in constructing a key fragment of the final drug molecule.

The chloroacetyl group of this reagent provides a reactive electrophilic site, crucial for forming a new carbon-carbon bond, while the azetidine ring constitutes a core structural element of the targeted protease inhibitor. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the azetidine nitrogen, preventing unwanted side reactions and allowing for its removal under specific conditions later in the synthetic sequence.

Experimental Protocol: Synthesis of a Key Nirmatrelvir Intermediate

The following protocol outlines the synthesis of a key amide intermediate of Nirmatrelvir, demonstrating the application of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate. This procedure is a synthesis of information from established routes to Nirmatrelvir.[2][5]

Reaction Scheme

cluster_reactants Reactants cluster_products Product A (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate C Nirmatrelvir Intermediate A->C Amide Coupling B Amine Component B->C

Caption: General reaction scheme for the amide coupling.

Materials
ReagentCAS NumberMolecular FormulaNotes
(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate1260616-94-1C10H16ClNO3The key building block.
Appropriate amine coupling partnerVariesVariesThe specific amine needed for the synthesis.
Coupling agents (e.g., HATU, EDCI)VariesVariesTo facilitate amide bond formation.[2][6]
Organic base (e.g., DIPEA)7087-68-5C8H19NTo neutralize acids formed during the reaction.[2]
Anhydrous solvent (e.g., DMF, CH2Cl2)VariesVariesTo provide a suitable reaction medium.
Procedure
  • Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine coupling partner (1.0 equivalent) in the chosen anhydrous solvent.

  • Activation: To the solution from step 1, add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid (if applicable in the broader synthesis) or to prepare for the coupling.

  • Addition of the Azetidine Building Block: In a separate flask, dissolve (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (1.05 equivalents) in the anhydrous solvent. Add this solution dropwise to the reaction mixture from step 2.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide intermediate.

Workflow Diagram

A Dissolve Amine in Anhydrous Solvent B Add Coupling Agent and Base A->B C Stir for Activation B->C D Add (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate Solution C->D E Monitor Reaction by TLC/LC-MS D->E F Aqueous Work-up and Extraction E->F Upon Completion G Purification by Column Chromatography F->G H Characterization of Pure Product G->H

Caption: Step-by-step workflow for the synthesis of the Nirmatrelvir intermediate.

Broader Implications and Future Directions

The successful application of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate in the synthesis of Nirmatrelvir underscores the strategic importance of novel building blocks in accelerating drug development.[5] The principles demonstrated in this application are transferable to the synthesis of other complex molecules, particularly those targeting enzyme active sites where specific three-dimensional orientations are crucial for potency and selectivity. Researchers can leverage the reactivity of the chloroacetyl group and the conformational constraints of the azetidine ring to design new inhibitors for a variety of therapeutic targets.

Conclusion

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a highly valuable and specialized building block in medicinal chemistry. Its primary and most notable application to date is in the industrial-scale synthesis of Nirmatrelvir, a critical oral antiviral for the treatment of COVID-19.[2][3] The protocols and principles outlined in this note are intended to provide researchers, scientists, and drug development professionals with a clear understanding of its application and to facilitate its use in the development of future generations of therapeutic agents.

References

  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593. [Link]

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. [Link]

  • A 1-pot synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the key ingredient in Paxlovid. ResearchGate. [Link]

  • Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Journal of Student Research. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. SpringerLink. [Link]

  • Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. SciSpace. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Azetidine. Organic Syntheses. [Link]

  • A drug candidate to prevent adverse reactions due to COVID-19 infection or vaccines. News-Medical.net. [Link]

  • a Possible drug targets and b drug development strategies to fight COVID-19. ResearchGate. [Link]

  • (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate. Clamal Reagents. [Link]

  • COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease. PubMed Central. [Link]

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Reaction of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Synthesis of Novel α-Amino Ketone Azetidine Derivatives via Nucleophilic Substitution

Abstract

The azetidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as metabolic stability, improved solubility, and three-dimensional complexity.[1][2][3] This guide provides a detailed protocol for the synthesis of novel 2-substituted azetidine derivatives through the reaction of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate with various primary amines. This reaction proceeds via a robust nucleophilic substitution on an α-chloroketone, a versatile and reliable transformation for building molecular complexity.[4][5] We will explore the underlying mechanism, provide a step-by-step experimental protocol with justifications for key procedural choices, and offer guidance on product characterization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction and Mechanistic Rationale

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a valuable chiral building block for drug discovery. The molecule features three key components:

  • A Boc-Protected Azetidine Ring: The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, preventing it from participating in undesired side reactions.[6][7] This protecting group is stable under the basic or neutral conditions of the substitution reaction but can be readily removed under acidic conditions to allow for further functionalization.[8][9]

  • A Chiral Center: The (S)-stereochemistry at the C2 position of the azetidine ring is pre-installed, allowing for the synthesis of enantiomerically pure final compounds.

  • An α-Chloroacetyl Group: This functional group is the key electrophilic site for the reaction. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack.[10]

The reaction with a primary amine (R-NH₂) proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the primary amine attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion as the leaving group. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.

Figure 1: General reaction scheme for the Sₙ2 reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction using benzylamine as a representative primary amine. The quantities can be scaled as needed.

2.1. Materials and Reagents

  • (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

2.2. Step-by-Step Procedure

G start Start reagents 1. Dissolve Chloroacetyl Azetidine in Anhydrous Solvent (e.g., ACN) under Nitrogen Atmosphere start->reagents addition 2. Add Primary Amine (1.1 eq) and Base (e.g., DIEA, 1.5 eq) Dropwise at 0 °C reagents->addition reaction 3. Warm to Room Temperature and Stir for 4-24 hours addition->reaction monitoring 4. Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup 5. Quench with Water/NaHCO₃ and Extract with EtOAc monitoring->workup Upon Completion purify 6. Dry Organic Layer (Na₂SO₄), Filter, and Concentrate workup->purify column 7. Purify by Silica Gel Column Chromatography purify->column characterize 8. Characterize Pure Product (NMR, HRMS, IR) column->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow diagram.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (e.g., 1.00 g, 3.82 mmol, 1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 10 mL/g).

    • Scientist's Note: Anhydrous conditions prevent potential hydrolysis of the chloroacetyl group. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the primary amine (e.g., benzylamine, 0.45 g, 4.20 mmol, 1.1 eq) dropwise, followed by the slow addition of a non-nucleophilic base like DIEA (0.99 g, 7.64 mmol, 2.0 eq).

    • Scientist's Note: A slight excess of the amine ensures the complete consumption of the starting material. DIEA is a sterically hindered, non-nucleophilic base that effectively scavenges the generated HCl without competing with the primary amine nucleophile.[11] Using a solid base like K₂CO₃ is also a viable, often more economical, alternative.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical eluent system is 30-50% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting amine and more polar than the chloroacetyl azetidine. The reaction is complete when the starting chloroacetyl spot has disappeared.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in Ethyl Acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

    • Scientist's Note: The NaHCO₃ wash removes any excess acid and the DIEA-HCl salt. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) to elute the pure product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Data Presentation and Expected Results

The reaction is generally high-yielding and clean. The table below summarizes expected outcomes for the reaction with a few representative primary amines.

Primary Amine (R-NH₂)BaseTypical Reaction TimeExpected YieldProduct Molecular Weight ( g/mol )
BenzylamineDIEA4-8 h85-95%332.43
n-PropylamineK₂CO₃6-12 h80-90%284.38
AnilineDIEA12-24 h65-75%318.39

Note: Reaction times and yields are estimates and may vary based on scale and specific reaction conditions. Aniline is a weaker nucleophile, often requiring longer reaction times or gentle heating.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive amine (e.g., poor quality). 3. Insufficient base.1. Allow the reaction to stir longer. Gentle heating (40-50 °C) can be applied. 2. Use a freshly opened or distilled amine. 3. Add an additional portion of base.
Multiple Products on TLC 1. Dialkylation of the primary amine. 2. Side reactions due to moisture.1. Use a larger excess of the primary amine or add the chloroacetyl compound slowly to a solution of the amine. 2. Ensure all glassware is dry and use anhydrous solvents.
Difficulty in Purification Product co-elutes with starting amine or byproducts.1. Adjust the polarity of the chromatography eluent. 2. If the product is basic, an acid/base extraction during work-up can remove excess amine.

Safety Considerations

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is an α-haloketone and should be handled with care as they are potential alkylating agents.

  • Primary amines can be corrosive and have strong odors. Handle them with appropriate care.

  • DIEA is a volatile and corrosive base.

References

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Design and synthesis of two azetidin-haloperidol derivatives using some strategies. Ars Pharmaceutica. [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Semantic Scholar. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Synthesis of 2-acylazetidines. ResearchGate. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. [Link]

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Application Notes & Protocols: Strategic Use of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Scaffold for Next-Generation Peptidomimetics

In the landscape of modern drug discovery and chemical biology, the rational design of peptides with enhanced stability, constrained conformations, and specific functionalities is paramount. (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate emerges as a highly valuable, yet specialized, chiral building block for this purpose. This reagent uniquely combines two powerful structural motifs:

  • The Azetidine Ring: A strained four-membered heterocycle that serves as a proline analogue. Its incorporation into a peptide backbone induces significant conformational rigidity, which can lock the peptide into a bioactive conformation, enhance binding affinity, and improve resistance to proteolytic degradation.[1][2][3] The Boc-protected nitrogen allows for seamless integration into standard peptide synthesis workflows.[2]

  • The Electrophilic Chloroacetyl Group: This functional group acts as a potent and specific electrophilic handle. It is primed for covalent reaction with nucleophiles, most notably the thiol side chain of cysteine residues, to form a highly stable thioether linkage.[4][5] This reaction is a cornerstone of modern peptide chemistry for creating cyclic peptides and complex bioconjugates.[6]

This guide provides an in-depth exploration of the scientific rationale and a detailed protocol for leveraging (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate to synthesize conformationally constrained, thioether-cyclized peptides.

Scientific Rationale and Covalent Reaction Mechanism

The primary application of this building block is to serve as a terminal electrophilic cap on a linear peptide, enabling a subsequent intramolecular cyclization reaction. The causality behind this strategy is rooted in the distinct reactivity of its components.

The core reaction is the nucleophilic substitution between the cysteine thiol and the α-chloro ketone of the chloroacetyl moiety. Under mildly basic conditions, the cysteine thiol is deprotonated to the more nucleophilic thiolate anion, which then attacks the carbon atom bearing the chlorine. Chlorine, being a good leaving group, is displaced, resulting in the formation of a stable and irreversible thioether bond.[7]

This specific linkage is central to creating macrocycles that constrain the peptide backbone. Such conformational restriction can pre-organize the peptide for optimal receptor binding, leading to significant gains in biological activity and selectivity.[8][9] Furthermore, the azetidine ring itself contributes to this rigidity, acting as a sharp turn-inducing element.[9][10]

Caption: Mechanism of thioether cyclization via Sₙ2 reaction.

Application Protocol: Solid-Phase Synthesis of a Thioether-Cyclized Azetidine Peptide

This protocol details the synthesis of a model cyclic peptide by first synthesizing a linear peptide on a solid support, followed by N-terminal modification via reductive amination with (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, and concluding with on-resin intramolecular cyclization.

Experimental Workflow Overview

SPPS Workflow Start Start: Resin SPPS 1. Fmoc-SPPS Synthesize linear peptide (e.g., H₂N-Cys(Trt)-...-AA-Resin) Start->SPPS Fmoc_Deprotection 2. N-Terminal Deprotection Treat with 20% Piperidine in DMF SPPS->Fmoc_Deprotection Reductive_Amination 3. Reductive Amination Add (S)-Azetidine Reagent + NaBH₃CN in TMOF/DCM Fmoc_Deprotection->Reductive_Amination Wash1 Wash DMF, DCM Reductive_Amination->Wash1 Cyclization 4. On-Resin Cyclization Treat with 1-5% DIPEA in NMP Wash1->Cyclization Wash2 Wash NMP, DCM Cyclization->Wash2 Cleavage 5. Cleavage & Deprotection Treat with TFA Cocktail (e.g., TFA/TIS/H₂O) Wash2->Cleavage Purification 6. Purification & Analysis RP-HPLC, LC-MS Cleavage->Purification End End: Purified Cyclic Peptide Purification->End

Caption: Workflow for solid-phase synthesis of the target cyclic peptide.

Part 1: Linear Peptide Synthesis
  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin for a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Peptide Elongation: Synthesize the linear peptide sequence using standard automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11] The sequence must contain a cysteine residue, which should be protected with an acid-labile group (e.g., Trityl (Trt)).

    • Coupling: Use a standard coupling agent like HBTU/DIPEA or DIC/Oxyma.

    • Deprotection: Use 20% piperidine in DMF to remove the Fmoc group at each cycle.

Part 2: N-Terminal Modification via Reductive Amination

Causality: Direct acylation is not possible with the ketone functionality. Reductive amination provides a robust method to form a stable secondary amine bond between the peptide's N-terminus and the azetidine building block. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is mild and selectively reduces the intermediate iminium ion over the starting ketone.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection with 20% piperidine in DMF for 20 minutes to expose the N-terminal primary amine. Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Reaction Setup:

    • Prepare a solution of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (5 equivalents relative to resin loading) and sodium cyanoborohydride (NaBH₃CN) (5 equivalents) in a 1:1 mixture of trimethyl orthoformate (TMOF) and DCM.

    • Add this solution to the resin-bound peptide.

  • Reaction: Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Upon completion, wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x) to remove excess reagents.

Part 3: On-Resin Intramolecular Cyclization

Causality: Performing the cyclization on-resin often minimizes intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to deprotonate the cysteine thiol without promoting premature cleavage or side reactions. N-Methyl-2-pyrrolidone (NMP) is an excellent solvent for this step due to its high polarity and ability to swell the resin.

  • Cyclization Reaction:

    • Swell the resin in NMP.

    • Add a solution of 2% DIPEA in NMP to the resin.

    • Allow the reaction to proceed for 12-18 hours at room temperature.

  • Monitoring: The progress of the cyclization can be monitored by cleaving a small sample of resin and analyzing the product by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with NMP (5x) and DCM (5x), then dry it under vacuum.

Part 4: Cleavage, Deprotection, and Purification
  • Cleavage Cocktail: Prepare a standard cleavage cocktail appropriate for the peptide's protecting groups. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage: Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (including the Cys(Trt) and the azetidine Boc group).

  • Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

Data Presentation and Expected Results

The success of the synthesis should be validated at key stages. The primary analytical tool is Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the mass of the intermediates and the final product.

StepCompoundExpected Mass ChangeAnalytical Method
Linear Peptide H₂N-[Peptide]-ResinBaseline Mass (M)LC-MS (after test cleavage)
Reductive Amination Azetidine-[Peptide]-Resin+ 219.68 Da (C₁₀H₁₄ClNO₂)LC-MS (after test cleavage)
Cyclization Cyclo(Azetidine-S-[Peptide])-Resin- 36.46 Da (HCl)LC-MS (after test cleavage)
Final Product Final Cyclic Peptide- 100.12 Da (Boc group)LC-MS, Analytical HPLC

Note: Mass changes are calculated based on the addition of the reactive moiety and subsequent loss of relevant atoms/groups during reaction and final deprotection.

Self-Validation and Field-Proven Insights

  • Trustworthiness of Protocol: Each step is designed for high efficiency and minimal side products. The use of NaBH₃CN for reductive amination is milder than alternatives like NaBH₄, preserving the integrity of other functional groups.[12] On-resin cyclization is a field-standard technique for improving yields of cyclic peptides.[5]

  • Reactivity Considerations: The chloroacetyl group is less reactive than its bromoacetyl or iodoacetyl counterparts.[7] While this may require longer reaction times for cyclization, it significantly reduces the risk of off-target alkylation of other nucleophilic residues like methionine, lysine, or histidine.[13][14]

  • Troubleshooting:

    • Incomplete Reductive Amination: If the Kaiser test remains positive, extend the reaction time or add fresh reagents. Ensure anhydrous conditions, as water can hydrolyze the intermediate iminium ion.

    • Low Cyclization Yield: This can result from poor resin swelling or steric hindrance. Switching to a more polar solvent like DMSO/NMP may help. For sterically demanding sequences, solution-phase cyclization under high-dilution conditions after cleavage might be a viable alternative.

By integrating the unique properties of the azetidine ring and the reliable chemistry of the chloroacetyl group, (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate provides a powerful and precise tool for the synthesis of advanced, structurally defined peptidomimetics.

References

  • W. P. D. Turner, et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Liverpool John Moores University. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. LJMU Research Online. [Link]

  • Angewandte Chemie International Edition. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. National Center for Biotechnology Information. [Link]

  • Chinese Journal of Chemistry. (n.d.). Synthesis of Azetidines. Wiley Online Library. [Link]

  • Google Patents. (n.d.). US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. (2025). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. [Link]

  • PubMed. (n.d.). Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]

  • MDPI. (n.d.). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • J&K Scientific LLC. (n.d.). Boc-L-azetidine-2-carboxylic acid | 51077-14-6. J&K Scientific LLC. [Link]

  • Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information. [Link]

  • PubMed. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. National Center for Biotechnology Information. [Link]

  • PubMed. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. National Center for Biotechnology Information. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

Sources

Application Notes and Protocols for N-Alkylation using (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in medicinal chemistry. Their unique conformational properties and ability to act as rigid spacers have led to their incorporation into numerous drug candidates, influencing properties such as metabolic stability, lipophilicity, and target engagement. The N-alkylation of the azetidine ring is a critical transformation for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic profiles of these molecules. This document provides a comprehensive guide to the N-alkylation of a secondary amine nucleophile utilizing the electrophilic properties of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of novel N-substituted azetidine derivatives.

The starting material, (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, is a versatile building block featuring a chiral azetidine core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which serves to stabilize the strained four-membered ring and prevent unwanted side reactions at the nitrogen during other synthetic transformations. The key reactive handle for the protocol described herein is the α-chloroacetyl group, which provides a potent electrophilic site for nucleophilic attack by a primary or secondary amine.

Reaction Mechanism and Scientific Rationale

The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the incoming amine nucleophile attacks the electrophilic carbon of the chloroacetyl group, which is rendered electron-deficient by the adjacent carbonyl and the electronegative chlorine atom. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous displacement of the chloride ion as the leaving group.

Several key factors are critical for the success of this transformation:

  • The Role of the Base: A base is essential to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. The choice of base is crucial; it should be non-nucleophilic to avoid competing with the amine in attacking the electrophile. Common choices include tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The base also serves to deprotonate the ammonium salt intermediate that forms after the initial nucleophilic attack, regenerating a neutral tertiary amine product.

  • Solvent Selection: The choice of solvent influences the reaction rate and solubility of the reactants. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred as they can solvate the charged transition state of the SN2 reaction, thereby accelerating it.

  • Temperature Control: The reaction is typically performed at temperatures ranging from ambient to slightly elevated to ensure a reasonable reaction rate without promoting decomposition or side reactions. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the optimal reaction time.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen plays a vital role. It is stable to the basic conditions of the N-alkylation reaction but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for further derivatization of the azetidine nitrogen if desired.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate and amine nucleophile in a suitable solvent (e.g., MeCN). add_base Add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N). start->add_base 1. Reagent Preparation stir Stir the reaction mixture at room temperature or with gentle heating. add_base->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor 2. Alkylation quench Quench the reaction (e.g., with water). monitor->quench Upon completion extract Extract the product with an organic solvent (e.g., EtOAc). quench->extract dry Dry the organic layer (e.g., over Na₂SO₄) and concentrate. extract->dry 3. Product Isolation purify Purify the crude product by flash column chromatography. dry->purify characterize Characterize the pure product (NMR, MS). purify->characterize 4. Final Product

Caption: General workflow for the N-alkylation reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a representative secondary amine with (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate. The specific quantities and reaction times may need to be optimized for different amine nucleophiles.

Materials and Reagents:

  • (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

  • Amine nucleophile (e.g., morpholine, piperidine, or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration).

    • Add the amine nucleophile (1.1 eq) to the solution.

    • Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove any inorganic salts if potassium carbonate was used.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated azetidine derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the N-alkylation of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate with two representative secondary amines.

Amine NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
MorpholineK₂CO₃MeCN2512-1885-95
PiperidineEt₃NTHF408-1280-90

Note: Yields are estimates and may vary depending on the specific reaction conditions and the scale of the reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or gently heat the reaction mixture. Monitor progress by TLC/LC-MS.
Low reactivity of the amine nucleophile.Consider using a stronger, non-nucleophilic base such as DBU or a stronger solvent like DMF.
Formation of Side Products Impure starting materials.Ensure the purity of all reagents before starting the reaction.
Decomposition at elevated temperatures.Perform the reaction at a lower temperature for a longer duration.
Difficult Purification Co-elution of product and impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The N-alkylation of amines using (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a reliable and versatile method for the synthesis of novel azetidine-containing compounds. The protocol described herein, based on a robust SN2 reaction, provides a straightforward pathway to a wide range of derivatives. By carefully selecting the base, solvent, and reaction temperature, researchers can achieve high yields of the desired products. This application note serves as a valuable resource for scientists engaged in drug discovery and development, facilitating the exploration of the chemical space around the valuable azetidine scaffold.

References

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Al-Ostoot, F. H., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Turkish Journal of Chemistry, 42(6), 1657-1673. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Involving Chiral Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Azetidines in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being synthetic curiosities to indispensable building blocks in medicinal chemistry and asymmetric synthesis.[1][2][3][4][5][6][7] Their significance stems from a unique combination of properties: the inherent ring strain of approximately 25.4 kcal/mol imparts distinct reactivity, yet they are considerably more stable and easier to handle than their three-membered aziridine counterparts.[2][3][6] This strained-ring system offers a conformationally rigid scaffold, which is a highly desirable trait in drug design for optimizing ligand-receptor interactions.[4][5]

The incorporation of an azetidine moiety into a drug candidate can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity.[4][5] Consequently, several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine core to enhance their pharmacokinetic profiles.[4][5]

The true synthetic power of azetidines is unlocked when they are prepared in an enantiomerically pure form. Chiral azetidines serve not only as valuable intermediates for complex target molecules but also as highly effective ligands and organocatalysts in a wide array of asymmetric transformations.[1][8] This guide provides an in-depth exploration of key methodologies for the asymmetric synthesis of chiral azetidines and detailed protocols for their application, focusing on the causality behind experimental choices to empower researchers to adapt and innovate.

Core Synthetic Strategies for Enantioselective Azetidine Synthesis

The construction of the strained, chiral four-membered ring requires carefully designed strategies that control both ring formation and stereochemistry. The primary approaches can be broadly categorized into intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization: Forging the Ring from Acyclic Precursors

This is a classic and robust strategy that involves the formation of a C-N bond to close the four-membered ring from a suitably functionalized acyclic precursor. Stereocontrol is typically achieved by using a chiral auxiliary or a chiral catalyst.

Mechanism & Rationale: The most common pathway is an intramolecular SN2 reaction, where a nitrogen nucleophile attacks a carbon atom bearing a leaving group at the γ-position.[9] The success of this 4-exo-tet cyclization is highly dependent on minimizing competing reactions, such as the entropically favored 5-exo-tet cyclization that would lead to a pyrrolidine ring.[9]

A powerful and modern approach utilizes chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereochemical outcome.[10] This method provides high diastereoselectivity and the auxiliary can be easily cleaved post-cyclization.

Logical Workflow for Chiral Auxiliary-Mediated Cyclization

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Cyclization & Deprotection Start Achiral 1,3-Biselectrophile (e.g., 3-chloropropanal) Condensation Condensation Start->Condensation Aux Chiral tert-butanesulfinamide ((R)- or (S)-enantiomer) Aux->Condensation Sulfinimine Chiral Sulfinimine Intermediate Condensation->Sulfinimine Addition 1,2-Addition Sulfinimine->Addition Organometallic Organometallic Reagent (e.g., Grignard, Organolithium) Organometallic->Addition Chloroamine Diastereomerically Enriched γ-Chloro Sulfinamide Addition->Chloroamine Base Base-mediated Cyclization (e.g., KOtBu) Chloroamine->Base ProtectedAze N-Sulfinyl Azetidine Base->ProtectedAze Deprotection Acidic Cleavage of Auxiliary ProtectedAze->Deprotection FinalProduct Enantioenriched C2-Substituted Azetidine Deprotection->FinalProduct

Caption: Workflow for auxiliary-controlled azetidine synthesis.[10]

[2+2] Cycloadditions: Convergent Assembly

[2+2] cycloaddition reactions offer a highly convergent and atom-economical route to the azetidine core. The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a classic example.[11] However, challenges such as competing side reactions and the need for UV light have limited its broad application.[11][12]

Recent advances in visible-light photocatalysis have revitalized this area, enabling the use of milder conditions and expanding the substrate scope.[13][14] These methods often proceed via a triplet energy transfer mechanism, where a photosensitizer activates one of the components to a triplet state, which then engages in a stepwise radical cycloaddition.[13]

Organocatalysis also provides a powerful platform for enantioselective [2+2] cycloadditions. For instance, chiral amines like proline can catalyze the reaction between enolizable aldehydes and imines to form functionalized azetidines with high stereocontrol.[15]

Application Protocols: Synthesis and Analysis

Protocol 1: Diastereoselective Synthesis of a C2-Aryl Azetidine via Chiral Auxiliary

This protocol is adapted from methodologies developed for the synthesis of enantioenriched C2-substituted azetidines using tert-butanesulfinamide as a chiral auxiliary.[10] It provides a reliable route to chiral azetidines with aryl substituents at the C2 position.

Objective: To synthesize (R)-2-phenylazetidine hydrochloride from 3-chloropropanal and (R)-tert-butanesulfinamide.

Materials:

  • (R)-tert-butanesulfinamide

  • 3-chloropropanal

  • Anhydrous copper(II) sulfate (CuSO₄)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Phenylmagnesium bromide (PhMgBr), 1 M in THF

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 4 M in 1,4-dioxane

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Chiral N-Sulfinylimine

  • To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous DCM, add anhydrous CuSO₄ (2.0 eq).

  • Add 3-chloropropanal (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor by TLC until the starting sulfinamide is consumed.

  • Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude (R,E)-N-(3-chloropropylidene)-2-methylpropane-2-sulfinamide, which is used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude sulfinylimine from Step 1 in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add phenylmagnesium bromide (1.2 eq, 1 M in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude γ-chloro sulfinamide.

Step 3: Intramolecular Cyclization

  • Dissolve the crude γ-chloro sulfinamide from Step 2 in anhydrous DMF.

  • Add potassium tert-butoxide (KOtBu) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the N-sulfinyl azetidine.

Step 4: Deprotection

  • Dissolve the purified N-sulfinyl azetidine in methanol.

  • Add HCl (3.0 eq, 4 M in 1,4-dioxane) at 0 °C.

  • Stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to yield (R)-2-phenylazetidine hydrochloride.

Expected Outcome & Data: This multi-step synthesis typically provides the final product in good overall yield with high enantiomeric excess.

StepProductTypical YieldDiastereomeric Ratio (dr)
2γ-Chloro Sulfinamide75-85%>95:5
3N-Sulfinyl Azetidine80-90%>95:5
4(R)-2-phenylazetidine HCl40-50% (overall)ee >98%

Yields and dr/ee values are representative and may vary based on specific reaction conditions and substrate purity.[10]

Protocol 2: Determination of Enantiomeric Excess (ee) using Chiral HPLC

Objective: To determine the enantiomeric purity of the synthesized chiral azetidine.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Materials & Equipment:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine, DEA)

  • Synthesized azetidine sample (as free base or derivatized)

  • Racemic standard of the azetidine

Procedure:

Step 1: Sample Preparation

  • If the azetidine is an HCl salt, neutralize a small sample (~1 mg) with a mild base (e.g., NaHCO₃ solution), extract into an organic solvent (e.g., ethyl acetate), and dry the organic layer.

  • Dissolve the free base in the mobile phase to a concentration of approximately 1 mg/mL.

  • Prepare a solution of the racemic standard in the same manner.

  • Note: For some azetidines, derivatization with a chromophore-containing agent (e.g., benzoyl chloride) may be necessary to improve detection and separation.

Step 2: Method Development

  • Inject the racemic standard onto the chiral column.

  • Start with a standard mobile phase, such as 90:10 hexane:isopropanol, often with a small amount of an amine additive (e.g., 0.1% DEA) to improve peak shape for basic analytes.

  • Optimize the mobile phase composition (ratio of hexane to alcohol modifier) to achieve baseline separation of the two enantiomer peaks. A slower flow rate (e.g., 0.5-1.0 mL/min) often improves resolution.

  • Record the retention times for both enantiomers.

Step 3: Analysis of the Chiral Sample

  • Once optimal separation conditions are established, inject the enantiomerically enriched sample.

  • Record the chromatogram.

  • Identify the major and minor enantiomer peaks by comparing their retention times to those of the racemic standard.

Step 4: Calculation of Enantiomeric Excess (ee)

  • Integrate the peak areas for both the major (A_major) and minor (A_minor) enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Self-Validation System:

  • Peak Purity: Use a diode array detector (DAD) to check the peak purity of each enantiomer peak to ensure no co-eluting impurities are present.

  • Spiking: Co-inject the chiral sample with a small amount of the racemic standard. The peak corresponding to the major enantiomer should increase in size, confirming its identity.

Data Analysis Workflow for Chiral HPLC

G cluster_0 Preparation & Calibration cluster_1 Sample Analysis cluster_2 Calculation & Verification Racemic Prepare Racemic Standard Solution InjectRacemic Inject Racemic Standard onto Chiral Column Racemic->InjectRacemic Optimize Optimize Mobile Phase for Baseline Separation InjectRacemic->Optimize RecordRT Record Retention Times (RT1, RT2) Optimize->RecordRT InjectSample Inject Enriched Sample (Same Conditions) RecordRT->InjectSample Use Optimized Method Sample Prepare Enriched Sample Solution Sample->InjectSample Chromatogram Acquire Chromatogram InjectSample->Chromatogram Integrate Integrate Peak Areas (A_major, A_minor) Chromatogram->Integrate Calculate Calculate ee(%) = [(A_major-A_minor)/(A_major+A_minor)]*100 Integrate->Calculate Result Final ee% Value Calculate->Result

Caption: Standard workflow for ee% determination by chiral HPLC.

Conclusion and Future Outlook

The asymmetric synthesis of chiral azetidines is a dynamic and rapidly evolving field.[2][3] Strategies employing intramolecular cyclizations with chiral auxiliaries offer a robust and reliable path to these valuable compounds.[10] Concurrently, modern catalytic methods, including organocatalysis and visible-light photocatalysis, are providing novel, efficient, and greener alternatives.[13][15][16] The protocols and data presented herein provide a practical framework for researchers to synthesize and analyze these important molecules. As demand for stereochemically complex and sp³-rich scaffolds in drug discovery continues to grow, the development of new and more efficient methods for accessing chiral azetidines will remain a key research priority, further cementing their role as powerful tools in chemical synthesis and medicinal chemistry.[4][5]

References

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  • Kaufman, M. D. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276-1279. [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47051-47079. [Link]

  • Salimi, F., Karbakhshzade, A., & Salehi, N. (2021). A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters, 2(2), 56-63. [Link]

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  • Ren, X., et al. (2025). Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. [Link]

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  • Organic Chemistry Portal. Synthesis of azetidines. [Link]

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  • Brandl, T., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3638-3652. [Link]

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  • Nieto, S., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 132(18), 6484-6491. [Link]

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Sources

Application Notes & Protocols: The Strategic Role of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate in the Synthesis of Targeted Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer and autoimmune disorders. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for these conditions. A particularly effective strategy in this field is targeted covalent inhibition, where an inhibitor forms a permanent bond with a specific amino acid residue in the kinase's active site, leading to potent and durable target engagement. This guide provides an in-depth analysis of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate , a highly valuable and versatile building block for synthesizing next-generation covalent kinase inhibitors. We will explore the underlying chemical principles, provide detailed synthetic protocols, and illustrate its application in the construction of inhibitors for key targets such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAK).

Introduction: The Rise of Covalent Kinase Inhibitors

Kinase inhibitors function by blocking the ATP-binding site of a kinase, preventing the phosphorylation of downstream substrates and thereby interrupting aberrant signaling pathways. While early inhibitors were designed for reversible binding, a powerful class of drugs has emerged that employs covalent bonding.[1] These inhibitors typically feature a reactive electrophilic group, often called a "warhead," which forms a covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, located in or near the ATP-binding site.[1][2][3]

This covalent mechanism offers several distinct advantages:

  • High Potency: The irreversible nature of the bond can lead to complete and sustained target inhibition.

  • Prolonged Duration of Action: The inhibitor remains bound for the lifetime of the protein, potentially allowing for less frequent dosing.

  • Enhanced Selectivity: By targeting a less-conserved nucleophilic residue, inhibitors can achieve greater selectivity over other kinases that lack this residue at a similar position.[1]

The building block, (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate , is strategically designed for this purpose. It incorporates two key features:

  • A Chiral Azetidine Ring: A four-membered heterocyclic motif increasingly found in modern pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The (S)-stereochemistry provides precise three-dimensional orientation within the target's binding pocket.

  • A Chloroacetyl Group: This α-chloroketone moiety is a potent electrophile. The chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack, making it an ideal "warhead" for reacting with cysteine or other nucleophilic residues.

The Chemistry of Covalent Engagement

The core reaction facilitated by this building block is a nucleophilic substitution, specifically an SN2 reaction. A nucleophilic side chain from the target protein attacks the carbon atom bearing the chlorine, displacing it and forming a stable thioether (with cysteine) or amine (with lysine) linkage.

The kinetic profile of this interaction is a two-step process: first, the inhibitor reversibly binds to the active site, driven by non-covalent interactions (Ki). Second, the irreversible covalent bond is formed (k_inact).[3] The overall efficiency of a covalent inhibitor is often described by the ratio k_inact/Ki.[3] The design of the inhibitor scaffold, including the azetidine ring, is crucial for optimizing the initial non-covalent binding affinity (Ki), which properly orients the chloroacetyl warhead for the subsequent covalent reaction.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Kinase Kinase (E) Complex Non-covalent E-I Complex Kinase->Complex Ki Inhibitor Inhibitor (I) Complex->Kinase Covalent_Complex Covalently Bound E-I* Complex Complex->Covalent_Complex k_inact

Figure 1: Kinetic model of covalent inhibition.

Application in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[4][5][6] Its dysregulation is a hallmark of numerous B-cell malignancies.[7] Several approved BTK inhibitors, such as ibrutinib and zanubrutinib, are covalent drugs that target a cysteine residue at position 481 (Cys481) in the BTK active site.[5][8][9]

The chloroacetyl azetidine building block is an ideal starting material for synthesizing novel BTK inhibitors with a covalent mechanism of action, exemplified by the synthesis of zanubrutinib.[10][11][][13]

cluster_workflow Synthetic Workflow for a BTK Inhibitor Scaffold Aminopyrazole Core (Nucleophile) Coupling Nucleophilic Substitution (SN2 Reaction) Scaffold->Coupling Azetidine (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (Electrophile) Azetidine->Coupling Product Covalent BTK Inhibitor Precursor Coupling->Product

Figure 2: General workflow for BTK inhibitor synthesis.

Protocol 1: Synthesis of a BTK Inhibitor Precursor

This protocol describes the key coupling step between a generic aminopyrazole core (representative of a BTK inhibitor scaffold) and the chloroacetyl azetidine building block.

Materials:

  • Aminopyrazole Scaffold (1.0 eq)

  • (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aminopyrazole scaffold (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of scaffold).

  • Add the base, K₂CO₃ or DIPEA (2.5 eq), to the suspension. Stir at room temperature for 15 minutes. Causality: The base is essential to deprotonate the nucleophilic amine on the scaffold, increasing its reactivity towards the electrophile. K₂CO₃ is a mild inorganic base suitable for this transformation, while DIPEA is a non-nucleophilic organic base that effectively scavenges the HCl byproduct.

  • Add (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Causality: Heating provides the necessary activation energy for the SN2 reaction to proceed at a practical rate. Polar aprotic solvents like DMF or MeCN are ideal as they solvate the cation of the base but do not strongly solvate the nucleophile, thus accelerating the reaction.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired coupled product.

Data Summary:

ParameterTypical ValueRationale / Comment
Yield 65-90%Highly dependent on the specific scaffold's reactivity and steric hindrance.
Purity (Post-Chroma) >98%Achievable with standard silica gel chromatography.
Key Analytical Marker Disappearance of chloroacetyl protons (~4.2 ppm in ¹H NMR), appearance of new methylene protons adjacent to the carbonyl.Confirms successful substitution.
Mechanism of Action: BTK Signaling Pathway

The synthesized inhibitor targets BTK within the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates phospholipase Cγ2 (PLCγ2). This triggers downstream signals essential for B-cell proliferation, survival, and activation.[4] Covalent inhibition of BTK effectively shuts down this entire pathway.

Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN_SYK LYN / SYK Kinases BCR->LYN_SYK activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylates & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG_IP3 DAG / IP3 Signaling PLCG2->DAG_IP3 Downstream Cell Proliferation, Survival, Activation DAG_IP3->Downstream Inhibitor Covalent BTK Inhibitor Inhibitor->BTK Covalently Inhibits (Cys481)

Figure 3: Simplified B-Cell Receptor (BCR) signaling pathway and the point of BTK inhibition.

Application in Janus Kinase (JAK) Inhibitor Synthesis

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, making it central to immune regulation.[14][15] Inhibitors of JAKs are effective treatments for autoimmune diseases like rheumatoid arthritis.[16] The azetidine moiety is a key structural component in several advanced JAK inhibitors, such as Baricitinib.[16][17] While many JAK inhibitors are reversible, the chloroacetyl azetidine building block provides a direct and efficient route to couple the critical azetidine ring to various heterocyclic cores used in JAK inhibitor design.

Protocol 2: General Procedure for Coupling to a JAK Inhibitor Scaffold

The synthetic strategy is analogous to the BTK inhibitor synthesis, relying on the nucleophilic character of the core scaffold.

Materials:

  • JAK inhibitor scaffold with a nucleophilic handle (e.g., amine, thiol) (1.0 eq)

  • (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • Combine the JAK inhibitor scaffold (1.0 eq) and Cs₂CO₃ (2.0 eq) in a dry reaction flask with anhydrous MeCN. Causality: Cesium carbonate is a stronger base than potassium carbonate and can be more effective for less reactive or more sterically hindered nucleophiles.

  • Stir the mixture at room temperature for 20 minutes under an inert atmosphere.

  • Add a solution of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (1.2 eq) in MeCN to the flask.

  • Heat the reaction to 50 °C and monitor by LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to obtain the final product.

Mechanism of Action: JAK-STAT Signaling Pathway

Cytokine binding to its receptor induces receptor dimerization, which brings associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[14] JAK inhibitors block the initial phosphorylation step, halting the entire cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene Gene Expression Nucleus->Gene Inhibitor JAK Inhibitor Inhibitor->JAK Inhibits

Figure 4: Overview of the JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Conclusion

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a powerful and enabling chemical tool for modern drug discovery. Its pre-installed chirality, valuable azetidine core, and reactive electrophilic handle provide a streamlined and efficient method for constructing sophisticated covalent kinase inhibitors. The protocols outlined herein demonstrate its broad applicability in synthesizing inhibitors for critical oncology and immunology targets like BTK and JAK. As the field of targeted therapies continues to advance, the strategic use of such well-designed building blocks will be paramount in accelerating the development of next-generation medicines.

References

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  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH. [Link]

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  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]

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  • Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. ACS Pharmacology & Translational Science. [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science (RSC Publishing). [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

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Sources

Application Notes and Protocols for Ring-Opening Reactions of Azetidines Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are valuable structural motifs in medicinal chemistry and have been incorporated into numerous marketed drugs and clinical candidates.[1] Their inherent ring strain, approximately 25.4 kcal/mol, makes them susceptible to ring-opening reactions, providing a versatile platform for the synthesis of diverse functionalized acyclic amines.[2][3] This guide provides a detailed exploration of the acid-catalyzed ring-opening of azetidines, offering insights into the underlying mechanisms, factors influencing reactivity, and comprehensive experimental protocols.

Mechanistic Principles of Acid-Catalyzed Azetidine Ring-Opening

The acid-catalyzed ring-opening of azetidines is a powerful transformation that proceeds through the activation of the azetidine ring, making it more susceptible to nucleophilic attack. This activation is typically achieved through the protonation of the nitrogen atom by a Brønsted acid or coordination with a Lewis acid.[3][4]

The Role of the Acid Catalyst: Brønsted vs. Lewis Acids

Both Brønsted and Lewis acids can effectively promote the ring-opening of azetidines, though their modes of action differ.

  • Brønsted Acids : These are proton donors, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[5][6][7][8] They protonate the basic nitrogen atom of the azetidine ring to form a highly reactive azetidinium ion intermediate.[1][9][10] The rate of decomposition and subsequent ring-opening is often pH-dependent, with more rapid reactions occurring at lower pH.[1]

  • Lewis Acids : These are electron-pair acceptors, such as aluminum chloride (AlCl₃), copper(II) triflate (Cu(OTf)₂), or boron trifluoride etherate (BF₃·OEt₂).[4][5][11] They coordinate to the lone pair of electrons on the nitrogen atom, which also increases the ring strain and activates the ring towards nucleophilic attack.[3] Lewis acids are particularly useful for activating N-sulfonyl or other N-electron-withdrawing group substituted azetidines.[2][11]

Acid_Catalysis cluster_Bronsted Brønsted Acid Catalysis cluster_Lewis Lewis Acid Catalysis Azetidine_B Azetidine Azetidinium_B Azetidinium Ion Azetidine_B->Azetidinium_B Protonation H_plus H⁺ Azetidine_L Azetidine Activated_Complex Activated Complex Azetidine_L->Activated_Complex Coordination LA Lewis Acid

Caption: Modes of azetidine activation by Brønsted and Lewis acids.

The Azetidinium Ion: A Key Intermediate

The formation of the azetidinium ion is a critical step in the acid-catalyzed ring-opening process. This positively charged intermediate is significantly more electrophilic than the neutral azetidine, readily undergoing nucleophilic attack. The stability and fate of the azetidinium ion are influenced by the substituents on the azetidine ring and the nature of the N-substituent.[1][12]

Nucleophilic Attack: Sₙ1 vs. Sₙ2 Pathways

The ring-opening of the activated azetidine or azetidinium ion can proceed through either an Sₙ1 or Sₙ2-type mechanism, largely dependent on the substitution pattern of the azetidine ring.

  • Sₙ2 Pathway : This is the more common pathway, involving a backside attack by a nucleophile on one of the ring carbons, leading to inversion of stereochemistry if the carbon is chiral.[11] This mechanism is favored for less substituted azetidines.

  • Sₙ1 Pathway : In cases where a carbocation can be stabilized by substituents (e.g., a phenyl group at the 2-position), an Sₙ1-like mechanism may be operative. This would involve the formation of a carbocation intermediate, potentially leading to a loss of stereochemical information.

Ring_Opening_Mechanisms cluster_SN2 Sₙ2 Mechanism cluster_SN1 Sₙ1-like Mechanism Azetidinium_SN2 Azetidinium Ion Transition_State_SN2 [Transition State]‡ Azetidinium_SN2->Transition_State_SN2 Nu_SN2 Nu⁻ Nu_SN2->Transition_State_SN2 Product_SN2 Ring-Opened Product (Inversion of Stereochemistry) Transition_State_SN2->Product_SN2 Azetidinium_SN1 Azetidinium Ion (with stabilizing group) Carbocation Carbocation Intermediate Azetidinium_SN1->Carbocation Rate-determining step Product_SN1 Ring-Opened Product (Racemization possible) Carbocation->Product_SN1 Nu_SN1 Nu⁻ Nu_SN1->Product_SN1 Experimental_Workflow Start Start: Azetidine Substrate Dissolve Dissolve in Anhydrous Solvent/ Nucleophile Start->Dissolve Cool Cool to 0°C (optional) Dissolve->Cool Add_Acid Add Acid Catalyst (Brønsted or Lewis) Cool->Add_Acid React Stir at Appropriate Temperature (Monitor by TLC) Add_Acid->React Quench Quench with Saturated NaHCO₃ React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Combined Organic Layers (e.g., Na₂SO₄) Extract->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify Product Final Ring-Opened Product Purify->Product

Sources

The Alchemist's Guide to Ring Construction: Advanced Cyclization Reactions for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Heterocycle in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with their diverse structures underpinning the therapeutic effects of a vast majority of pharmaceuticals.[1][2] These cyclic architectures, incorporating atoms other than carbon within their rings, provide a rich three-dimensional chemical space that is instrumental for specific and high-affinity interactions with biological targets. The strategic synthesis of novel heterocyclic scaffolds is therefore a paramount objective in the quest for new medicines to address unmet medical needs.[2][3] This guide provides an in-depth exploration of powerful cyclization strategies, offering both the theoretical underpinnings and practical protocols for the synthesis of innovative heterocyclic compounds. We will delve into the mechanistic intricacies of transition-metal-catalyzed reactions, the efficiency of multicomponent reactions, and the elegance of classical named reactions, equipping researchers with the knowledge to construct the next generation of therapeutic agents.

I. Transition-Metal-Catalyzed Cyclizations: Precision in Ring Formation

Transition metal catalysis has revolutionized the synthesis of complex molecules, and its application to heterocycle formation is no exception.[4] These methods offer unparalleled control over selectivity and allow for the construction of intricate ring systems under mild conditions.

A. Palladium-Catalyzed Cross-Coupling and Cyclization Cascades

Palladium catalysts are particularly versatile in forging carbon-carbon and carbon-heteroatom bonds, enabling elegant cascade reactions that rapidly build molecular complexity. A common strategy involves an initial cross-coupling reaction to assemble a linear precursor, which then undergoes an intramolecular cyclization.

Conceptual Workflow:

G cluster_0 Palladium-Catalyzed Cascade Aryl_Halide Aryl Halide/Triflate Coupling Cross-Coupling (e.g., Sonogashira, Heck) Aryl_Halide->Coupling Alkynyl_Heteroatom_Nucleophile Alkynyl/Alkenyl Heteroatom Nucleophile Alkynyl_Heteroatom_Nucleophile->Coupling Linear_Precursor Linear Precursor Coupling->Linear_Precursor Cyclization Intramolecular Cyclization (e.g., Hydroamination, Hydroalkoxylation) Linear_Precursor->Cyclization Heterocycle Novel Heterocyclic Product Cyclization->Heterocycle G cluster_1 Hantzsch Pyridine Synthesis Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Knoevenagel->Unsaturated_Carbonyl Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Ketoester2 β-Ketoester (1 eq.) Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonia/Amine Ammonia->Enamine_Formation Enamine Enamine Enamine_Formation->Enamine Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyridine 1,4-Dihydropyridine Cyclization_Dehydration->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Product Oxidation->Pyridine G cluster_2 Pictet-Spengler Reaction Amine β-Arylethylamine Condensation Condensation Amine->Condensation Carbonyl Aldehyde/Ketone Carbonyl->Condensation Schiff_Base Schiff Base/Iminium Ion Condensation->Schiff_Base Cyclization Electrophilic Aromatic Substitution (SEAr) Schiff_Base->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline G cluster_3 Hetero-Diels-Alder Reaction Diene Heterodiene (e.g., α,β-unsaturated carbonyl/imine) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (e.g., enol ether) Dienophile->Cycloaddition Six_Membered_Heterocycle Six-Membered Heterocycle Cycloaddition->Six_Membered_Heterocycle

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate via column chromatography. This key synthetic intermediate contains a sensitive α-chloro ketone moiety and a Boc-protected amine, which present unique challenges during purification. This document is structured to provide both quick-reference FAQs and detailed troubleshooting workflows to ensure successful isolation of the target compound with high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification process, offering concise, actionable advice.

Q1: What are the recommended starting conditions for purifying this compound using silica gel flash chromatography?

A: For a standard purification, a good starting point is a mobile phase of hexane and ethyl acetate.[1] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The optimal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the product on a TLC plate. Flash chromatography is a widely used and effective technique for purifying N-Boc protected compounds.[2]

Q2: My product appears to be degrading on the silica gel column. Why is this happening and what can I do?

A: The likely cause is the inherent acidity of standard silica gel. The α-chloro ketone functional group in your compound is susceptible to acid-catalyzed degradation or nucleophilic attack by the silanol groups.[1][3] Silica gel can promote unwanted side reactions, including reduction or decomposition of ketones.[3][4]

To mitigate this, you can:

  • Neutralize the mobile phase: Add a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent (typically 0.1-1% v/v). This deactivates the acidic silanol sites.

  • Use a deactivated stationary phase: Consider using neutralized silica gel or an alternative like alumina (neutral or basic).

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.

Q3: I am getting poor separation between my product and an impurity. How can I improve the resolution?

A: Poor resolution is typically an issue of solvent system selection. First, identify the impurity if possible (e.g., unreacted starting material, byproduct). Then, systematically screen different solvent systems using TLC. Try changing the components of your mobile phase entirely (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) or introducing a third solvent to modulate selectivity. Adjusting the mobile phase composition is a key step in optimizing separation.[5]

Q4: Can I use reversed-phase chromatography for this purification?

A: Yes, reversed-phase (RP) preparative HPLC is a powerful alternative, especially for achieving very high purity. A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. However, be mindful that the acidic conditions required for good peak shape in RP-HPLC could potentially degrade the Boc protecting group over extended periods, though it is generally stable to mild acid.[6]

Q5: Is it possible to remove the (R)-enantiomer using standard silica gel chromatography?

A: No, standard silica gel is an achiral stationary phase and cannot separate enantiomers. To separate the (S)- and (R)-enantiomers, you must use a chiral stationary phase (CSP), typically in an HPLC or SFC (Supercritical Fluid Chromatography) system.[7][8] Polysaccharide-based CSPs are often effective for separating chiral isomers of azetidine derivatives.[7]

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving complex purification problems.

Problem: Low or No Product Recovery

Symptom: The desired product, (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, is not eluting from the column, or the isolated yield is significantly lower than expected based on the crude reaction analysis.

Potential Cause A: On-Column Degradation The α-chloro ketone is an electrophilic and labile functional group. The acidic surface of silica gel can catalyze decomposition pathways.[1][9] The presence of streaking or new, lower Rf spots on a TLC analysis of the eluted fractions can indicate degradation.

Validation & Solution Protocol:

  • Perform a Stability Test: Before running the column, spot a TLC plate with your crude material. In a separate vial, mix a small amount of the crude material with silica gel and the intended eluent. Let it sit for 30 minutes, then spot this slurry on the same TLC plate next to the original spot. If the new spot shows signs of degradation (new spots, streaking), the compound is unstable under these conditions.

  • Implement a Buffered System:

    • Prepare your mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) and add 0.5% triethylamine (TEA) by volume.

    • Prepare the column slurry using this TEA-doped mobile phase. This ensures the entire system is neutralized.

    • Run the purification. The basic additive will compete for the acidic silanol sites, protecting your compound.

  • Consider Alternative Stationary Phases: If degradation persists, switch to a less reactive stationary phase such as neutral alumina. Develop a suitable mobile phase for alumina using TLC first, as elution patterns will differ from silica.

Potential Cause B: Irreversible Adsorption Highly polar compounds or those with strong hydrogen bonding capabilities can bind irreversibly to silica gel. While the target compound is moderately polar, certain impurities or degradation products might exhibit this behavior.

Validation & Solution Protocol:

  • Analyze the Column Head: After running the column, carefully remove a small sample of the silica from the very top of the column. Extract it with a strong solvent like methanol or ethyl acetate, and analyze the extract by TLC or LC-MS to see if your product is trapped there.

  • Employ a Column Flush: If you suspect material is stuck on the column after your standard elution, switch to a much more polar solvent. Flushing the column with 100% ethyl acetate followed by 5-10% methanol in dichloromethane can elute strongly bound compounds.[1] It is often wise to collect these "flush" fractions separately, as they may contain the product, albeit in lower purity.

Visual Troubleshooting Workflow: Low Product Recovery

The following decision tree illustrates the logical steps for troubleshooting low yield.

low_yield_troubleshooting start Low Product Recovery Detected tlc_test Perform Silica Stability TLC Test (Crude vs. Crude + Silica) start->tlc_test degradation_check Degradation Observed? tlc_test->degradation_check no_degradation No Significant Degradation degradation_check->no_degradation No   use_base Option 1: Add 0.5% TEA to Mobile Phase degradation_check->use_base  Yes adsorption_check Suspect Irreversible Adsorption no_degradation->adsorption_check rerun_column Re-run Column with Modified Conditions use_base->rerun_column use_alumina Option 2: Switch to Neutral Alumina Stationary Phase use_alumina->rerun_column column_flush Perform Post-Run Column Flush (e.g., 10% MeOH in DCM) adsorption_check->column_flush analyze_flush Analyze Flush Fractions for Product column_flush->analyze_flush

Caption: Decision tree for troubleshooting low product yield.

Section 3: Standard Operating Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This initial step is critical for a successful separation and serves as a self-validating system to prevent large-scale failures.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Solvent System Screening: Prepare small beakers of the solvent systems listed in Table 1.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto several silica gel TLC plates.

  • Development: Place one plate in each beaker, ensuring the solvent level is below the spot line. Cover the beakers to maintain a saturated atmosphere.

  • Visualization: After the solvent front has moved up the plate, remove and dry it. Visualize the spots using a UV lamp (254 nm) and then by staining with an appropriate agent (e.g., potassium permanganate or vanillin).

  • Analysis: Identify the spot corresponding to the product. The ideal solvent system will give the product an Rf value of ~0.3 and show clear separation from major impurities.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System Ratio (v/v) Polarity Notes
Hexane / Ethyl Acetate 9:1 → 1:1 Low to Medium Standard starting point for many N-Boc compounds.
Dichloromethane / Methanol 99:1 → 9:1 Medium to High Good for more polar compounds.

| Toluene / Acetone | 9:1 → 7:3 | Medium | Offers different selectivity compared to acetate esters. |

Protocol 2: General Purification Workflow

This diagram outlines the standard workflow for purifying the title compound.

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_dev TLC Method Development crude_product->tlc_dev pack_column Pack Silica Gel Column tlc_dev->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample elute_column Elute with Optimized Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions concentrate Concentrate in vacuo pool_fractions->concentrate pure_product Pure Product concentrate->pure_product

Caption: General workflow for column chromatography purification.

References

  • Technical Support Center: Purification of 2-(3-Chlorophenyl)azetidine Isomers. Benchchem.
  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
  • Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.
  • Purification of the product by silica gel column chromatography. Der Pharma Chemica.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters.
  • What compounds are unstable in a silica gel column (chromatography). Reddit.
  • Reductive dehalogenation of halo ketones. Wikipedia.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

Sources

Technical Support Center: Synthesis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this critical synthetic transformation. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to optimize your synthesis for the highest purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate?

The most prevalent and straightforward method is the N-acylation of the corresponding starting material, (S)-tert-butyl 2-azetidinecarboxylate, with chloroacetyl chloride in the presence of a non-nucleophilic base. This reaction is typically performed in an aprotic solvent at low temperatures to control the reactivity of the acid chloride.

Q2: I am seeing a significant amount of a byproduct with a mass corresponding to the starting material. What could be the issue?

This indicates an incomplete reaction. The primary reasons for low conversion are often related to the quality of the reagents or suboptimal reaction conditions. Ensure your chloroacetyl chloride is fresh, as it can hydrolyze over time. Additionally, verify that your base is sufficiently strong and added in the correct stoichiometry to neutralize the HCl generated during the reaction. Inadequate mixing or too rapid addition of the acylating agent can also lead to localized concentration gradients and incomplete reaction.

Q3: My final product shows the presence of a diacylated or other high molecular weight species. What is the likely cause?

The formation of higher molecular weight impurities often points to side reactions involving the product itself or unreacted starting materials. A common issue is the reaction of the chloroacetylated product with another molecule of the starting amine, leading to a dimer. This is more likely to occur if the reaction is run at elevated temperatures or for extended periods.

Q4: I am concerned about the chiral purity of my product. Can racemization occur during the synthesis?

Yes, epimerization at the chiral center (C2 of the azetidine ring) is a potential risk, especially under basic conditions. The hydrogen atom at the C2 position is acidic due to the adjacent carbonyl group of the ester. Prolonged exposure to strong bases or elevated temperatures can facilitate the formation of a planar enolate intermediate, which can then be protonated from either face, leading to a mixture of (S) and (R) enantiomers.[1]

Troubleshooting Guide: Common Impurities and Solutions

This section details the most probable impurities you may encounter, their mechanisms of formation, and actionable steps to mitigate them.

Impurity NameStructureFormation MechanismTroubleshooting and Prevention
Unreacted Starting Material: (S)-tert-butyl 2-azetidinecarboxylateIncomplete acylation- Reagent Quality: Use freshly opened or properly stored chloroacetyl chloride. - Stoichiometry: Ensure at least one equivalent of base is used to neutralize the generated HCl. - Reaction Conditions: Maintain low temperatures (0 °C to -15 °C) during the addition of chloroacetyl chloride to control reactivity. Allow the reaction to stir for an adequate time to ensure completion.
(R)-Enantiomer: (R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylateEpimerization of the chiral center- Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., triethylamine, diisopropylethylamine) to minimize interaction with the chiral center. - Temperature Control: Keep the reaction temperature low throughout the process. - Reaction Time: Minimize the reaction time to what is necessary for complete conversion of the starting material.
Hydrolyzed Product: (S)-tert-butyl 2-(2-hydroxyacetyl)azetidine-1-carboxylateHydrolysis of the chloroacetyl group- Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. - Work-up: Perform the aqueous work-up quickly and at a low temperature. Avoid prolonged exposure to basic aqueous solutions.
Dimeric Impurity Dimerization via nucleophilic substitution- Controlled Addition: Add the chloroacetyl chloride slowly to the reaction mixture to maintain a low concentration of the activated species. - Stoichiometry: Use a slight excess of the starting amine to ensure the chloroacetyl chloride is consumed rapidly.
Hydrolyzed Starting Material: (S)-Azetidine-2-carboxylic acidHydrolysis of the tert-butyl ester- Avoid Strong Acids/Bases: The tert-butyl ester is sensitive to both strong acidic and basic conditions.[2][3] Use mild bases for the acylation and avoid harsh pH during work-up.

Experimental Protocols

Protocol 1: Synthesis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

This protocol is designed to minimize the formation of common impurities by maintaining strict control over reaction conditions.

Materials:

  • (S)-tert-butyl 2-azetidinecarboxylate

  • Chloroacetyl chloride

  • Triethylamine (or Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-butyl 2-azetidinecarboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by slowly adding cold water.

  • Work-up:

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Analytical Method for Purity Assessment by Chiral HPLC

This method is crucial for determining the enantiomeric excess of the final product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).

Typical Conditions (Method to be optimized for specific instrumentation):

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Analysis:

  • The two enantiomers, (S) and (R), should be well-resolved.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

Visualizing the Process

Diagram 1: Synthetic Pathway and Key Impurity Formation

G cluster_main Main Reaction Pathway cluster_impurities Common Impurity Formation A (S)-tert-butyl 2-azetidinecarboxylate B (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (Desired Product) A->B + Chloroacetyl Chloride, Base C (R)-Enantiomer (Epimerization) A->C Base, Heat F Hydrolyzed Starting Material A->F H2O (acid/base) D Hydrolyzed Product B->D H2O E Dimeric Impurity B->E + Starting Material G start Problem Identified in Synthesis purity Low Purity? start->purity yield Low Yield? start->yield chiral Low Enantiomeric Excess? start->chiral check_reagents Check Reagent Quality (Chloroacetyl Chloride, Base, Solvent) purity->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) purity->optimize_conditions Yes workup Review Work-up Procedure (Anhydrous conditions, pH) purity->workup Yes yield->check_reagents Yes yield->optimize_conditions Yes chiral->optimize_conditions Yes chiral_method Optimize Chiral HPLC Method chiral->chiral_method No base_choice Consider a Weaker/Hindered Base chiral->base_choice Yes check_reagents->optimize_conditions optimize_conditions->workup

Caption: A logical workflow for troubleshooting common issues.

References

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. (2023). [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022). [Link]

  • PubChem. tert-Butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Phenomenex. Chiral HPLC Separations.[Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds.[Link]

  • Chemistry LibreTexts. Isomerization at the α-Carbon. (2022). [Link]

  • Mikami, T., et al. (2012). N(α) Selective Acetylation of Peptides. Mass Spectrometry (Tokyo, Japan), 1(2), A0010. [Link]

  • Frontiers in Molecular Biosciences. Mass spectrometry-based N-glycosylation analysis in kidney disease. (2022). [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).[Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. (2022). [Link]

Sources

Stability and storage conditions for (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate?

A1: To ensure the long-term stability of this compound, it should be stored in an inert atmosphere at temperatures between 2-8°C. It is[1] crucial to keep the container tightly sealed in a dry and well-ventilated area.

[2]Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the decomposition of many organic compounds. For azetidine derivatives, thermal stress can potentially lead to ring-opening or other degradation pathways. While specific data for this exact molecule is limited in the public domain, general principles of organic chemistry suggest that the chloroacetyl group could be susceptible to nucleophilic attack, a process that is typically accelerated by heat. Sticking to the recommended 2-8°C range is a critical preventative measure.

[1]Q3: Is (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate sensitive to moisture or air?

A3: Yes, storage under an inert atmosphere is recommended, suggesting sensitivity to components of air, likely moisture and oxygen. The c[1]hloroacetyl group can be susceptible to hydrolysis in the presence of water. Furthermore, the tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions, which can be exacerbated by the presence of moisture.

Q4: What are the visual signs of degradation I should look for?

A4: While this compound is typically a colorless oil or a solid, any noticeable change in color (e.g., yellowing or browning), or a change in physical state (e.g., from solid to a sticky solid or oil) could indicate degradation. The presence of a strong, unusual odor might also be a sign of decomposition. If you observe any of these changes, it is advisable to re-analyze the compound for purity before use.

Q5: For how long can I store the compound under the recommended conditions?

A5: While specific shelf-life data from manufacturers should always be consulted, similar compounds with Boc-protection and reactive functional groups can be stable for years when stored correctly. For a related compound, tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride, storage at -20°C is recommended for up to 3 years in powder form. Altho[2]ugh a direct comparison is not possible, this highlights the importance of cold and dry storage for long-term stability.

Troubleshooting Guide

This section addresses common experimental issues that may arise due to the improper handling or storage of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

Scenario 1: My reaction yield is significantly lower than expected.
  • Possible Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C under an inert atmosphere. 2[1]. Check for Physical Changes: Inspect the material for any changes in color or consistency.

    • Analytical Re-evaluation: If possible, re-run purity analysis (e.g., NMR, LC-MS) to confirm the integrity of the starting material. A forced degradation study on a related azetidine compound revealed that amide bond hydrolysis and azetidine ring activation are potential degradation pathways. 4[3]. Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for your reaction.

Scenario 2: I am observing unexpected side products in my reaction.
  • Possible Cause: The presence of impurities in the starting material due to degradation.

  • Troubleshooting Steps:

    • Characterize the Side Products: If possible, isolate and characterize the unexpected side products. This can provide clues about the degradation pathway. For instance, the presence of a compound without the Boc group would suggest deprotection occurred during storage or the reaction.

    • Review Handling Procedures: Ensure that the compound was handled under anhydrous and inert conditions when being weighed and added to the reaction. Avoid leaving the container open to the atmosphere for extended periods.

    • Purify the Starting Material: If a fresh batch is not available, consider purifying the existing material by a suitable method like flash chromatography, although this should be a last resort.

Scenario 3: The compound appears to be clumpy or difficult to handle.
  • Possible Cause: Absorption of moisture from the atmosphere.

  • Troubleshooting Steps:

    • Improve Handling Technique: When not in use, ensure the container is tightly sealed. Use a[4] glovebox or a dry, inert atmosphere for aliquoting the compound.

    • Drying: If moisture absorption is suspected, the material can be dried under high vacuum. However, be cautious with heating as it may accelerate degradation.

Decision Tree for Diagnosing Compound Degradation

G A Equilibrate container to room temperature in a desiccator B Transfer container to an inert atmosphere (glovebox/Schlenk line) A->B C Quickly weigh the desired amount B->C D Tightly reseal the main container C->D E Dissolve the aliquot in a dry solvent under inert atmosphere C->E F Transfer solution to the reaction vessel E->F

Sources

Technical Support Center: Chloroacetylation of (S)-tert-butyl azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chloroacetylation of (S)-tert-butyl azetidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the chloroacetylation of (S)-tert-butyl azetidine-2-carboxylate?

The primary objective is to selectively acylate the secondary amine of the azetidine ring with a chloroacetyl group. This reaction forms (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The chloroacetyl group serves as a versatile handle for subsequent nucleophilic substitution reactions.

Q2: What are the most common side reactions observed during this process?

The most prevalent side reactions include:

  • Oligomerization/Polymerization: The azetidine ring can undergo ring-opening polymerization, especially under acidic conditions or at elevated temperatures.[1][2]

  • Racemization: The chiral center at the C2 position is susceptible to racemization, particularly in the presence of base.[3][4][5][6]

  • Hydrolysis of the tert-butyl ester: The tert-butyl ester protecting group can be cleaved under acidic conditions, leading to the formation of the corresponding carboxylic acid.[7][8]

  • Over-acylation or reaction at other sites: While less common for this specific substrate, impurities or alternative reaction pathways could lead to undesired acylation products.

Q3: Why is temperature control critical for this reaction?

Temperature control is paramount for several reasons. Firstly, the reaction between chloroacetyl chloride and the azetidine is exothermic. Uncontrolled temperature increases can accelerate side reactions, particularly polymerization. Secondly, higher temperatures can promote the racemization of the chiral center. Maintaining a low temperature, typically between 0°C and room temperature, is crucial for achieving high yield and enantiomeric purity.

Q4: How does the choice of base influence the reaction outcome?

The choice of base is critical for scavenging the HCl generated during the reaction and for preventing racemization. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred. Stronger, less hindered bases can promote racemization of the alpha-amino ester.[3][6] The pKa of the base should be sufficient to neutralize HCl without deprotonating the α-carbon.

Troubleshooting Guide

This section addresses specific issues you might encounter during the chloroacetylation of (S)-tert-butyl azetidine-2-carboxylate.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Significant oligomerization. 3. Product loss during workup/purification.1. Monitor reaction progress by TLC or LC-MS. Ensure slow addition of chloroacetyl chloride. 2. Maintain low reaction temperature (0-5 °C). Use a non-nucleophilic base. 3. Optimize extraction and chromatography conditions.
Presence of Multiple Spots on TLC/Peaks in LC-MS 1. Oligomerization. 2. Hydrolysis of the tert-butyl ester. 3. Racemization leading to diastereomeric impurities in subsequent steps.1. See "Low Yield" solutions. 2. Ensure anhydrous reaction conditions. Avoid acidic workup conditions if possible.[7] 3. Use a hindered, non-nucleophilic base and maintain low temperatures.
Loss of Optical Purity (Racemization) 1. Use of a strong, unhindered base. 2. Elevated reaction temperature. 3. Prolonged reaction time in the presence of base.1. Switch to a sterically hindered base like DIPEA. 2. Conduct the reaction at 0 °C or below. 3. Monitor the reaction closely and quench promptly upon completion.
Formation of a Viscous, Insoluble Material (Polymer) 1. Acidic conditions (from HCl byproduct). 2. High local concentration of reactants. 3. Elevated temperature.1. Ensure the base is added efficiently to neutralize HCl as it forms. 2. Add the chloroacetyl chloride dropwise to a well-stirred solution of the azetidine and base. 3. Maintain strict temperature control.
Cleavage of the tert-Butyl Ester 1. Exposure to acidic conditions during reaction or workup.1. Use a non-acidic workup procedure. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time. tert-Butyl esters are generally stable to basic conditions.[9][10]

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction and key side reactions.

G cluster_main Main Reaction Azetidine (S)-tert-butyl azetidine-2-carboxylate Product (S)-tert-butyl 2-(2-chloroacetyl) azetidine-1-carboxylate Azetidine->Product  Base (e.g., DIPEA)  Solvent (e.g., DCM)  Low Temperature Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Product

Caption: Desired chloroacetylation reaction pathway.

G cluster_side Key Side Reactions Azetidine (S)-tert-butyl azetidine-2-carboxylate Racemization Racemized Azetidine Azetidine->Racemization  Strong Base  High Temp Polymerization Oligomers/Polymers Azetidine->Polymerization  Acid (HCl)  High Temp Hydrolysis Azetidine-2-carboxylic acid Azetidine->Hydrolysis  Acidic Workup

Caption: Common side reaction pathways.

Experimental Protocol: Robust Chloroacetylation

This protocol is designed to minimize side reactions and maximize the yield and purity of the desired product.

Materials:

  • (S)-tert-butyl azetidine-2-carboxylate

  • Chloroacetyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.

    • Dissolve (S)-tert-butyl azetidine-2-carboxylate (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice-water bath.

  • Reaction:

    • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel.

    • Add the chloroacetyl chloride solution dropwise to the stirred azetidine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is crucial to control the exotherm and prevent high local concentrations of the acylating agent.[11]

  • Monitoring:

    • Stir the reaction mixture at 0-5 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Once the reaction is complete, quench by adding cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate solution (to remove excess HCl and chloroacetic acid).

      • Water.

      • Brine (to break any emulsions and remove bulk water).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure at a temperature below 40°C.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting unexpected results.

G Start Analyze Crude Product (TLC, LC-MS, NMR) LowYield Low Yield? Start->LowYield Impure Major Impurities? LowYield->Impure Yes Success Successful Reaction LowYield->Success No (Acceptable Yield) Racemized Racemized Product? Impure->Racemized Yes Polymer Polymerization Likely Impure->Polymer No (Other Impurities) Hydrolysis Ester Hydrolysis Likely Impure->Hydrolysis If Acidic Impurity Racemized->Success No RacemizationIssue Racemization Likely Racemized->RacemizationIssue Yes CheckTemp Review Temperature Control and Addition Rate CheckBase Evaluate Base Choice and Stoichiometry CheckWorkup Assess Workup Conditions (esp. pH) Polymer->CheckTemp Polymer->CheckBase Hydrolysis->CheckWorkup RacemizationIssue->CheckTemp RacemizationIssue->CheckBase

Caption: A logical guide for troubleshooting the chloroacetylation reaction.

References

  • Pugnière, M., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. Available at: [Link]

  • Koukoulitsa, C., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 24-35. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Reagent Guides. Available at: [Link]

  • Chakraborty, T. K., et al. (2015). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Letters, 21(4), 481-488. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Yamada, S., et al. (1976). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 41(1), 138-140. Available at: [Link]

  • Karppanen, E. J., & Koskinen, A. (2012). Hydrolysis of tert-butyl esters present in N-protected amino acids. Tetrahedron Letters, 53(48), 6539-6542. Available at: [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 24(10), 1524-1527. Available at: [Link]

  • Goethals, E. J., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2536-2550. Available at: [Link]

  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting guide for incomplete conversion in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs): Incomplete Conversion

My reaction has stalled or resulted in a low yield. Where do I begin troubleshooting?

Low or incomplete conversion is a common challenge in synthetic chemistry. A systematic investigation is crucial to pinpoint the root cause.[1] Before delving into complex parameter optimization, start with a post-reaction analysis of your crude mixture. This initial assessment will guide your troubleshooting strategy.

Initial Diagnostic Workflow

A crucial first step is to analyze the crude reaction mixture using a suitable analytical technique like TLC, LC-MS, or NMR.[1][2] This analysis will reveal the composition of your mixture and point towards the most likely cause of the incomplete conversion.

G start Low Conversion Observed Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) unreacted_sm Result: Mostly Unreacted Starting Material start->unreacted_sm Analysis Outcome side_products Result: Significant Side Products Formed start->side_products Analysis Outcome degradation Result: Baseline Material or Decomposition start->degradation Analysis Outcome cause_incomplete Hypothesis: Incomplete Reaction unreacted_sm->cause_incomplete cause_selectivity Hypothesis: Poor Selectivity side_products->cause_selectivity cause_degradation Hypothesis: Product Degradation degradation->cause_degradation

Caption: Initial diagnostic workflow for low conversion.

Based on the outcome of this initial analysis, you can proceed to investigate more specific potential causes.

Troubleshooting Guide: A Deeper Dive

Category 1: Reactant and Reagent Integrity

Question: Could the purity of my starting materials be the issue?

Absolutely. The purity of your reactants is a foundational parameter for a successful reaction. Impurities can have several detrimental effects:

  • Side Reactions: Impurities may react with your starting materials or reagents, leading to the formation of undesired byproducts and consuming reactants that should be forming your desired product.[3][4]

  • Catalyst Inhibition: Certain impurities can act as catalyst poisons, deactivating the catalyst and halting the reaction.[3]

  • Stoichiometric Imbalance: If a reactant is not 100% pure, your stoichiometric calculations will be inaccurate, leading to an excess or deficit of one reactant and, consequently, an incomplete reaction.[5]

Actionable Steps:

  • Verify Purity: If possible, re-analyze the purity of your starting materials using techniques like NMR or elemental analysis.

  • Purify Reactants: If impurities are detected, purify your starting materials using appropriate methods such as recrystallization, distillation, or chromatography.[6]

  • Use Fresh Reagents: Reagents, especially those that are hygroscopic or sensitive to air, can degrade over time.[7] Whenever possible, use freshly opened or purified reagents.

Question: I'm using a catalyst. Could it be inactive?

Catalyst deactivation is a frequent cause of incomplete reactions.[8] Deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the feedstock bind to the active sites of the catalyst, rendering them unavailable for the desired reaction.[8]

  • Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[9][10]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area.[9][10]

  • Leaching: The active catalytic species may dissolve into the reaction medium.

Actionable Steps:

  • Check Catalyst Handling: Ensure the catalyst has been stored and handled under the recommended conditions (e.g., under an inert atmosphere).

  • Perform a Catalyst Activity Test: If you have a standard reaction for which the catalyst's activity is known, run a small-scale test to confirm its efficacy.

  • Consider Catalyst Loading: In some cases, increasing the catalyst loading can compensate for partial deactivation.

  • Regenerate or Replace: Depending on the deactivation mechanism, it may be possible to regenerate the catalyst.[8] If not, use a fresh batch of catalyst.

Category 2: Reaction Conditions

Question: My starting materials are pure and my catalyst is active, but the reaction is still incomplete. What should I investigate next?

At this point, you should turn your attention to the reaction conditions. Temperature, reaction time, concentration, and solvent all play critical roles in the reaction kinetics and equilibrium.

Table 1: Impact of Reaction Conditions on Conversion

ParameterPotential Issue with Incomplete ConversionTroubleshooting Steps
Temperature Insufficient energy to overcome the activation energy barrier.Gradually increase the reaction temperature in small increments. Be mindful of potential side reactions or product decomposition at higher temperatures.[7]
Reaction Time The reaction has not been allowed to proceed to completion.Monitor the reaction progress over a longer period using an appropriate analytical technique (e.g., TLC, GC, HPLC).[2][11]
Concentration For bimolecular reactions, low concentrations can lead to a slow reaction rate.Increase the concentration of the reactants. Note that for some reactions, high concentrations can lead to side reactions.
Solvent The solvent may not be optimal for reactant solubility or may be interfering with the reaction.Consider a different solvent with appropriate polarity and boiling point. Ensure the solvent is dry and free of impurities.[1]

Experimental Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method to qualitatively monitor the progress of a reaction.[2]

  • Prepare the TLC Plate: Use a pencil to lightly draw a baseline about 1 cm from the bottom of the plate. Mark starting points for your starting material, co-spot, and reaction mixture.

  • Spot the Plate: Dissolve a small amount of your starting material in a suitable solvent. Use a capillary tube to spot it on the baseline. Do the same for your reaction mixture. A co-spot (spotting both starting material and reaction mixture in the same lane) is useful for comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The eluent should move the starting material and product to different positions on the plate.

  • Visualize the Plate: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using a chemical stain.

  • Analyze the Results: As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and intensify. The reaction is complete when the starting material spot is no longer visible.[2]

G start Prepare TLC Plate spot Spot Starting Material, Co-spot, and Reaction Mixture start->spot develop Develop Plate in Solvent Chamber spot->develop visualize Visualize Under UV or with Stain develop->visualize analyze Analyze Spot Intensity: Starting Material vs. Product visualize->analyze incomplete Decision: Starting Material Spot Still Intense? Continue Reaction analyze->incomplete Yes complete Decision: Starting Material Spot Gone? Reaction Complete analyze->complete No

Caption: Workflow for reaction monitoring using TLC.

Category 3: Mixing and Mass Transport

Question: Could inefficient mixing be the cause of my incomplete conversion?

Yes, especially in heterogeneous reactions (e.g., solid-liquid or liquid-liquid systems) or viscous reaction mixtures.[12] Inefficient mixing can lead to:

  • Poor Mass Transfer: Reactants may not come into contact with each other or with the catalyst surface effectively.[13]

  • Localized "Hot Spots": In exothermic reactions, poor mixing can lead to localized areas of high temperature, which can cause decomposition or side reactions.

  • Inconsistent Reaction Rates: The reaction may proceed at different rates in different parts of the reactor.

Actionable Steps:

  • Increase Stirring Rate: The simplest solution is to increase the speed of the mechanical or magnetic stirrer.

  • Use a More Efficient Stirring Method: For viscous mixtures, a mechanical overhead stirrer is more effective than a magnetic stir bar.

  • Consider Baffles: In larger reactors, baffles can improve mixing by disrupting laminar flow.

  • Check for Undissolved Solids: Ensure that all solid reactants are adequately suspended in the reaction mixture.

Category 4: Work-up and Isolation

Question: The reaction appears to have gone to completion by TLC, but my isolated yield is low. What could have happened?

Significant product loss can occur during the work-up and purification stages.[14][15][16] It is crucial to consider the entire process, not just the reaction itself.[17]

Potential Sources of Product Loss During Work-up:

  • Incomplete Extraction: The product may not have been fully extracted from the aqueous layer into the organic layer.

  • Emulsion Formation: The formation of a stable emulsion can make phase separation difficult, leading to product loss.

  • Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during column chromatography.

  • Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure.[18]

  • Transfer Losses: A surprising amount of product can be lost with each transfer between flasks.[19]

Actionable Steps:

  • Check the Aqueous Layer: After extraction, take a small sample of the aqueous layer and analyze it by TLC or LC-MS to see if it contains a significant amount of your product.

  • Optimize Extraction: If product remains in the aqueous layer, perform additional extractions with the organic solvent. "Salting out" by adding a saturated solution of an inorganic salt (e.g., NaCl) to the aqueous layer can also improve extraction efficiency.[16]

  • Use a Different Purification Method: If your product is sensitive to silica gel, consider alternative purification methods such as recrystallization, distillation, or preparative TLC/HPLC.

  • Careful Solvent Removal: When using a rotary evaporator, use a moderate temperature and pressure to avoid co-evaporation of your product.[19]

By systematically working through these troubleshooting categories, you can effectively diagnose and resolve the causes of incomplete conversion in your synthetic reactions, leading to improved yields and more efficient research.

References

  • Understanding Chemical Yield: A Beginner's Guide. V.Nimc.
  • Chemical Reaction Optimization in Synthetic Chemistry: A Technical Support Center. Benchchem.
  • How do percent purity and yield affect stoichiometric outcomes?. TutorChase.
  • How do impurities impact percentage yield?. TutorChase.
  • Mixing and Mass Transfer | Reaction R
  • Technical Support Center: Analytical Methods for Monitoring Reaction Progress. Benchchem.
  • Analytical techniques for reaction monitoring, mechanistic investig
  • What are the outline methods of detecting the completion of a reaction during the analysis?. Quora.
  • Mixing and Reaction Kinetics in Porous Media: An Experimental Pore Scale Quantification.
  • Question Video: Identifying Which Factor Does Not Affect Percentage Yield. Nagwa.
  • What could be reason for getting a very low yield in organic chemistry?. Quora.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Can Purification Ever Increase A Reaction's Percent Yield?. Chemistry For Everyone.
  • What are some common causes of low reaction yields? : r/Chempros. Reddit.
  • Understanding Catalyst Deactivation: How Characteriz
  • Catalyst deactiv
  • Reaction Work-up and Product Isolation. ACS GCI Pharmaceutical Roundtable.
  • Reaction Work-up and Product Isol
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Catalyst Deactiv
  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
  • How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Common ways to lose product and reduce yield?. chemistry - Reddit.
  • Optimal reaction conditions for high conversion.
  • Heterogeneous Catalyst Deactivation and Regener
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Mixing and the Selectivity of Chemical Reactions.
  • The Effect of the Mixing Process on Reaction Kinetics.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Optimizing Chemical Reactions.
  • Chemical Kinetics and Mass Action in Coexisting Phases. PMC - NIH.
  • A Brief Introduction to Chemical Reaction Optimization.
  • Tips & Tricks: (How to Improve) Yield. Department of Chemistry : University of Rochester.
  • Reaction condition optimization for non-oxidative conversion of methane using artificial intelligence. RSC Publishing.
  • Reaction Conditions Optimization: The Current St
  • In organic chemistry, why is my percent yield so low?. Quora.
  • Side Reactions in Organic Synthesis.
  • Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley.
  • Common sources of mistake in organic synthesis : r/OrganicChemistry. Reddit.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • How to solve organic chemistry conversions having unknown reagent. Quora.
  • Science of Synthesis Training and Support. Thieme Chemistry.
  • Reagent Guide Synthetic Organic Chemistry & Materials Chemistry. Chemie Brunschwig AG.
  • Synthetic Organic / Inorganic Chemistry. NFDI4Chem Knowledge Base.
  • Why Do Organic Compounds Have Slow Reaction R
  • Keep screwing up + not making any progress : r/chemistry. Reddit.
  • Why am I not able to solve the NCERT question (conversion question) of organic chemistry even though I have learned whole chapters, all reactions, and mechanisms?. Quora.

Sources

Navigating the Labyrinth: A Technical Support Guide to tert-Butyl Deprotection of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the deprotection of tert-butyl groups in azetidine-containing molecules. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable cleavage under acidic conditions. However, the unique strain and electronic properties of the azetidine ring can introduce complexities into this seemingly routine transformation. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these challenges successfully. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is both robust and rational.

Understanding the Core Challenge: Azetidine's Unique Reactivity

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it more susceptible to undesired ring-opening reactions under certain conditions compared to its five- and six-membered counterparts. This inherent reactivity demands a nuanced approach to deprotection, where the choice of acid, solvent, and temperature can be the difference between a high-yielding reaction and a complex mixture of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing a Boc group from an azetidine derivative?

A1: The most common methods for Boc deprotection of azetidines involve treatment with a strong acid. The two most frequently employed reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

  • Trifluoroacetic Acid (TFA): Typically used in a solution with an inert solvent like dichloromethane (DCM), with concentrations ranging from 20% to 50%. Reactions are often performed at 0 °C to room temperature and are usually complete within 1-3 hours.

  • Hydrochloric Acid (HCl): Anhydrous HCl, often as a 4M solution in dioxane or diethyl ether, is another effective option. Similar to TFA, reactions are typically run at 0 °C to room temperature for 1-4 hours. The product often precipitates as the hydrochloride salt, which can be isolated by filtration.

ReagentTypical ConditionsAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, 0 °C to RT, 1-3 hVolatile byproduct (isobutylene) and excess reagent are easily removed in vacuo.Can be harsh for sensitive substrates; TFA is corrosive.
4M HCl in Dioxane Stoichiometric or excess HCl, 0 °C to RT, 1-4 hProduct precipitates as HCl salt, allowing for easy isolation.Dioxane is a peroxide-former and has health concerns; requires anhydrous conditions.

Q2: My Boc deprotection is incomplete. What are the likely causes and how can I fix it?

A2: Incomplete deprotection is a common issue and can stem from several factors:

  • Insufficient Acid: The acid may have degraded (e.g., TFA absorbing water) or the stoichiometry may be insufficient, especially if the substrate has other basic functionalities. Solution: Use fresh, high-purity acid and consider increasing the equivalents.

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid. Solution: Increase the reaction time, temperature (with caution), or consider a stronger acidic system.

  • Electronic Effects: Electron-withdrawing groups on the azetidine ring can destabilize the cationic intermediate formed during deprotection, slowing the reaction. Solution: More forcing conditions (longer reaction time, higher temperature) may be necessary.

  • Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete. Solution: Choose a solvent in which your substrate is fully soluble.

Q3: I'm observing significant byproduct formation, possibly from ring-opening of the azetidine. How can I prevent this?

A3: Azetidine ring-opening is a critical concern, particularly under harsh acidic conditions. The strain of the four-membered ring makes it susceptible to nucleophilic attack, which can be exacerbated by protonation of the ring nitrogen.

  • Mechanism of Ring Opening: Under acidic conditions, the azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack by counter-ions or other nucleophiles present in the reaction mixture.

  • Mitigation Strategies:

    • Use the mildest effective conditions: Start with lower acid concentrations and temperatures.

    • Control reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Consider Lewis acids: In some cases, Lewis acids like Zinc Bromide (ZnBr₂) can offer a milder alternative to strong protic acids, although they are not always compatible with N-Boc groups.

Q4: Can I selectively deprotect a tert-butyl ester in the presence of an N-Boc protected azetidine?

A4: Achieving this selectivity is challenging as both groups are acid-labile. However, it may be possible under carefully controlled conditions. Lewis acids like ZnBr₂ have been reported to selectively cleave tert-butyl esters in the presence of certain N-protecting groups, but N-Boc groups are often labile under these conditions as well. Careful optimization of the Lewis acid, solvent, and temperature would be required, with a high likelihood of obtaining a mixture of products. Alternative strategies, such as using orthogonal protecting groups from the outset, are generally more reliable.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient acid strength or concentration.Use fresh, anhydrous acid. Increase the equivalents of acid.
Steric hindrance around the Boc group.Increase reaction time and/or temperature cautiously.
Poor solubility of the starting material.Select a more suitable solvent or increase the solvent volume.
Azetidine Ring-Opening Excessively harsh acidic conditions.Decrease the acid concentration and/or reaction temperature.
Prolonged reaction time.Monitor the reaction closely and quench promptly upon completion.
Presence of strong nucleophiles.Ensure the reaction is free from contaminating nucleophiles.
Formation of t-butylated byproducts The liberated tert-butyl cation can alkylate electron-rich moieties on the substrate.Add a scavenger such as triethylsilane (TES) or thioanisole to trap the tert-butyl cation.

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
  • Dissolve the N-Boc azetidine derivative (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C to room temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion (typically 1-3 hours), concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • The resulting residue, the trifluoroacetate salt of the azetidine, can be used as is or neutralized. For neutralization, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: General Procedure for HCl-Mediated Boc Deprotection
  • Dissolve the N-Boc azetidine derivative (1.0 eq.) in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Cool the solution to 0 °C.

  • Add a 4M solution of HCl in dioxane (2-5 eq.) dropwise.

  • Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the deprotected amine may precipitate.

  • If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether.

  • To obtain the free amine, the hydrochloride salt can be neutralized by partitioning between an organic solvent and an aqueous basic solution (e.g., saturated NaHCO₃ or 1M NaOH).

Visualizing the Process

Deprotection Workflow

start N-Boc Azetidine Derivative condition_check Assess Substrate Sensitivity start->condition_check tfa_path Standard TFA/DCM Protocol condition_check->tfa_path Robust Substrate hcl_path HCl in Dioxane Protocol condition_check->hcl_path Acid-Sensitive Substrate lewis_acid_path Consider Milder Lewis Acids (e.g., ZnBr2) condition_check->lewis_acid_path Highly Sensitive Substrate troubleshooting Troubleshoot Incomplete Reaction or Side Products tfa_path->troubleshooting workup Workup and Isolation of Azetidine Salt or Free Base tfa_path->workup hcl_path->troubleshooting hcl_path->workup lewis_acid_path->troubleshooting lewis_acid_path->workup troubleshooting->condition_check Re-evaluate Conditions end Purified Deprotected Azetidine workup->end

Caption: A decision-making workflow for selecting a Boc deprotection strategy for azetidine derivatives.

Mechanism of Acid-Catalyzed N-Boc Deprotection

sub N-Boc Azetidine protonated Protonated Intermediate sub->protonated Protonation of Carbonyl h_plus + H+ carbamic_acid Carbamic Acid protonated->carbamic_acid Formation of tert-Butyl Cation loss_of_tb - tert-Butyl Cation amine_salt Azetidine Salt carbamic_acid->amine_salt Decarboxylation decarboxylation - CO2

Caption: The general mechanism for the acid-catalyzed removal of an N-Boc protecting group.

References

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).

Technical Support Center: Navigating the Challenges of Scale-Up Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the unique challenges associated with the large-scale production of these valuable four-membered heterocyclic compounds. The inherent ring strain of azetidines, while contributing to their unique reactivity and utility in medicinal chemistry, presents significant hurdles during process development and scale-up.[1] This guide, presented in a troubleshooting-focused question-and-answer format, will equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction & Process Control

Question 1: My azetidine ring-closure reaction works perfectly on a small scale, but I'm seeing a significant drop in yield and the formation of unwanted side products upon scale-up. What are the likely causes and how can I mitigate them?

Answer: This is a classic challenge in scaling up strained-ring syntheses. The transition from laboratory glassware to larger reactors introduces changes in surface-to-volume ratios, heat transfer, and mixing efficiency, all of which can dramatically impact your reaction outcome. Here’s a systematic approach to troubleshooting:

  • Heat Transfer and Exothermicity: Many azetidine ring-closure reactions are exothermic. What is easily managed in a small flask can lead to thermal runaways in a larger vessel.

    • Causality: Inefficient heat dissipation can cause localized "hot spots," leading to decomposition of starting materials, intermediates, or the desired product. This can also promote side reactions with higher activation energies.

    • Troubleshooting Protocol:

      • Characterize the Exotherm: Utilize reaction calorimetry to understand the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for safe and controlled scale-up.

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition of the limiting reagent. This allows the cooling system of the reactor to keep pace with the heat generated.

      • Solvent Selection: Choose a solvent with a higher boiling point to provide a wider operating temperature window. Ensure your product and intermediates are sufficiently soluble to prevent precipitation, which can foul reactor surfaces and impede heat transfer.

      • Reactor Configuration: Ensure the reactor has adequate cooling capacity and efficient agitation to maintain a homogenous temperature throughout the reaction mass.

  • Mixing and Mass Transfer: Inefficient mixing on a larger scale can lead to localized high concentrations of reagents, which can favor undesired reaction pathways.

    • Causality: Poor mixing can result in the formation of unwanted oligomers or polymers, especially in reactions involving highly reactive intermediates. For instance, in intramolecular cyclizations, slow dispersion of the substrate can lead to intermolecular side reactions.

    • Troubleshooting Protocol:

      • Optimize Agitation: Work with a chemical engineer to determine the optimal agitator type and speed for your reaction vessel and viscosity of the reaction mixture.

      • Dilution: While it may seem counterintuitive for scale-up, maintaining a certain level of dilution can be critical to favor intramolecular cyclization over intermolecular side reactions. The optimal concentration should be determined during process development.

  • Side Reactions: The formation of five-membered pyrrolidine rings is a common side reaction in azetidine synthesis.

    • Causality: The formation of the thermodynamically more stable five-membered ring can compete with the desired four-membered ring closure. This is often influenced by the choice of leaving group, base, and reaction temperature.

    • Troubleshooting Protocol:

      • Leaving Group Selection: A more reactive leaving group (e.g., triflate) may favor the faster formation of the azetidine ring over the pyrrolidine.

      • Base Selection: The choice of base can influence the kinetics of the cyclization. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

      • Temperature Control: As mentioned, precise temperature control is critical. Lower temperatures generally favor the kinetically controlled formation of the azetidine ring.

Question 2: I'm concerned about the safety of my large-scale azetidine synthesis, particularly when using reagents like azides or generating potentially unstable intermediates. What are the key safety considerations?

Answer: Safety is paramount in any chemical synthesis, and the scale-up of strained-ring systems requires a particularly rigorous approach.

  • Hazard Assessment: A thorough hazard evaluation should be conducted for all starting materials, intermediates, products, and potential byproducts. Pay close attention to:

    • Thermal Stability: Determine the decomposition temperature and energy of all components using techniques like Differential Scanning Calorimetry (DSC).

    • Toxicity: Understand the toxicological profile of all chemicals involved and ensure appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes) are in place.

    • Reactivity Hazards: Be aware of potential incompatibilities between reagents and solvents. For example, azides should never be mixed with acids, as this can generate highly toxic and explosive hydrazoic acid.[2]

  • Specific Guidance for Azide Chemistry:

    • Avoid Heavy Metals: Azides can form highly explosive heavy metal azides. Ensure all equipment is free from copper, lead, and other heavy metals.[2]

    • Solvent Choice: Avoid halogenated solvents like dichloromethane, which can react with azides to form explosive compounds.[2]

    • Quenching and Work-up: Ensure any residual azide is safely quenched before work-up and disposal.

  • Process Safety Management:

    • Written Procedures: Develop detailed and clear standard operating procedures (SOPs) for every step of the process.

    • Training: Ensure all personnel involved in the scale-up are thoroughly trained on the procedures and potential hazards.

    • Emergency Planning: Have a well-defined emergency response plan in place, including procedures for spills, fires, and medical emergencies.

Section 2: Purification & Isolation

Question 3: My crude substituted azetidine is proving difficult to purify on a large scale. Column chromatography is not a viable option. What are some alternative purification strategies?

Answer: Moving away from chromatography is a common and necessary step in process chemistry. Here are some scalable purification techniques for substituted azetidines:

  • Crystallization: This is often the most efficient and scalable method for purifying solid compounds.

    • Troubleshooting Protocol:

      • Solvent Screening: Conduct a systematic solvent screen to identify a suitable solvent or solvent system for crystallization. The ideal solvent will have high solubility for the desired product at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.

      • Seeding: The use of seed crystals can be crucial for controlling the crystal form and particle size, leading to a more consistent and filterable product.

      • Cooling Profile: A controlled cooling rate is essential for obtaining pure crystals of a desirable size. Rapid cooling can lead to the trapping of impurities.

  • Distillation: For liquid azetidines, distillation under reduced pressure can be an effective purification method.

    • Considerations: The thermal stability of your azetidine derivative must be confirmed before attempting distillation, as the inherent ring strain can make them susceptible to decomposition at elevated temperatures.

  • Salt Formation and Recrystallization: If the azetidine itself is difficult to crystallize, forming a salt with a suitable acid (e.g., HCl, HBr) can often induce crystallization. The freebase can then be regenerated after purification.

  • Liquid-Liquid Extraction: A well-designed extraction procedure can be highly effective for removing impurities.

    • pH Adjustment: The basicity of the azetidine nitrogen can be exploited. By adjusting the pH of the aqueous phase, the azetidine can be selectively extracted into an organic solvent, leaving behind acidic or neutral impurities.

Data & Protocols

Table 1: Solvent Selection Guide for Azetidine Synthesis Scale-Up
SolventBoiling Point (°C)Key ConsiderationsPotential Issues
Acetonitrile82Good for many cyclization reactions, relatively easy to remove.Can be prone to side reactions with certain reagents.
Toluene111Higher boiling point provides a good temperature range, often used in industrial processes.Can be difficult to remove completely, potential for azeotrope formation.
Dichloromethane (DCM)40Low boiling point, good solvent for many organic compounds.Safety Alert: Avoid with azides.[2] Can be difficult to handle on a very large scale due to its volatility.
Tetrahydrofuran (THF)66Good for reactions involving organometallic reagents.Can form peroxides upon storage, must be tested and handled with care.
Ethanol/WaterVariablePolar protic solvents can be effective for certain reactions and are generally safer and more environmentally friendly.[3][4]Can interfere with moisture-sensitive reagents, may require higher temperatures to drive reactions to completion.[3][4]
Experimental Protocol: General Procedure for a Scaled-Up Azetidine Ring Closure

Disclaimer: This is a generalized protocol and must be adapted and optimized for your specific substrate and reaction conditions. A thorough risk assessment is mandatory before implementation.

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and inerted with a nitrogen or argon atmosphere.

    • Equip the reactor with a mechanical stirrer, a temperature probe, a condenser, and a controlled addition funnel.

    • Connect the reactor to a suitable cooling system.

  • Reagent Preparation:

    • Charge the reactor with the starting γ-amino alcohol and the chosen solvent.

    • Prepare a solution of the activating agent (e.g., mesyl chloride, tosyl chloride) in a suitable solvent in the addition funnel.

    • Prepare a solution of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in a separate addition funnel.

  • Reaction Execution:

    • Cool the reactor contents to the desired temperature (e.g., 0 °C).

    • Slowly add the base to the reactor, maintaining the temperature.

    • Begin the slow, controlled addition of the activating agent, carefully monitoring the internal temperature. The addition rate should be adjusted to prevent the temperature from exceeding the set point.

    • After the addition is complete, allow the reaction to stir at the specified temperature until completion is confirmed by a suitable analytical method (e.g., HPLC, GC-MS).

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water or a suitable quenching agent.

    • Perform a series of aqueous washes to remove salts and water-soluble impurities.

    • Separate the organic layer and dry it over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Proceed with the chosen purification method (e.g., crystallization, distillation) as determined during process development.

Visualizations

Diagram 1: Key Decision Points in Azetidine Synthesis Scale-Up

Scale_Up_Workflow cluster_0 Phase 1: Process Development cluster_1 Phase 2: Scale-Up Execution Small_Scale_Synthesis Small-Scale Synthesis (Proof of Concept) Reaction_Characterization Reaction Characterization (Calorimetry, Kinetics) Small_Scale_Synthesis->Reaction_Characterization Troubleshooting_Initial Identify Potential Scale-Up Issues (Exotherm, Side Reactions) Reaction_Characterization->Troubleshooting_Initial Purification_Strategy Develop Scalable Purification (Crystallization, Extraction) Troubleshooting_Initial->Purification_Strategy Safety_Review Thorough Safety Review (HAZOP, Risk Assessment) Purification_Strategy->Safety_Review Pilot_Plant_Run Pilot Plant Batch (Controlled Scale-Up) Safety_Review->Pilot_Plant_Run Process_Monitoring In-Process Controls (PAT, Sampling) Pilot_Plant_Run->Process_Monitoring Final_Product_Isolation Large-Scale Isolation & Purification Process_Monitoring->Final_Product_Isolation

Caption: A workflow diagram illustrating the critical stages and considerations for scaling up the synthesis of substituted azetidines.

Diagram 2: Troubleshooting Logic for Low Yield in Azetidine Synthesis Scale-Up

Troubleshooting_Yield Low_Yield Low Yield on Scale-Up Thermal_Issue Thermal Control Issue? Low_Yield->Thermal_Issue Mixing_Issue Inefficient Mixing? Low_Yield->Mixing_Issue Side_Reaction Increased Side Reactions? Low_Yield->Side_Reaction Reagent_Stability Reagent/Intermediate Stability? Low_Yield->Reagent_Stability Implement_Controlled_Addition Action: Controlled Reagent Addition Thermal_Issue->Implement_Controlled_Addition Yes Optimize_Agitation Action: Optimize Agitation/Dilution Mixing_Issue->Optimize_Agitation Yes Adjust_Conditions Action: Adjust Temp/Base/Leaving Group Side_Reaction->Adjust_Conditions Yes Analyze_Stability Action: Analyze Stability Under Process Conditions Reagent_Stability->Analyze_Stability Yes

Caption: A decision tree to guide troubleshooting efforts when encountering low yields during the scale-up of azetidine synthesis.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Azetidine synthesis. Organic Chemistry Portal.
  • A. General synthetic route for accessing azetidines via intermolecular...
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Methods for the synthesis of azetidines.
  • Synthesis of Azetidines. Unknown Source.
  • Previous strategies towards azetidines and this approach. a Select...
  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society.
  • Synthesis of azetidines by aza P
  • azetidine. Organic Syntheses Procedure.
  • Stability of different azetidine esters. Condition D: PG-azetidine (1...
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Illuminating Total Synthesis: Strategic Applications of Photochemistry in N
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Safe Handling of Azides. University of Pittsburgh.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Unknown Source.
  • Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-P
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Accessing Azetidines via Magnesium-Mediated Nitrogen Atom Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. ChemRxiv.
  • Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles.
  • Applying Process Analytical Technology PAT to Support Real Time Release. YouTube. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Ring-Strain Relief: Applications in Total Synthesis. Find an Expert - The University of Melbourne.

Sources

Technical Support Center: Purity Assessment of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals who require robust methods for determining the chemical and enantiomeric purity of this critical chiral building block. We will address common challenges and provide detailed, field-proven protocols to ensure the integrity of your results.

Section 1: Introduction & General Purity Concerns

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its high reactivity and chiral nature demand stringent purity control. Impurities, whether they are process-related, degradation products, or the undesired enantiomer, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (General)

Q1: What are the most likely impurities in a sample of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate?

A1: Impurities can generally be categorized as follows:

  • Process-Related Impurities: These originate from the synthetic route. They may include unreacted starting materials (e.g., (S)-tert-butyl azetidine-2-carboxylate), excess reagents (e.g., chloroacetyl chloride or its hydrolysis product, chloroacetic acid), or by-products from side reactions.

  • Degradation Products: The molecule is susceptible to hydrolysis under both acidic and alkaline conditions. The tert-butyl ester and the chloroacetyl group are the most probable sites of degradation. Forced degradation studies are essential to identify these potential degradants.[1][2][3]

  • Enantiomeric Impurity: The presence of the (R)-enantiomer is a critical purity attribute. Its level must be controlled and accurately quantified, typically using chiral chromatography.

Q2: Why is a simple HPLC purity assessment often insufficient?

A2: A standard reversed-phase HPLC method is excellent for quantifying chemical purity (process impurities and degradants). However, it is typically "blind" to enantiomers. Enantiomers have identical physical properties in an achiral environment and will co-elute, appearing as a single, sharp peak. Therefore, a separate, dedicated chiral method is mandatory to determine the enantiomeric excess (e.e.).

Q3: What is the purpose of a forced degradation study?

A3: Forced degradation (or stress testing) involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[4][5] The primary goals are:

  • To understand degradation pathways: This provides insight into the molecule's intrinsic stability.[2][3]

  • To develop a stability-indicating method: By analyzing the stressed samples, you can ensure your analytical method (typically HPLC) can separate all significant degradation products from the main compound, proving the method is "stability-indicating" as required by regulatory guidelines like ICH Q1A.[4]

Section 2: HPLC for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for assessing chemical purity. The goal is to develop a method that resolves the main peak from all potential process-related impurities and degradants.

Troubleshooting Guide: HPLC

Q1: My main peak is tailing. What are the common causes and solutions?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause (Causality): The basic nitrogen on the azetidine ring can interact with residual acidic silanol groups on the silica-based column packing, even on end-capped columns. This leads to a portion of the analyte being retained longer, causing the peak to tail.

  • Solution 1 (Mobile Phase): Add a small amount of a competitive base, like 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.

  • Solution 2 (Low pH): Lower the mobile phase pH by adding an acid like 0.1% formic acid or trifluoroacetic acid (TFA). At a low pH (typically < 3), the silanol groups are protonated and less active, while the azetidine nitrogen is protonated and consistently charged, leading to more symmetrical peak shapes.

  • Solution 3 (Column Choice): Consider using a column with a different packing material, such as one with base-deactivated silica or a polymer-based column, which has fewer active sites.

Q2: I am not seeing good resolution between my main peak and a known impurity. How can I improve it?

A2: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.

  • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks (selectivity).

  • Adjust Gradient Slope: For gradient methods, making the gradient shallower (i.e., increasing the run time) allows more time for peaks to separate.

  • Modify Temperature: Increasing the column temperature can decrease mobile phase viscosity, improving efficiency (sharper peaks), and can also change selectivity. Try adjusting the temperature in 5 °C increments.

  • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the most powerful way to alter selectivity. For example, switching from a C18 to a Phenyl or Cyano column introduces different retention mechanisms (e.g., π-π interactions).

Protocol: Representative RP-HPLC Method for Chemical Purity

This protocol is a starting point and must be validated for your specific application.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. Final concentration: ~1 mg/mL.

  • Chromatographic Conditions:

    • Refer to the summary table below for a typical starting gradient.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the detection wavelength. For higher accuracy, determine the relative response factors of known impurities.

Table 1: Representative RP-HPLC Method Parameters
ParameterRecommended ValueRationale
Column C18, 150 x 4.6 mm, 2.7 µmStandard reversed-phase column offering good efficiency and retention.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency.
Gradient 5% B to 95% B over 15 minA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Detection (UV) 210 nmWavelength where the carbonyl groups of the molecule should absorb.
Injection Vol. 5 µLA small volume to prevent peak distortion from overloading.

Section 3: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is crucial. This is almost exclusively done using HPLC with a Chiral Stationary Phase (CSP).

Troubleshooting Guide: Chiral HPLC

Q1: I'm not getting any separation between the (S) and (R) enantiomers. What should I do?

A1: Chiral recognition is highly specific. The lack of separation means there is no effective diastereomeric interaction between your analyte and the CSP.

  • Cause (Causality): The chosen CSP does not have the appropriate chiral selectors (e.g., grooves, cavities, or interactive sites) to differentiate between the two enantiomers of your molecule.

  • Solution: The most effective solution is to screen different types of CSPs. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are a powerful first choice. Screen columns with different selectors, such as Daicel CHIRALPAK® AD, AS, OD, or OJ series, under various mobile phase conditions (normal phase, polar organic, and reversed-phase).

Q2: I have baseline separation, but the resolution is poor (<1.5). How can I improve it?

A2: Poor resolution with some initial separation is an optimization problem.

  • Reduce Temperature: Chiral separations are often enthalpically driven. Lowering the column temperature (e.g., from 25 °C to 15 °C or 10 °C) can increase the stability of the transient diastereomeric complexes formed on the CSP, enhancing selectivity and improving resolution.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can improve efficiency and resolution.

  • Adjust Mobile Phase Composition: In normal phase (e.g., Hexane/Isopropanol), subtly changing the ratio of the alcohol modifier can have a large impact on resolution. Make small, incremental changes (e.g., 1-2%).

Protocol: Chiral HPLC Method Development
  • Column Screening:

    • Prepare a solution of a racemic or enriched sample of the compound (~0.5 mg/mL).

    • Screen several polysaccharide-based chiral columns using the conditions in the table below.

  • Method Optimization:

    • Once a column/mobile phase system shows promise, optimize the separation by adjusting the mobile phase ratio, flow rate, and temperature as described in the troubleshooting section.

  • Quantification:

    • Inject the (S)-enantiomer sample.

    • Calculate the enantiomeric excess (e.e.) using the formula: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.

Table 2: Representative Chiral HPLC Screening Conditions
ModeColumn TypeMobile PhaseRationale
Normal Phase Amylose or Cellulose based (e.g., CHIRALPAK AD-H)Hexane / Isopropanol (e.g., 90:10 v/v)Strong hydrogen bonding interactions often provide good selectivity.
Polar Organic Amylose or Cellulose based (e.g., CHIRALPAK IA)Acetonitrile / Methanol (e.g., 100% ACN)Useful for polar molecules that have poor solubility in hexane.
Reversed-Phase Immobilized Polysaccharide (e.g., CHIRALPAK IA, IB, IC)Water / AcetonitrileApplicable if the compound is water-soluble and normal phase fails.

Section 4: Spectroscopic Methods (NMR & MS)

Frequently Asked Questions (NMR & MS)

Q1: Can I use ¹H NMR to determine purity?

A1: Yes, ¹H NMR is a powerful tool for purity assessment.

  • Structural Confirmation: First, the NMR spectrum must be fully assigned to confirm the structure of the main component.

  • Impurity Detection: Small, sharp peaks that do not correspond to the main structure or known solvents indicate the presence of impurities.

  • Quantitative NMR (qNMR): For absolute purity determination, qNMR can be used.[6][7] This involves adding a certified internal standard of known purity to a precisely weighed sample. By comparing the integral of a known proton signal from the standard to a signal from the analyte, the exact purity (mass/mass) can be calculated. This technique is highly accurate and considered a primary method.[6]

Q2: When should I use Mass Spectrometry (MS)?

A2: MS, especially when coupled with HPLC (LC-MS), is the definitive tool for impurity identification. When your HPLC-UV analysis reveals an unknown impurity peak, LC-MS can provide its mass-to-charge (m/z) ratio. This information is crucial for proposing a chemical structure for the impurity, which is the first step in understanding its origin (process or degradation) and potential toxicological impact.

Comprehensive Purity Assessment Workflow

The following diagram illustrates a logical workflow for the complete purity analysis of a new batch of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

PurityWorkflow cluster_start cluster_analysis Analytical Stages cluster_investigation Impurity Investigation cluster_end start Sample Batch of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate chem_purity Chemical Purity Assessment (RP-HPLC) start->chem_purity enant_purity Enantiomeric Purity Assessment (Chiral HPLC) start->enant_purity nmr_analysis Structural Confirmation & qNMR Purity Check start->nmr_analysis impurity_check Impurity peaks detected? chem_purity->impurity_check Check chromatogram report Generate Certificate of Analysis (Purity, e.e., Impurity Profile) enant_purity->report Report % e.e. nmr_analysis->report Confirm structure Report qNMR value (if performed) lcms Impurity Identification (LC-MS) impurity_check->lcms Yes impurity_check->report No (< Reporting Threshold) lcms->report Identified impurities

Sources

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Analysis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate , a key intermediate in the synthesis of various pharmaceutical agents. In the absence of directly published spectra for this exact molecule, this guide will leverage spectral data from closely related analogs and foundational NMR principles to provide a robust interpretation. We will also explore alternative analytical techniques and present detailed experimental protocols to ensure scientific rigor.

The Structural Landscape: Understanding the Azetidine Core

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral molecule featuring a four-membered azetidine ring. This strained ring system, coupled with the bulky tert-butoxycarbonyl (Boc) protecting group and the electrophilic chloroacetyl moiety, gives rise to a unique and predictable NMR fingerprint. Understanding the influence of each of these components is crucial for accurate spectral assignment.

Figure 1: Structure of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

Predicting the 1H NMR Spectrum: A Positional Analysis

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons in different chemical environments. The following table outlines the expected chemical shifts (δ) and multiplicities, based on data from analogous structures such as tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate and other N-Boc protected azetidines.[1][2]

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Rationale
t-Butyl (9H) 1.4 - 1.5Singlet (s)The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons.
Azetidine H3 (2H) 2.2 - 2.6Multiplet (m)These protons are diastereotopic and will show complex coupling with H2 and H4.
Azetidine H4 (2H) 3.8 - 4.2Multiplet (m)These protons are adjacent to the nitrogen atom and are deshielded. They will exhibit coupling with the H3 protons.
Azetidine H2 (1H) 4.8 - 5.2Multiplet (m)This methine proton is significantly deshielded due to its proximity to the nitrogen atom and the chloroacetyl carbonyl group.
Chloroacetyl CH2 (2H) 4.1 - 4.5Singlet (s)These protons are adjacent to a carbonyl group and a chlorine atom, leading to a downfield shift. The signal is expected to be a sharp singlet.

Causality in Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the carbonyl groups of the Boc and chloroacetyl moieties leads to a general downfield shift for the azetidine ring protons. The electronegative chlorine atom further deshields the adjacent methylene protons of the chloroacetyl group.

Decoding the 13C NMR Spectrum: A Carbon-by-Carbon Breakdown

The 13C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The expected chemical shifts are summarized below, with rationale derived from data on similar azetidine-containing compounds.[1][3]

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
t-Butyl (CH3)3 ~28The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region.
t-Butyl C(CH3)3 ~80The quaternary carbon of the tert-butyl group is shifted downfield due to its attachment to the oxygen atom.
Azetidine C3 ~25-30This methylene carbon of the strained ring appears in the upfield region.
Azetidine C4 ~50-55This methylene carbon is adjacent to the nitrogen atom, causing a downfield shift.
Azetidine C2 ~60-65This methine carbon is deshielded by both the nitrogen atom and the adjacent carbonyl group.
Chloroacetyl CH2 ~45-50The presence of the adjacent chlorine and carbonyl group causes a significant downfield shift for this methylene carbon.
Boc C=O ~155The carbonyl carbon of the Boc protecting group is found in the typical range for carbamates.
Chloroacetyl C=O ~195-200The ketone carbonyl carbon is expected to be the most downfield signal in the spectrum.

Comparative Analysis: Situating the Data in a Broader Context

In contrast to other analytical techniques such as mass spectrometry, which provides information about the molecular weight and fragmentation patterns, NMR spectroscopy offers a detailed map of the molecular connectivity and stereochemistry. For chiral molecules like (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, chiral chromatography could be used as an orthogonal technique to confirm enantiomeric purity.

Experimental Protocols: Ensuring Data Integrity

To acquire high-quality NMR data for (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, the following experimental protocols are recommended.

Sample Preparation
  • Weigh approximately 10-20 mg of the solid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.

Sample_Preparation_Workflow Start Start Weigh_Sample Weigh 10-20 mg of Sample Start->Weigh_Sample Add_Solvent Add ~0.6 mL Deuterated Solvent Weigh_Sample->Add_Solvent Dissolve Dissolve Sample (Vortex/Sonicate) Add_Solvent->Dissolve Filter Filter if Necessary Dissolve->Filter End End Filter->End

Figure 2: Workflow for NMR Sample Preparation.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time: At least 2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 100 ppm.

    • Acquisition Time: At least 1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

Rationale for Parameter Selection: The chosen spectral widths are sufficient to encompass all expected signals. The relaxation delays are selected to allow for adequate T1 relaxation of the nuclei, ensuring accurate signal integration. The number of scans is adjusted to obtain a spectrum with a high signal-to-noise ratio, which is particularly important for the less sensitive 13C nucleus.

Conclusion

This guide provides a comprehensive, albeit predictive, 1H and 13C NMR analysis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate. By leveraging data from structurally similar compounds and applying fundamental NMR principles, we have established a robust framework for the interpretation of its spectra. The detailed experimental protocols provided herein will enable researchers to acquire high-quality data, facilitating the unambiguous structural confirmation of this important synthetic intermediate.

References

  • Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information.
  • ChemicalBook. tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate(820971-67-3) 1H NMR spectrum.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • Wiley-VCH. (2007). Supporting Information.
  • ChemicalBook. 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(174346-82-8) 1H NMR spectrum.
  • Ambeed.com. 193269-78-2 | 1-Boc-3-aminoazetidine.
  • PubChem. Chloroacetyl chloride. National Institutes of Health.
  • HETEROCYCLES, Vol. 96, No. 12, 2018. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid.
  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
  • BLDpharm. 325775-44-8|tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.

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Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, a chiral building block with significant potential in medicinal chemistry, presents a unique analytical challenge due to its combination of a strained azetidine ring, a labile N-Boc protecting group, and a reactive chloroacetyl moiety. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, offering a predictive framework for its characterization. By comparing its fragmentation with that of related structures, we aim to equip scientists with the necessary insights for confident structural verification and impurity profiling.

The Analytical Imperative: Why Fragmentation Matters

In the realm of drug discovery and development, mass spectrometry (MS) stands as an indispensable tool for confirming molecular identity and purity. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, providing molecular weight information.[1][2] However, the true power of MS for structural elucidation is unleashed through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to reveal its constituent parts.[2][3] Understanding the fragmentation pathways is not merely an academic exercise; it is critical for:

  • Structural Confirmation: Ensuring the synthesized molecule is indeed the intended target.

  • Impurity Identification: Characterizing often structurally similar byproducts.

  • Metabolite Studies: Identifying metabolic "hot spots" on a drug candidate.

This guide will focus on the predicted fragmentation of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate under positive mode ESI-MS/MS conditions.

Predicting the Fragmentation Cascade: A Functional Group Approach

The fragmentation of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is best understood by considering the individual contributions of its key functional groups: the N-Boc protecting group, the azetidine ring, and the chloroacetyl side chain.

The Dominant Fragmentation Driver: The N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is notorious for its facile fragmentation under MS/MS conditions.[4][5] This lability, while sometimes a challenge for observing the intact precursor, provides a highly diagnostic fragmentation signature. The primary fragmentation pathways for the Boc group involve the loss of:

  • Isobutylene (56 Da): This occurs via a McLafferty-like rearrangement, resulting in a prominent [M+H-56]⁺ ion.[6]

  • Isobutylene and Carbon Dioxide (100 Da): A concerted or sequential loss of both isobutylene and CO₂ leads to the complete removal of the Boc group, yielding an [M+H-100]⁺ ion.[4]

  • tert-Butyl group (57 Da): Cleavage of the C-O bond can result in the loss of a tert-butyl radical, though this is often less favored than the loss of isobutylene.

For our target molecule, these losses from the protonated precursor (m/z 248.1 for ³⁵Cl isotope) would generate highly abundant ions at approximately m/z 192.1 and m/z 148.1.

Boc_Group_Fragmentation M [M+H]⁺ (m/z 248.1) M_minus_56 [M+H - C₄H₈]⁺ (m/z 192.1) M->M_minus_56 - 56 Da (Isobutylene) M_minus_100 [M+H - C₄H₈ - CO₂]⁺ (m/z 148.1) M->M_minus_100 - 100 Da (Boc group)

Figure 1: Primary fragmentation pathways of the N-Boc group.

The Strained Ring: Azetidine Fragmentation

Four-membered rings like azetidine are strained and can undergo characteristic ring-opening fragmentation.[7][8] Following the loss of the Boc group, the resulting protonated 2-(2-chloroacetyl)azetidine can undergo several fragmentation pathways. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a common fragmentation route for amines.[9][10][11]

Azetidine_Ring_Fragmentation precursor [M+H - Boc]⁺ (m/z 148.1) frag1 Ring Opening precursor->frag1 frag2 Loss of CH₂=CH₂ frag1->frag2 frag3 Loss of ClCH₂CO• frag1->frag3

Figure 2: Potential fragmentation of the azetidine ring.

The Chloroacetyl Moiety: A Source of Diagnostic Ions

The chloroacetyl group introduces further fragmentation possibilities. Cleavage of the amide bond can lead to the loss of the chloroacetyl group as a radical or a ketene. Additionally, the presence of chlorine provides a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is invaluable for confirming the presence of chlorine in the molecule and its fragments.

Proposed Fragmentation Pathway for (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Based on the fragmentation of the individual functional groups, a plausible fragmentation pathway for the title compound is proposed in the table below. The analysis would be performed using a triple quadrupole or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure of Neutral Loss Proposed Fragmentation Pathway
248.1192.156C₄H₈Loss of isobutylene from the Boc group.
248.1148.1100C₅H₈O₂Loss of the entire Boc group (isobutylene + CO₂).
192.1148.144CO₂Loss of carbon dioxide from the [M+H-56]⁺ ion.
148.1112.136HClLoss of hydrogen chloride.
148.170.178C₂H₂ClOCleavage of the amide bond with loss of the chloroacetyl group.

Experimental Protocol

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

  • Electrospray Ionization (ESI) source operating in positive ion mode.

Sample Preparation:

  • Prepare a stock solution of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

LC-MS/MS Parameters:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from any impurities.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • ESI Source Parameters:

    • Capillary Voltage: 3.0-4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow and Temperature: Optimize for the specific instrument.

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 248.1).

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Comparative Analysis with Alternative Structures

To highlight the diagnostic value of the proposed fragmentation pattern, let's consider two hypothetical alternative structures:

  • (S)-Tert-butyl 2-(acetyl)azetidine-1-carboxylate: The absence of the chlorine atom would result in a precursor ion at m/z 214.1. The fragmentation would be similar, but all chlorine-containing fragments would be absent, and the isotopic signature of chlorine would be missing.

  • (S)-Tert-butyl 1-(2-chloroacetyl)azetidine-2-carboxylate: In this regioisomer, the chloroacetyl group is on the nitrogen, and the Boc group is at the 2-position. The initial loss of the Boc group would likely be less favorable. Fragmentation would likely be initiated by cleavage of the chloroacetyl group or ring opening of the azetidine.

Conclusion

The mass spectrometry fragmentation pattern of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is predicted to be dominated by the characteristic losses of the N-Boc protecting group. Subsequent fragmentation of the azetidine ring and the chloroacetyl side chain provides further structural confirmation. The presence of the chlorine atom offers a valuable isotopic signature for confident identification. By understanding these fragmentation pathways and employing a systematic experimental approach, researchers can confidently characterize this important building block and its derivatives, ensuring the integrity of their synthetic endeavors.

References

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A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Molecular Vibrations in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the precise and rapid identification of molecular structures is paramount.[1] Fourier Transform Infrared (FT-IR) spectroscopy has established itself as a cornerstone analytical technique, offering a non-destructive and highly sensitive method for elucidating the functional groups within a molecule.[1][2][3] At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a sample, causing the chemical bonds within molecules to vibrate at specific frequencies.[4][5] These vibrations, analogous to a unique molecular "fingerprint," provide a wealth of information about the compound's chemical identity and structure.[1][2][6] This guide provides a comprehensive comparison of FT-IR spectroscopy with other common analytical techniques, details experimental protocols, and offers insights into the causality behind experimental choices, empowering researchers to make informed decisions in their analytical workflows.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the fundamental principle that molecules absorb infrared radiation at frequencies that correspond to their natural vibrational modes.[5][7] When a molecule is exposed to infrared radiation, its bonds will stretch, bend, and rotate.[4] For a vibrational mode to be "IR active," it must result in a change in the molecule's dipole moment.[8][9] An FT-IR spectrometer utilizes an interferometer, most commonly a Michelson interferometer, to simultaneously measure all infrared frequencies.[5][10] This results in an interferogram, a plot of infrared signal intensity versus the optical path difference. A mathematical operation known as a Fourier transform is then applied to the interferogram to convert it into a familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[10][11]

The resulting spectrum is divided into two main regions:

  • Functional Group Region (4000-1500 cm⁻¹): This region is characterized by absorptions corresponding to the stretching vibrations of specific functional groups (e.g., O-H, N-H, C=O).[12] The peaks in this area are generally well-defined and can be used to identify the presence or absence of key functional groups.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of overlapping signals arising from bending vibrations and skeletal vibrations of the molecule as a whole.[4][12] While difficult to interpret peak by peak, this region is unique to each molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.[4]

FT-IR Spectroscopy in the Pharmaceutical Landscape: A Comparative Analysis

While FT-IR is a powerful tool, it is essential to understand its strengths and limitations in comparison to other analytical techniques commonly employed for functional group and structural elucidation.

FT-IR vs. Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. The fundamental difference lies in the physical principle: FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser).[13][14]

Key Differences:

FeatureFT-IR SpectroscopyRaman Spectroscopy
Principle Absorption of IR radiationInelastic scattering of monochromatic light
Selection Rule Change in dipole moment requiredChange in polarizability required
Sensitivity Highly sensitive to polar functional groups (e.g., C=O, O-H, N-H)[14]More sensitive to non-polar, symmetric bonds (e.g., C-C, C=C, C≡C, S-S)[13]
Water Interference Strong water absorption can obscure other signalsWater is a weak Raman scatterer, making it ideal for aqueous samples
Sample Preparation Often requires sample preparation (e.g., KBr pellets, thin films) to avoid strong absorption[13][15]Minimal to no sample preparation required[13]
Fluorescence Not affected by fluorescenceCan be significantly affected by sample fluorescence[13]
Spatial Resolution Typically lower spatial resolutionCan achieve higher spatial resolution (micro-Raman)
FT-IR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the complete molecular structure of a compound by probing the magnetic properties of atomic nuclei. While FT-IR identifies functional groups, NMR provides detailed information about the connectivity of atoms.

Key Differences:

FeatureFT-IR SpectroscopyNMR Spectroscopy
Principle Absorption of IR radiation by molecular vibrationsAbsorption of radiofrequency radiation by atomic nuclei in a magnetic field[16]
Information Provided Identification of functional groupsDetailed information on molecular structure, connectivity, and stereochemistry
Sensitivity Higher sensitivity, requires smaller sample amountsLower sensitivity, generally requires larger sample amounts
Analysis Time Rapid analysis (typically under a minute)[16]Longer analysis times (minutes to hours)
Sample State Can analyze solids, liquids, and gases[3][17]Typically requires samples to be dissolved in a suitable deuterated solvent
Cost & Complexity Relatively inexpensive and easy to operateExpensive instrumentation requiring specialized operators

Experimental Protocol: A Self-Validating System for Functional Group Identification using ATR-FT-IR

Attenuated Total Reflectance (ATR) is a popular sampling technique in FT-IR because it requires minimal sample preparation for liquids and solids.[18][20] This protocol outlines a self-validating workflow for reliable functional group identification.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[20]

    • Collect a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences. The background spectrum should be a flat line at 100% transmittance (or zero absorbance).

  • Sample Application:

    • For solid samples , place a small amount of the powder or film directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[20]

    • For liquid samples , place a single drop of the liquid onto the center of the ATR crystal.[20]

  • Data Acquisition:

    • Collect the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

    • Typical data collection parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The resulting spectrum can be processed for baseline correction and smoothing if necessary.

    • Identify the major absorption bands in the functional group region (4000-1500 cm⁻¹).[4]

    • Compare the peak positions (wavenumbers) to correlation charts or spectral libraries to assign them to specific functional groups.[12]

    • Utilize the fingerprint region (1500-400 cm⁻¹) to compare the sample spectrum with a reference spectrum of a known standard for definitive identification.[12][17]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before analyzing the next sample.

Causality Behind Experimental Choices
  • Why ATR? ATR is chosen for its ease of use and minimal sample preparation, which reduces the potential for operator-induced variability.[18] The shallow penetration depth of the IR beam into the sample makes it ideal for strongly absorbing or thick samples.

  • Why a Background Spectrum? The collection of a background spectrum is a critical self-validating step. It ensures that the final spectrum is solely representative of the sample by removing any contributions from the environment or the instrument itself.

  • Why Apply Pressure for Solids? Ensuring intimate contact between a solid sample and the ATR crystal is crucial for obtaining a high-quality spectrum. Insufficient contact will result in weak and distorted absorption bands.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep clean_atr Clean ATR Crystal instrument_prep->clean_atr background Collect Background clean_atr->background apply_sample Apply Sample background->apply_sample collect_spectrum Collect Sample Spectrum apply_sample->collect_spectrum process_data Process & Interpret Data collect_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end End clean_up->end

Caption: A streamlined workflow for functional group identification using ATR-FT-IR.

Logical Relationships in FT-IR Spectral Interpretation

The interpretation of an FT-IR spectrum is a systematic process of correlating observed absorption bands with known vibrational frequencies of functional groups.

A Step-by-Step Guide to Interpretation
  • Initial Assessment: Begin by examining the high-frequency region of the spectrum (4000-2500 cm⁻¹).[12] Look for broad bands characteristic of O-H (alcohols, carboxylic acids) or N-H (amines, amides) stretching vibrations.

  • Carbonyl Group Identification: The region between 1800 and 1650 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration. The exact position of this strong, sharp peak can provide clues about the type of carbonyl compound (e.g., ketone, aldehyde, ester, carboxylic acid).

  • Double and Triple Bonds: Look for absorptions in the 1680-1600 cm⁻¹ region for C=C double bonds and around 2260-2100 cm⁻¹ for C≡C or C≡N triple bonds.

  • C-H Bonds: The region just above and below 3000 cm⁻¹ is characteristic of C-H stretching vibrations. Peaks above 3000 cm⁻¹ suggest aromatic or vinylic C-H bonds, while peaks below 3000 cm⁻¹ are indicative of aliphatic C-H bonds.

  • Fingerprint Region Confirmation: Use the complex pattern of peaks in the fingerprint region (1500-400 cm⁻¹) to confirm the presence of certain functional groups (e.g., C-O stretches in alcohols and ethers) and to match the spectrum with a known reference for positive identification.[4][12]

Logical Interpretation Diagram

spectral_interpretation cluster_regions Spectral Regions cluster_groups Functional Groups r_4000_2500 4000-2500 cm⁻¹ g_oh_nh O-H, N-H, C-H r_4000_2500->g_oh_nh Stretching Vibrations r_2500_2000 2500-2000 cm⁻¹ g_triple C≡C, C≡N r_2500_2000->g_triple Triple Bond Stretches r_2000_1500 2000-1500 cm⁻¹ g_carbonyl C=O, C=C r_2000_1500->g_carbonyl Double Bond Stretches r_1500_400 < 1500 cm⁻¹ (Fingerprint) g_confirm Confirmation & Unique ID r_1500_400->g_confirm Bending & Skeletal Vibrations

Caption: Logical flow for interpreting functional groups from FT-IR spectral regions.

Conclusion: The Enduring Value of FT-IR in Modern Pharmaceutical Science

FT-IR spectroscopy remains an indispensable tool in the arsenal of the pharmaceutical scientist. Its speed, sensitivity, and ease of use make it an ideal first-line technique for the identification of raw materials, the monitoring of chemical reactions, and the quality control of finished products.[2][11][19] While other techniques like Raman and NMR spectroscopy provide valuable complementary or more detailed structural information, the ability of FT-IR to rapidly generate a unique molecular fingerprint ensures its continued relevance and importance in drug development and manufacturing.[1][2] By understanding the fundamental principles, making informed experimental choices, and following a systematic approach to spectral interpretation, researchers can fully leverage the power of FT-IR spectroscopy to accelerate their research and ensure the quality and safety of pharmaceutical products.

References

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A Senior Application Scientist's Guide to Chloroacetylation: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chloroacetyl Group - A Versatile Tool in Synthesis

In the landscape of organic synthesis, the chloroacetyl group stands out as a uniquely versatile functional moiety. Its true power lies in its bifunctional nature: an electrophilic carbonyl center ripe for amide or ester formation, and an adjacent carbon atom bearing a chlorine, an excellent leaving group for subsequent nucleophilic substitution.[1][2] This dual reactivity makes N- and O-chloroacetylated compounds invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex molecular probes.[1][3][4][5] They serve as critical linkers in bioconjugation and as foundational scaffolds for building molecular diversity.

However, the introduction of this group is not without its challenges. The choice of reagent dictates not only the efficiency and yield of the reaction but also its selectivity, safety, and scalability. This guide provides an in-depth comparison of the conventional reagent, chloroacetyl chloride, with key alternatives. We will delve into the mechanistic underpinnings, practical handling considerations, and supporting experimental data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Workhorse Reagent: Chloroacetyl Chloride (CAC)

Chloroacetyl chloride (CAC) is the most common and direct reagent for introducing the chloroacetyl group. Its high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom, rendering the carbonyl carbon highly electrophilic.

Mechanism of Action

The reaction with nucleophiles such as amines or alcohols proceeds via a classic nucleophilic acyl substitution. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the final amide or ester.[6]

Figure 1: General mechanism of N-chloroacetylation using Chloroacetyl Chloride (CAC).

Advantages vs. Disadvantages
FeatureAnalysis
Reactivity High. Reactions are often rapid, proceeding to completion in minutes to a few hours at room temperature or below.[7][8]
Cost & Availability Excellent. CAC is an inexpensive, commodity chemical, making it suitable for large-scale synthesis.
Byproducts Problematic. The reaction generates hydrogen chloride (HCl) gas, which is corrosive and must be scavenged by a base.[9][10][11] This complicates workup and requires careful handling.
Selectivity Often Poor. Its high reactivity makes it difficult to selectively acylate one nucleophile in the presence of another (e.g., an amine in the presence of a hydroxyl group), often leading to di-acylated products.[7][8]
Safety & Handling Hazardous. CAC is a corrosive, lachrymatory (tear-inducing), and moisture-sensitive liquid.[9][10][12] It reacts violently with water and requires handling in a fume hood with appropriate personal protective equipment (PPE).[10][11]

Alternative 1: Chloroacetic Anhydride

For syntheses where the aggressive nature of CAC is a detriment, chloroacetic anhydride presents a viable, albeit less common, alternative. As an anhydride, it is a potent acylating agent but is generally less reactive than its acid chloride counterpart.

Reactivity Profile

Chloroacetic anhydride reacts via the same fundamental mechanism as CAC. However, the leaving group is a chloroacetate ion rather than a chloride ion. The byproduct of the reaction is chloroacetic acid.

G cluster_CAC Using Chloroacetyl Chloride (CAC) cluster_Anhydride Using Chloroacetic Anhydride CAC ClCH₂COCl HCl HCl (gas) Corrosive, Volatile CAC->HCl Hydrolysis H2O_CAC H₂O (Moisture) Anhydride (ClCH₂CO)₂O CAA ClCH₂COOH Corrosive, Solid/Liquid Anhydride->CAA Hydrolysis H2O_Anhydride H₂O (Moisture)

Figure 2: Comparison of hydrolysis byproducts from CAC and Chloroacetic Anhydride.

Performance Comparison
FeatureAnalysis
Reactivity High, but more moderate than CAC. This moderation can be advantageous for improving selectivity in complex substrates.
Byproducts Less Hazardous. The generation of chloroacetic acid, a solid, is often preferable to the release of HCl gas, simplifying handling and workup.
Handling Safer. Chloroacetic anhydride is a solid or high-boiling liquid, making it less volatile and easier to handle than CAC.[13]
Cost & Availability Moderate. It is more expensive and less readily available than CAC. Its synthesis often requires CAC as a starting material.[14][15]
Supporting Experimental Data

While direct, side-by-side comparisons in the literature are sparse, chloroacetic anhydride is frequently employed when milder conditions are paramount. It has been successfully used in the synthesis of various compounds where CAC might lead to decomposition or side reactions.[13] An aqueous method for the synthesis of the drug ranolazine, for example, utilizes chloroacetic anhydride, highlighting its utility in specific, optimized processes.[16]

Alternative 2: In Situ Activation of Chloroacetic Acid

A more elegant approach to circumventing the handling of highly reactive acylating agents is the in situ activation of chloroacetic acid. This strategy involves using a stable, solid coupling reagent to activate the carboxylic acid directly within the reaction flask, generating the reactive species only as needed.

Featured Reagent: 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent)

The Mukaiyama reagent (CMPI) is a well-established coupling agent used for forming esters and amides under mild conditions.[17][18][19] It is a stable, non-volatile, crystalline solid, making it exceptionally easy to handle and store.[19][20]

Mechanism of Activation

The reaction proceeds by the initial formation of a chloroacetate salt with a base (e.g., triethylamine). This carboxylate then attacks the 2-position of the pyridinium iodide, displacing the chloride. This forms a highly reactive 1-methyl-2-acyloxypyridinium salt. This activated intermediate is then readily attacked by the nucleophile (amine or alcohol) to yield the desired chloroacetylated product and 1-methyl-2-pyridone as a byproduct.[19]

Mukaiyama Reagent Workflow start Start: Combine Reactants reactants Chloroacetic Acid + Amine/Alcohol + Base (e.g., Et₃N) start->reactants add_cmpi Add Mukaiyama Reagent (CMPI) reactants->add_cmpi activation In Situ Activation: Formation of reactive acyloxypyridinium salt add_cmpi->activation acylation Nucleophilic Attack: Amine/Alcohol attacks activated intermediate activation->acylation Fast products Products Formed: Chloroacetylated Compound + 1-methyl-2-pyridone acylation->products workup Aqueous Workup & Purification products->workup

Figure 3: Experimental workflow for chloroacetylation using the Mukaiyama Reagent (CMPI).

Performance Comparison
FeatureAnalysis
Reactivity Controlled. The reactive species is generated in situ, allowing for highly controlled and mild reaction conditions, often at room temperature.
Selectivity Excellent. The mild conditions make this method highly suitable for complex molecules with multiple functional groups, minimizing side reactions.
Handling Superior. Both chloroacetic acid and the Mukaiyama reagent are stable solids, posing significantly lower handling risks than CAC.[19][20]
Byproducts Manageable. The main byproduct, 1-methyl-2-pyridone, is water-soluble and can typically be removed with an aqueous wash during workup.
Cost & Availability High. This is a specialty reagent, and its cost is significantly higher than CAC, making it more suitable for small-scale, high-value syntheses.

Comparative Summary of Reagents

ParameterChloroacetyl Chloride (CAC)Chloroacetic AnhydrideMukaiyama Reagent + Chloroacetic Acid
Physical Form Fuming LiquidSolid / High-Boiling LiquidSolids
Reactivity Very HighHighModerate (Controlled)
Selectivity Low to ModerateModerate to HighHigh to Excellent
Typical Conditions Anhydrous organic solvent, base, 0°C to RTOrganic solvent, base, RTOrganic solvent, base, RT
Key Byproduct HCl (gas)Chloroacetic Acid (solid)1-methyl-2-pyridone (solid)
Safety Profile Corrosive, Lachrymator, Toxic[9][10][11]CorrosiveLow Toxicity, Stable Solids[17]
Cost LowModerateHigh
Best For... Large-scale synthesis of simple moleculesWhen CAC is too harsh; improved handlingHigh-value, complex, acid-sensitive substrates

Experimental Protocols

Protocol 1: N-Chloroacetylation of an Aryl Amine using CAC and DBU

This protocol is adapted for amines, including those with electron-withdrawing groups, using a non-nucleophilic base.[21][22][23]

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the substituted aryl amine (6.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath and stir for 15 minutes.

  • CAC Addition: Add chloroacetyl chloride (6.1 mmol) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 3-6 hours, monitoring progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into 50 mL of cold water to precipitate the product.

  • Isolation: Filter the precipitate, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Protocol 2: Chemoselective N-Chloroacetylation of an Amino Alcohol in Aqueous Buffer

This "green chemistry" protocol leverages the differential nucleophilicity of amines and alcohols in an aqueous medium for high chemoselectivity.[7][8]

  • Setup: In a 50 mL round-bottom flask, dissolve the amino alcohol (1.0 mmol) in 0.1 M phosphate buffer (10 mL, pH 7.4). Stir the solution at room temperature.

  • CAC Addition: Add chloroacetyl chloride (1.1 mmol) dropwise to the vigorously stirring solution.

  • Reaction: Continue to stir the mixture at room temperature. The reaction is typically complete within 20 minutes.

  • Isolation:

    • If the product precipitates: Collect the solid by vacuum filtration, wash with cold water, and air dry.

    • If the product is soluble: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Conclusion and Recommendations

The selection of a chloroacetylating agent is a critical decision in synthetic design, with a clear trade-off between reactivity, cost, and safety.

  • Chloroacetyl Chloride (CAC) remains the reagent of choice for large-scale applications and for substrates that are robust and lack competing nucleophilic sites. Its low cost is a major advantage, but this is offset by significant handling risks and potential selectivity issues.

  • Chloroacetic Anhydride serves as a valuable intermediate option. It offers a safer handling profile and a less problematic byproduct than CAC, potentially providing better yields and selectivity for moderately sensitive substrates.

  • In situ activation with the Mukaiyama Reagent represents the state-of-the-art for mildness and selectivity. It is the ideal choice for precious, multifunctional, or acid-sensitive substrates where maximizing yield and minimizing side products is the primary goal, especially in medicinal and discovery chemistry settings.

Ultimately, the optimal reagent is dictated by the specific requirements of the chemical transformation. By understanding the distinct advantages and limitations of each alternative, researchers can strategically enhance the efficiency, safety, and success of their synthetic endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Methods for Chloroacetic Anhydride: A Supplier's Perspective. Vertex AI Search. 14

  • ChemicalBook. Chloroacetic anhydride synthesis. ChemicalBook. 15

  • Jagadish, R. L., Vijayakumar, T. R., & Raib, K. M. L. An efficient route for the synthesis of chloroacetic anhydride and benzyl mercaptan. Indian Journal of Chemical Technology.

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  • Sigma-Aldrich. Chloroacetic anhydride 95 541-88-8. Sigma-Aldrich.

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  • Kavala, V., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews. 7

  • ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. 24

  • Taylor & Francis Online. (2018). Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. 8

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Chemguide. 6

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. 25

  • ResearchGate. (2019). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. 3

  • BenchChem. An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem. 26

  • Taylor & Francis Online. (2018). Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. 16

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. 22

  • Wikipedia. Chloroacetyl chloride. Wikipedia. 1

  • CDC. Immediately Dangerous to Life or Health (IDLH) Value Profile: Chloroacetyl Chloride. CDC. 12

  • Thermo Fisher Scientific. 2-Chloro-1-methylpyridinium iodide, 97% 500 g. Thermo Fisher Scientific. 20

  • ChemicalBook. Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook. 2

  • ChemicalBook. 2-Chloro-1-methylpyridinium iodide | 14338-32-0. ChemicalBook. 17

  • Singh, R., et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. 23

  • Scientific Laboratory Supplies. 2-Chloro-1-methylpyridinium io | 198005-100G. SLS. 18

  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. 27

  • Chem-Impex. 2-Chloro-1-methylpyridinium iodide. Chem-Impex. 28

  • PubChem. Chloroacetyl chloride. National Institutes of Health. 9

  • Suzhou Highfine Biotech. (2022). Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI). Suzhou Highfine Biotech. 19

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. 4

  • Santa Cruz Biotechnology. Chloroacetyl chloride. Santa Cruz Biotechnology. 10

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR. 5

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. NJ.gov. 11

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Azetidine vs. Pyrrolidine: A Comparative Guide to Scaffold Selection in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the saturated nitrogen heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as privileged structures. While seemingly similar, their subtle differences in ring size, strain, and conformational flexibility impart distinct physicochemical and pharmacological properties to the molecules that contain them. This guide provides a comprehensive, data-driven comparison of these two critical scaffolds to empower researchers, scientists, and drug development professionals in making informed decisions during the design and optimization of novel therapeutics.

Fundamental Structural and Conformational Distinctions

The core difference between azetidine and pyrrolidine lies in their ring size, which dictates their inherent strain and conformational behavior.

  • Azetidine: This four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it more rigid than its five-membered counterpart.[1] This rigidity can be advantageous in drug design by locking a molecule into a specific, bioactive conformation, potentially increasing binding affinity and selectivity for its target.[2] The azetidine ring typically adopts a puckered conformation.[3]

  • Pyrrolidine: The five-membered pyrrolidine ring has considerably less ring strain (approx. 5.4 kcal/mol) and is therefore more flexible.[1] It exhibits a phenomenon known as "pseudorotation," allowing for a continuous interconversion between various envelope and twist conformations.[4][5] This conformational flexibility can be beneficial for exploring a broader conformational space to achieve an optimal fit within a binding pocket.[4][6]

G cluster_0 Structural Comparison cluster_1 Key Properties A Azetidine (4-membered) AS Higher Ring Strain Greater Rigidity Puckered Conformation A->AS leads to P Pyrrolidine (5-membered) PS Lower Ring Strain Higher Flexibility Pseudorotation P->PS leads to

Caption: Fundamental differences between azetidine and pyrrolidine scaffolds.

Impact on Physicochemical Properties

The choice between an azetidine and a pyrrolidine scaffold can be a strategic tool for fine-tuning critical physicochemical properties that govern a drug's "druggability," such as solubility, lipophilicity, and basicity.

Basicity (pKa)

Both azetidine and pyrrolidine are secondary amines and thus basic. Their pKa values are quite similar, making them largely interchangeable when basicity is the primary consideration. However, subtle differences exist, and substitution patterns can significantly influence the final pKa of the molecule.

Lipophilicity (logP)

Generally, the smaller azetidine ring tends to impart slightly lower lipophilicity compared to the larger pyrrolidine ring, though this is highly dependent on the substituents. This can be a valuable parameter to modulate when optimizing for properties like aqueous solubility and cell permeability.

Scaffold FeaturePropertyTypical Value/ObservationImplication in Drug Design
Azetidine pKa of Conjugate Acid~11.29Strongly basic, can be used to form salts and improve solubility.
logP (Octanol/Water)Generally lower than pyrrolidineCan contribute to improved aqueous solubility.
Pyrrolidine pKa of Conjugate Acid~11.27Very similar basicity to azetidine.[7]
logP (Octanol/Water)Generally higher than azetidineCan enhance membrane permeability, but may also increase metabolic liability.[7]

Note: The values presented are for the parent, unsubstituted heterocycles and will vary significantly with substitution.

Influence on Pharmacological Activity and ADME Profiles

The distinct structural and physicochemical properties of azetidine and pyrrolidine directly translate to differences in their influence on a molecule's pharmacological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Target Binding and Structure-Activity Relationships (SAR)

The conformational rigidity of the azetidine scaffold can be a powerful tool for optimizing ligand-target interactions. By pre-organizing the pharmacophoric groups in a bioactive conformation, it can lead to an increase in binding affinity. Conversely, the flexibility of the pyrrolidine ring can allow for adaptation to different binding pockets, which can be advantageous in the early stages of lead discovery.

A notable example is the comparison of nicotine with its azetidine analogue, where the azetidine-containing compound showed different binding effectiveness to acetylcholine receptors.[8]

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in its development. Both scaffolds are generally considered metabolically stable, but their substitution patterns are key.[7] The azetidine ring, due to its strained nature, can in some cases offer improved metabolic stability by being less susceptible to certain metabolic enzymes. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance metabolic stability and other pharmacokinetic properties.[2][9] In contrast, pyrrolidine rings can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.

Cell Permeability and Solubility

The ability of a drug to cross cell membranes is crucial for its bioavailability. The slightly lower lipophilicity and smaller size of the azetidine scaffold can sometimes lead to improved aqueous solubility, a desirable trait for many drug candidates.[10] The pyrrolidine scaffold, being slightly more lipophilic, may offer advantages in passive diffusion across membranes.

G cluster_0 Scaffold Choice cluster_1 Potential Outcomes A Azetidine Rigidity Increased Rigidity (Locked Conformation) A->Rigidity Stability Enhanced Metabolic Stability A->Stability Solubility Improved Aqueous Solubility A->Solubility P Pyrrolidine Flexibility Increased Flexibility (Conformational Sampling) P->Flexibility Permeability Enhanced Permeability P->Permeability

Caption: Decision matrix for scaffold selection based on desired properties.

Synthetic Accessibility: A Practical Consideration

The ease and versatility of synthesis are critical factors in the selection of a scaffold for a drug discovery program. Historically, the synthesis of the strained azetidine ring was considered challenging.[10][11] However, recent advancements have made substituted azetidines much more accessible.

Common Synthetic Routes to Azetidines
  • Intramolecular Cyclization: A prevalent method involves the cyclization of γ-amino alcohols or their derivatives.[10]

  • [2+2] Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction, have gained prominence for the synthesis of azetidines.[1]

  • Strain-Release Functionalization: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) allows for the introduction of substituents at the 3-position of the azetidine ring.[12]

Common Synthetic Routes to Pyrrolidines

The synthesis of pyrrolidines is well-established, with a wide array of reliable methods.

  • [3+2] Cycloaddition Reactions: This is a powerful and widely used strategy, often involving the reaction of an azomethine ylide with an alkene.[13][14]

  • Intramolecular Cyclization: Similar to azetidines, the cyclization of acyclic precursors is a common approach.

  • Functionalization of Proline: The readily available amino acid proline serves as a versatile starting material for the synthesis of a variety of substituted pyrrolidines.[4][6]

Experimental Protocols

To provide a practical context, below are representative, high-level protocols for the synthesis of a substituted pyrrolidine via a [3+2] cycloaddition and an azetidine via intramolecular cyclization.

Protocol: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

This protocol outlines the synthesis of a polysubstituted pyrrolidine using a metal-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide and an olefinic dipolarophile.

Step 1: Generation of the Azomethine Ylide In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a suitable amino ester (e.g., a glycine derivative) and an aldehyde are dissolved in an anhydrous solvent (e.g., toluene or dichloromethane). A Lewis acid catalyst (e.g., AgOAc) and a chiral ligand (e.g., a phosphine-based ligand) are added. The mixture is stirred at a specified temperature (e.g., room temperature or elevated) to facilitate the in situ formation of the azomethine ylide.

Step 2: Cycloaddition Reaction To the solution containing the azomethine ylide, the olefinic dipolarophile (e.g., an acrylate or maleimide) is added. The reaction mixture is stirred for a period of time (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification Upon completion, the reaction is quenched (e.g., with saturated aqueous sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted pyrrolidine.

G Start Amino Ester + Aldehyde Ylide In situ Generation of Azomethine Ylide (Lewis Acid Catalyst) Start->Ylide Cycloaddition [3+2] Cycloaddition with Alkene Ylide->Cycloaddition Workup Aqueous Work-up and Extraction Cycloaddition->Workup Purification Column Chromatography Workup->Purification Product Substituted Pyrrolidine Purification->Product

Caption: Workflow for a typical [3+2] cycloaddition to form a pyrrolidine.

Protocol: Synthesis of a 2-Cyanoazetidine from a β-Amino Alcohol

This protocol is based on the methodology developed by Couty and coworkers for the convenient preparation of 2-cyano azetidines.

Step 1: N-Cyanomethylation The starting β-amino alcohol is dissolved in a suitable solvent (e.g., acetonitrile). A base (e.g., potassium carbonate) is added, followed by the dropwise addition of bromoacetonitrile. The reaction mixture is stirred, typically at an elevated temperature, until the starting material is consumed (monitored by TLC).

Step 2: Protection of the Primary Alcohol The primary alcohol of the N-cyanomethylated intermediate is protected, for example, as a trityl ether. This is achieved by reacting the intermediate with trityl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).

Step 3: Formation of the Leaving Group The hydroxyl group of the protected intermediate is converted into a good leaving group. For instance, it can be converted to a benzylic chloride by reaction with a chlorinating agent.

Step 4: Intramolecular Cyclization The final step is the base-mediated intramolecular cyclization. The chloride intermediate is treated with a strong, non-nucleophilic base, such as lithium hexamethyldisilylazide (LiHMDS), at low temperature (e.g., -50 °C) in an anhydrous solvent (e.g., tetrahydrofuran) to effect the ring closure and form the 2-cyanoazetidine.

Conclusion and Future Outlook

Both azetidine and pyrrolidine scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program.

  • Choose Azetidine for:

    • Introducing conformational rigidity to enhance binding affinity and selectivity.

    • Improving metabolic stability and aqueous solubility.

    • Exploring novel chemical space with a less commonly used scaffold.

  • Choose Pyrrolidine for:

    • Greater conformational flexibility to adapt to various binding pockets.

    • A well-established and versatile synthetic toolbox.

    • Mimicking the structure of natural products and endogenous ligands (e.g., proline).

The ongoing development of novel synthetic methodologies will undoubtedly continue to expand the accessibility and utility of both azetidine and pyrrolidine derivatives. As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the strategic application of these scaffolds will be crucial in the design of the next generation of innovative medicines.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

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  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Scott, J. D., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 4(6), 539-543. [Link]

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  • Scott, J. D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 647-652. [Link]

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  • Stepan, A. F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3988-4035. [Link]

  • Singh, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]

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  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(34), 5723-5732. [Link]

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A Senior Application Scientist's Guide to Enantiomeric Purity Determination by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail; it is a critical attribute that dictates its pharmacological and toxicological profile.[1] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects within a biological system.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous control over the stereoisomeric composition of drug products, making the accurate determination of enantiomeric purity a cornerstone of quality control.[3][4][5]

This guide provides an in-depth comparison of Chiral High-Performance Liquid Chromatography (HPLC) methodologies. As the gold standard for enantiomeric analysis, Chiral HPLC offers the high selectivity required to resolve these mirror-image isomers.[6][7] We will explore the fundamental principles of chiral recognition, compare the performance of various Chiral Stationary Phases (CSPs), and provide a logical framework for method development and validation, grounded in scientific integrity and regulatory expectations.

The Principle of Chiral Recognition: The Three-Point Interaction Model

The direct separation of enantiomers is most effectively achieved using CSPs.[8] The mechanism of separation is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[8][9] For effective chiral recognition to occur, the "three-point interaction model" provides a fundamental conceptual framework.[8] This model posits that for one enantiomer to bind more strongly than its counterpart, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. The enantiomer that forms the more stable, lower-energy complex will be retained longer on the column, thus enabling separation.[8]

Diagram 1: The Three-Point Interaction Model

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Analyte Enantiomers cluster_Interaction Interaction Analysis CSP Chiral Selector Site A Site B Site C Enantiomer_R R-Enantiomer Group A' Group B' Group C' Enantiomer_R:pA->CSP:p1 Interaction 1 Enantiomer_R:pB->CSP:p2 Interaction 2 Enantiomer_R:pC->CSP:p3 Interaction 3 Result_R Strong Interaction (3-Point Fit) Longer Retention Enantiomer_S S-Enantiomer Group A' Group B' Group C' Enantiomer_S:pA->CSP:p1 Interaction 1 Enantiomer_S:pB->CSP:p2 Interaction 2 Enantiomer_S:pC->CSP:p3 No Interaction Result_S Weak Interaction (2-Point Misfit) Shorter Retention

Caption: A diagram illustrating the three-point interaction model for chiral recognition.

Comparative Guide to Chiral Stationary Phases (CSPs)

The choice of the CSP is the most critical decision in developing a chiral separation method.[6] CSPs are broadly classified based on the type of chiral selector used. Polysaccharide-based CSPs are among the most versatile and widely used.[10] Other important classes include macrocyclic glycopeptide, cyclodextrin, and Pirkle-type phases.[10][11]

CSP Type Chiral Selector Example Primary Interaction Mechanisms Advantages Common Applications / Notes
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric inclusion.Broad applicability for a wide range of compounds; robust and versatile; can be used in normal, reversed, and polar organic modes.[6][10]Often the first choice for screening due to high success rates.[12] Immobilized versions offer expanded solvent compatibility.[13]
Macrocyclic Glycopeptide Vancomycin, TeicoplaninHydrogen bonding, ionic interactions, inclusion complexation, steric interactions.Multi-modal (can operate in reversed-phase, polar organic, and normal-phase); excellent for separating amino acids and other polar compounds.High selectivity for a broad range of compounds, including NSAIDs and other pharmaceuticals.[11]
Cyclodextrin-Based β-Cyclodextrin, γ-CyclodextrinHost-guest inclusion complexation; hydrophobic and hydrogen bonding interactions at the mouth of the cavity.Excellent for separating molecules that fit snugly into the hydrophobic cavity; widely used in reversed-phase mode.[14]The size of the cyclodextrin cavity dictates which molecules can be separated effectively.
Pirkle-Type (π-acid/π-base) (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole-dipole interactions.Covalently bonded, making them very durable; elution order can often be inverted by switching to a CSP with the opposite chirality.[2]Particularly effective for separating NSAIDs and other aromatic compounds.[2]
Protein-Based α1-acid glycoprotein (AGP), Bovine Serum Albumin (BSA)Hydrophobic, electrostatic, and hydrogen bonding interactions.Can be used with highly aqueous mobile phases, allowing for the direct analysis of biological fluids.[1]Useful for separating a wide variety of drugs, but can have lower capacity and be sensitive to mobile phase modifiers.

Performance Comparison: Experimental Data

The effectiveness of a separation is quantified by parameters like resolution (Rs) and selectivity (α). An ideal separation achieves baseline resolution (Rs > 1.5) in a minimal timeframe.[6][10] Below is a comparative summary of experimental data for the separation of common pharmaceutical compounds.

Analyte Chiral Stationary Phase (CSP) Mobile Phase Resolution (Rs) Selectivity (α) Reference
Fluoxetine Cyclobond I 2000 DM (β-cyclodextrin)Methanol/0.2% TEAA (25/75, v/v; pH 3.8)2.301.18[15]
Fluoxetine Chiralcel OD-H (Cellulose)Hexane/Isopropanol/DEA (98/2/0.2)1.631.14[15]
Fluoxetine Chiralpak AD-H (Amylose)Hexane/Isopropanol/DEA (98/2/0.2)1.601.30[15]
Afoxolaner Chiralpak AD-3 (Amylose)n-Hexane/IPA/MeOH (89:10:1)5.01.54[16]
Citalopram Chiral CD-PH (Cyclodextrin)Ammonium acetate/EtOH/IPA/DCM (100:150:70:30)>2.0-[17]
Verapamil LarihcShell-P (Cyclofructan)ACN/MeOH/TFA/TEA (98:2:0.05:0.025)>1.5-[18]

DEA: Diethylamine; TEAA: Triethylamine acetic acid; IPA: Isopropanol; MeOH: Methanol; DCM: Dichloromethane; ACN: Acetonitrile; TFA: Trifluoroacetic acid; TEA: Triethylamine. "-" indicates data not specified in the source.

This data illustrates a critical principle in chiral method development: there is no single universal CSP. For fluoxetine, the cyclodextrin-based column provided the highest resolution, while for afoxolaner, an amylose-based CSP was superior.[15][16] This underscores the necessity of a systematic screening approach.

Systematic Chiral Method Development and Validation

A trial-and-error approach to method development is inefficient.[14] A systematic screening strategy using a diverse set of CSPs and mobile phases is the most effective path to a robust and reliable method.[10][12]

G

Sources

A Comparative Guide to the Structural Elucidation of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. Small heterocyclic scaffolds, such as the azetidine ring system, are of paramount importance in medicinal chemistry. Their inherent ring strain and defined stereochemical features offer unique opportunities for creating novel therapeutics. The title compound, (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, is a key chiral building block for the synthesis of a variety of biologically active molecules. Its precise stereochemistry and conformation are critical for its intended biological activity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this class of molecules, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography

While spectroscopic methods like NMR and mass spectrometry are indispensable for routine characterization, they often provide indirect evidence of a molecule's three-dimensional arrangement. X-ray crystallography, in contrast, offers a direct visualization of the molecule as it exists in the crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and absolute stereochemistry. For chiral molecules such as (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, this is of utmost importance as different stereoisomers can exhibit vastly different pharmacological profiles.

To illustrate the power of this technique, we will consider the structural analysis of a related class of compounds, the 1-(3,5-dimethoxyphenyl)azetidin-2-ones, for which detailed crystallographic data has been published.[1] These compounds have been investigated for their antiproliferative activity, where the precise orientation of the substituents on the azetidine ring is crucial for their interaction with biological targets.[1]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of a novel azetidine derivative.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of Azetidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Trials (Vapor Diffusion, Slow Evaporation) Purification->Crystallization CrystalSelection Selection of a High-Quality Single Crystal Crystallization->CrystalSelection Mounting Crystal Mounting and Cryo-cooling CrystalSelection->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing and Integration DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation and Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol for X-ray Crystallography of 1-(3,5-dimethoxyphenyl)azetidin-2-one Derivatives

The following protocol is based on the successful structure determination of 1-(3,5-dimethoxyphenyl)azetidin-2-one derivatives.[1]

  • Crystal Growth:

    • High-quality single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., ethyl acetate/hexane). The choice of solvent is critical and often requires screening of various conditions.

  • Data Collection:

    • A suitable single crystal was selected and mounted on a diffractometer.

    • The crystal was shock-cooled to 100(2) K to minimize thermal motion and radiation damage.[1]

    • X-ray diffraction data were collected using a diffractometer equipped with a sealed X-ray tube (e.g., MoKα radiation, λ = 0.71073 Å) and a suitable detector.[2]

  • Structure Solution and Refinement:

    • The collected diffraction data were processed, and the structure was solved using direct methods and refined by full-matrix least-squares on F².

    • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

    • The final structural model was validated using software such as PLATON to ensure its quality.

The crystallographic data for these compounds are typically deposited in the Cambridge Crystallographic Data Centre (CCDC) and can be accessed free of charge via their website.[1][3]

Table 1: Representative Crystallographic Data for a 1,4-diarylazetidin-2-one [4]

ParameterValue
Empirical formulaC₂₅H₂₄FNO₅
Formula weight437.45
Temperature100(2) K
Crystal systemOrthorhombic
Space groupPbca
a, b, c (Å)24.312(3), 11.0210(10), 16.2160(16)
α, β, γ (°)90, 90, 90
Volume (ų)4347.1(8)
Z8
R-factor (%)4.5

A Comparative Look: X-ray Crystallography vs. Other Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, a combination of techniques is often employed for a comprehensive understanding of a molecule.

AnalyticalTechniqueSelection Decision Matrix for Structural Elucidation cluster_questions Key Questions cluster_techniques Primary Analytical Techniques Start Structural Question Connectivity What is the connectivity of atoms? Start->Connectivity Stereochem What is the relative/absolute stereochemistry? Start->Stereochem Conformation What is the 3D conformation? Start->Conformation NMR NMR Spectroscopy Connectivity->NMR Primary Tool MS Mass Spectrometry Connectivity->MS Supports with MW Stereochem->NMR Often provides clues Xray X-ray Crystallography Stereochem->Xray Definitive Answer Conformation->NMR Solution-state conformation (NOE) Conformation->Xray Solid-state conformation FinalStructure Comprehensive Structural Understanding NMR->FinalStructure Confirmed Connectivity MS->FinalStructure Confirmed Molecular Weight Xray->FinalStructure Unambiguous 3D Structure

Figure 2: A logical diagram for selecting analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For derivatives of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, ¹H and ¹³C NMR spectra provide a wealth of information.

  • ¹H NMR: Provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration. For azetidine derivatives, the chemical shifts and coupling constants of the ring protons are particularly informative about their stereochemical relationship.[5][6]

  • ¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment. The chemical shift of the carbonyl carbon in the tert-butoxycarbonyl (Boc) group and the chloroacetyl moiety are characteristic.[6]

While NMR is excellent for establishing connectivity, determining the absolute stereochemistry can be challenging and often requires more advanced techniques like Nuclear Overhauser Effect (NOE) experiments or the use of chiral derivatizing agents.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7][8]

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass of the molecular ion, which helps to confirm the elemental composition.[6]

  • Fragmentation: The fragmentation pattern can give clues about the structure. For example, the loss of the tert-butyl group or the chloroacetyl moiety would result in characteristic fragment ions.[7]

However, mass spectrometry alone cannot distinguish between stereoisomers.

Table 2: Comparison of Key Analytical Techniques for Azetidine Derivatives

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystal latticeNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Obtained Absolute 3D structure, bond lengths/angles, conformation, packingConnectivity, chemical environment, stereochemical relationships (relative)Molecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of stereochemistry and conformationExcellent for determining the carbon-hydrogen framework in solutionHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystals, structure is in the solid stateCan be difficult to determine absolute stereochemistry, complex spectraDoes not provide information on stereochemistry or conformation

Conclusion

The structural elucidation of complex chiral molecules like (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate and its derivatives requires a multi-faceted analytical approach. While NMR and mass spectrometry are essential for initial characterization and confirmation of the chemical formula and connectivity, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and detailed three-dimensional structure. For drug development programs where the precise stereochemistry and conformation are critical for efficacy and safety, X-ray crystallography is not just a valuable tool, but an indispensable one for providing the authoritative grounding needed for advancing a lead candidate.

References

  • Malebari, A., et al. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Pharmaceuticals, 14(9), 896. [Link]

  • Głowacka, I. E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1013. [Link]

  • Wang, Y., et al. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 25(18), 4242. [Link]

  • Twamley, B., et al. (2020). Azetidin-2-ones: structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1187–1194. [Link]

  • Malebari, A. M., et al. (2021). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 26(11), 3385. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • FAQ. (n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate?. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Discover. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]

  • ResearchGate. (n.d.). 1-(3,5-Dimethoxyphenyl)azetidine-2-ones investigated. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. [Link]

Sources

A Comparative Guide to the Biological Activity of Azetidine-Containing Compounds: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of heterocyclic chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, stands out as a "privileged scaffold." Its significance is rooted in a unique combination of properties: the inherent ring strain makes it reactive and a versatile synthetic intermediate, while its conformational rigidity allows for the precise spatial orientation of substituents.[1][2][3] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3]

For decades, the azetidin-2-one (or β-lactam) ring has been the cornerstone of iconic antibiotics like penicillins and cephalosporins.[4][5] However, the therapeutic potential of the azetidine core extends far beyond antibacterial action. Modern synthetic methodologies have unlocked access to a diverse chemical space of azetidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, enzyme inhibitory, antiviral, and antioxidant effects.[4][6][7]

This guide provides a comparative analysis of the biological activities of various azetidine-containing compounds, grounded in experimental data. We will explore the causality behind experimental designs, present detailed protocols for key assays, and offer insights into the structure-activity relationships that govern the potency of these remarkable molecules.

Anticancer and Antitumor Activity

Azetidine derivatives have emerged as a powerful class of anticancer agents, targeting various hallmarks of cancer, from microtubule dynamics to oncogenic signaling pathways.

Mechanism of Action & Comparative Analysis

The anticancer efficacy of azetidines is often attributed to two primary mechanisms: tubulin polymerization inhibition and the modulation of key signaling proteins like STAT3.

  • Tubulin Polymerization Inhibition: Similar to natural products like dolastatins, certain azetidine-containing peptides disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.[8] A notable example involves analogues of TZT-1027 (soblidotin), where replacing a phenylethyl group with a 3-aryl-azetidine moiety was explored.[8] This conformational restriction strategy yielded compounds with potent antiproliferative activities.

  • STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactive in many cancers, including triple-negative breast cancer (TNBC).[9][10] Azetidine-based small molecules have been developed as direct, high-affinity inhibitors of STAT3, preventing its activation, dimerization, and subsequent translocation to the nucleus to regulate the expression of genes involved in proliferation and survival (e.g., c-Myc, VEGF).[10]

Data Presentation: Comparative Potency of Azetidine-Based Anticancer Agents
Compound ClassSpecific CompoundTarget/MechanismCell LinePotency (IC₅₀)Reference
TZT-1027 Analogue1a Tubulin InhibitionA549 (Lung)2.2 nM[8]
Tubulin InhibitionHCT116 (Colon)2.1 nM[8]
STAT3 InhibitorH172 (9f) STAT3 ActivityIn vitro assay0.38-0.98 µM[9]
STAT3 InhibitorH182 STAT3 ActivityIn vitro assay0.38-0.98 µM[9]
Azetidin-2-oneCompound 6 Cytotoxicity/ApoptosisSiHa, B16F10High Activity[11]

Causality Insight: The choice of TNBC cell lines to test STAT3 inhibitors is strategic. These cells often lack estrogen, progesterone, and HER2 receptors, making them reliant on other signaling pathways like STAT3 for survival, thus providing a highly relevant and sensitive model for inhibitor screening.[9][10]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Visualization: STAT3 Signaling Inhibition by Azetidine Compounds

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Inhibitor Azetidine-Based STAT3 Inhibitor Inhibitor->STAT3_inactive BLOCKS ACTIVATION Transcription Gene Transcription (c-Myc, VEGF, Survivin) DNA->Transcription 6. Binds to Promoter Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Ligand Binding

Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine compounds.

Antibacterial and Antimicrobial Activity

The foundational biological activity of azetidines, particularly the azetidin-2-one (β-lactam) subclass, is their antibacterial effect. The mechanism involves the irreversible inhibition of enzymes essential for building the bacterial cell wall.[4]

Mechanism of Action & Comparative Analysis

The strained four-membered β-lactam ring mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are bacterial transpeptidases. The ring opens upon binding, acylating a serine residue in the PBP active site and inactivating the enzyme. This prevents the cross-linking of the peptidoglycan layer, compromising cell wall integrity and leading to bacterial lysis.

Research continues to generate novel azetidine derivatives to combat growing antibiotic resistance.[6] The antimicrobial activity is highly dependent on the substituents on the azetidine ring. For instance, attaching a phenyl or indole moiety at the 4-position of the azetidine ring has been shown to enhance activity against various bacterial and mycobacterial strains.[6]

Data Presentation: Comparative Efficacy of Novel Azetidine Antibacterials
Compound(s)Bacterial StrainActivity MetricResultReference
[IV]c, [IV]d, [IV]e, [IV]f Staphylococcus aureus (Gram+)Inhibition Zone> Amoxicillin-clavulanate[12]
Escherichia coli (Gram-)Inhibition Zone> Amoxicillin-clavulanate[12]
M7 Staphylococcus aureus (Gram+)Inhibition Zone22 mm[13]
M7, M8 Escherichia coli (Gram-)Inhibition Zone25 mm[13]
4e (Indole moiety)M. tuberculosisActivityHighest among tested series[6]

Causality Insight: The agar diffusion assay is a robust, primary screening method. It provides a clear visual and quantitative (zone of inhibition) measure of a compound's ability to halt bacterial growth. Its simplicity allows for high-throughput screening of compound libraries to identify promising leads for further analysis, such as determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Bacterial Inoculum: Prepare a bacterial suspension (e.g., S. aureus, E. coli) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Lawn Culture: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of the MHA plate to create a uniform "lawn."

  • Well Preparation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a separate well. Also, include a negative control (solvent only) and a positive control (standard antibiotic like Ampicillin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition (where bacterial growth is absent) around each well in millimeters (mm). A larger diameter indicates greater antibacterial activity.

Visualization: Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow A Compound Synthesis & Characterization D Agar Well Diffusion Assay (Load Compounds & Controls) A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Create Lawn Culture on Mueller-Hinton Agar B->C C->D E Incubate at 37°C for 24 hours D->E F Measure Zone of Inhibition (mm) E->F G Data Analysis & Comparison (Identify Lead Compounds) F->G H Determine Minimum Inhibitory Concentration (MIC) for Leads G->H

Caption: Standard experimental workflow for primary antimicrobial screening of new compounds.

Enzyme Inhibition

Beyond targeting bacterial enzymes, azetidines have been crafted to selectively inhibit a range of human and microbial enzymes implicated in disease.

Mechanism of Action & Comparative Analysis

The constrained nature of the azetidine ring makes it an excellent scaffold for designing competitive enzyme inhibitors that can mimic the transition state of a substrate or bind tightly to the active site.

  • Glycosidase Inhibitors: Azetidine-based iminosugars have been synthesized as potent inhibitors of glycosidases, such as amyloglucosidase.[14] These compounds act as mimics of the natural carbohydrate substrates. Their inhibitory activity is crucial for developing treatments for metabolic disorders like diabetes.

  • Lipase Inhibitors: Azetidine–piperazine diamides were developed as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme targeted for treating various diseases, including cancer.[1]

Data Presentation: Comparative Efficacy of Azetidine-Based Enzyme Inhibitors
CompoundTarget EnzymeType of InhibitionComparative PotencyReference
Azetidine Iminosugar 2d AmyloglucosidaseCompetitiveMore active than Miglitol & DNJ[14]
Azetidine–piperazine diamides Monoacylglycerol Lipase (MAGL)ReversiblePotent Inhibition[1]

Causality Insight: Molecular docking studies are invaluable in enzyme inhibitor design. They provide a computational model of how the inhibitor fits into the enzyme's active site, revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its potency and selectivity. This in silico analysis guides the rational design of more effective next-generation inhibitors.[14]

Conclusion and Future Directions

The azetidine scaffold is a testament to the power of strained-ring systems in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, from potent, sub-nanomolar anticancer effects to broad-spectrum antibacterial action and targeted enzyme inhibition. The comparative data clearly demonstrate that subtle changes in the substitution pattern around the azetidine core can lead to dramatic shifts in potency and selectivity, highlighting the importance of structure-activity relationship studies.[6]

Future research will likely focus on leveraging advanced synthetic methods to create more complex and diverse azetidine libraries.[1] The integration of computational chemistry for in silico screening and rational design will accelerate the discovery of next-generation therapeutics. As our understanding of disease pathways deepens, the azetidine scaffold will undoubtedly continue to be a source of novel, highly effective therapeutic agents.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.Journal of Medicinal and Chemical Sciences.
  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.
  • Azetidines.Enamine.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.MDPI.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis.PMC - PubMed Central.
  • Antimicrobial potential of various substituted azetidine derivatives: a mini review.
  • Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.PubMed.
  • Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies.PubMed.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES.Journal of Drug Delivery and Therapeutics.
  • Azetidines of pharmacological interest.PubMed.
  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024).
  • Antibacterial Actions of Some New Easy Azetidinone Deriv
  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes.PubMed - NIH.
  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents.PubMed Central.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype.AACR Journals.

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A Guide to the Spectroscopic-Based Verification of (S)-tert-butyl azetidine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison between the common starting material, (S)-azetidine-2-carboxylic acid, and its resulting product, (S)-tert-butyl azetidine-2-carboxylate. The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to unequivocally verify the success of this esterification reaction through routine spectroscopic techniques. By understanding the causal relationships between structural modifications and their spectral fingerprints, researchers can ensure the identity, purity, and integrity of their synthesized compounds.

The conversion of (S)-azetidine-2-carboxylic acid to its tert-butyl ester is a fundamental step in the synthesis of more complex molecules, particularly in the development of novel therapeutics where the azetidine ring serves as a crucial pharmacophore.[1] The tert-butyl ester group acts as a protecting group for the carboxylic acid, enabling subsequent reactions on the azetidine nitrogen. Accurate confirmation of this transformation is therefore paramount.

Reaction Workflow: Esterification

The core chemical transformation is the esterification of a carboxylic acid. This process involves the reaction of the carboxyl group with a source of the tert-butyl group, typically under acidic conditions. The primary structural changes are the conversion of the carboxylic acid (-COOH) moiety into a tert-butyl ester (-COOC(CH₃)₃) and the corresponding change in the molecule's electronic environment and mass.

G cluster_0 Starting Material cluster_1 Product SM (S)-azetidine-2-carboxylic acid Reagents + tert-Butanol + Acid Catalyst (e.g., H₂SO₄) P (S)-tert-butyl azetidine-2-carboxylate Reagents->P Esterification

Caption: General workflow for the esterification of (S)-azetidine-2-carboxylic acid.

Part 1: Mass Spectrometry (MS) Comparison

Mass spectrometry provides a direct readout of the molecular weight change resulting from the addition of the tert-butyl group. This technique serves as the first and most definitive checkpoint for a successful reaction.

Experimental Rationale: The esterification reaction adds a C₄H₈ moiety (tert-butyl group minus a proton) to the starting material, resulting in a predictable mass increase of 56.11 g/mol . Electrospray ionization (ESI) in positive mode is typically employed, which protonates the analyte to generate the [M+H]⁺ ion.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
(S)-Azetidine-2-carboxylic AcidC₄H₇NO₂101.10102.0552[2]
(S)-tert-butyl azetidine-2-carboxylateC₈H₁₅NO₂157.21158.1176[3]

Analysis of Change: A successful reaction is confirmed by the disappearance of the ion at m/z 102.0552 and the appearance of a new base peak at m/z 158.1176 in the mass spectrum of the purified product. The presence of the former peak in the product spectrum would indicate an incomplete reaction.

Part 2: Infrared (IR) Spectroscopy Comparison

IR spectroscopy is exceptionally powerful for tracking changes in functional groups. The conversion of a carboxylic acid to an ester results in a highly distinct and easily interpretable modification of the IR spectrum.

Experimental Rationale: The key transformation is the loss of the hydroxyl (-OH) group from the carboxylic acid and the formation of a new ester carbonyl (C=O) and C-O single bonds. The most significant indicator is the disappearance of the extremely broad O-H stretching vibration characteristic of hydrogen-bonded carboxylic acids.[4][5]

Functional Group(S)-Azetidine-2-carboxylic Acid (Expected Wavenumber, cm⁻¹)(S)-tert-butyl azetidine-2-carboxylate (Expected Wavenumber, cm⁻¹)Interpretation of Change
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad) [4][6]AbsentDisappearance confirms the loss of the acidic proton and hydroxyl group.
N-H Stretch (Secondary Amine) ~3200-3300 (medium, sharp)~3200-3300 (medium, sharp)This peak should remain, confirming the integrity of the azetidine ring's amine.
C-H Stretch (Aliphatic) ~2850-2960~2850-2980Intensity increases due to the nine C-H bonds of the tert-butyl group.[7]
C=O Stretch (Carbonyl) ~1700-1725 (strong) [4]~1730-1750 (strong) A slight shift to a higher wavenumber is expected, characteristic of an ester carbonyl.
C-O Stretch ~1210-1320[5]~1150-1250The C-O stretch of the ester will be present and is often strong.

Analysis of Change: The most compelling evidence of a successful esterification in the IR spectrum is the complete disappearance of the broad O-H absorption band from 3300-2500 cm⁻¹ and the appearance of a strong carbonyl peak in the 1730-1750 cm⁻¹ region.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed atom-by-atom confirmation of the product's structure. Both ¹H and ¹³C NMR are indispensable for verifying the incorporation of the tert-butyl group and observing its effect on the azetidine ring's chemical environment.

¹H NMR Comparison

Experimental Rationale: The addition of the tert-butyl group introduces a highly shielded and magnetically equivalent set of nine protons, which will appear as a prominent singlet in the upfield region of the spectrum. The solvent is a critical consideration; the starting material is often analyzed in D₂O, while the less polar product is analyzed in CDCl₃.

Proton Assignment(S)-Azetidine-2-carboxylic Acid (δ ppm, in D₂O)[8][9](S)-tert-butyl azetidine-2-carboxylate (δ ppm, in CDCl₃)[8]Interpretation of Change
-C(CH₃)₃ Absent~1.45 (s, 9H) Appearance of this large singlet is definitive proof of the tert-butyl ester formation.
Hα (-CHCOO) 4.39-4.51 (m, 1H)4.40-4.49 (m, 1H)Minimal shift expected for the alpha-proton.
Hγ (-CH₂N) 3.54–3.83 (m, 2H)3.54–3.83 (m, 2H)Minimal shift expected for these protons.
Hβ (-CH₂CH₂) 2.29-2.85 (m, 2H)2.29-2.51 (m, 2H)Minor shifts may occur due to the change in solvent and electronic environment.
-NH (Exchanges with D₂O)5.22 (s, 1H)A broad singlet for the amine proton becomes visible in a non-deuterated solvent.
-COOH (Exchanges with D₂O)AbsentDisappearance of the acidic proton.
¹³C NMR Comparison

Experimental Rationale: ¹³C NMR confirms the presence of the new carbon atoms of the tert-butyl group and the quaternary carbon of the ester. It also shows a characteristic shift in the carbonyl carbon signal.

Carbon Assignment(S)-Azetidine-2-carboxylic Acid (δ ppm, in D₂O)[8][9](S)-tert-butyl azetidine-2-carboxylate (δ ppm, in CDCl₃)[8]Interpretation of Change
C=O (Carbonyl) 172.1 172.4 The carbonyl carbon chemical shift remains similar but is now in an ester environment.
-C(CH₃)₃ Absent~81.0 Appearance of the quaternary carbon signal is a key indicator.[10]
-C(CH₃)₃ Absent~27.7 A strong signal representing the three equivalent methyl carbons appears.[10]
Cα (-CHCOO) 58.458.3Minimal shift expected.
Cγ (-CH₂N) 42.144.2A slight downfield shift may be observed.
Cβ (-CH₂CH₂) 23.123.2Minimal shift expected.

Part 4: Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols for data acquisition are recommended.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis A Weigh ~5-10 mg of purified sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or D₂O) A->B C Transfer to NMR tube B->C D Acquire ¹H Spectrum (e.g., 400 MHz) C->D E Acquire ¹³C Spectrum (e.g., 100 MHz) D->E F Process Data (FT, Phasing, Baseline Correction) E->F G Integrate Peaks (& ¹H) F->G H Assign Chemical Shifts (δ, ppm) G->H I Compare to Starting Material Data H->I

Caption: A generalized workflow for NMR sample preparation and analysis.

Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected [M+H]⁺ ions for both the starting material and the product (e.g., m/z 50-250).

Infrared Spectroscopy (ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of air.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Conclusion

The successful synthesis of (S)-tert-butyl azetidine-2-carboxylate from (S)-azetidine-2-carboxylic acid is unequivocally confirmed by a confluence of spectroscopic evidence. The key validation points are:

  • MS: A mass increase of 56.11 Da, corresponding to the new peak at m/z ~158.

  • IR: The disappearance of the broad carboxylic acid O-H stretch and the appearance of an ester C=O stretch around 1730-1750 cm⁻¹.

  • ¹H NMR: The emergence of a prominent nine-proton singlet at ~1.45 ppm.

  • ¹³C NMR: The appearance of new signals at ~81.0 ppm and ~27.7 ppm for the quaternary and methyl carbons of the tert-butyl group, respectively.

By systematically evaluating these spectral changes, researchers can proceed with confidence in the structural integrity of their material for subsequent stages of drug discovery and development.

References

  • Nishiyama, S., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the preparation of nicotianamine. HETEROCYCLES, 96(12), 2127-2134. [Link]

  • PubChem. (n.d.). (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Retrieved from [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8533–8536. [Link]

  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved from [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • PubChemLite. (n.d.). Tert-butyl azetidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (s)-Azetidine-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Optional[1H NMR]. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely throughout their entire lifecycle. (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of complex nitrogen-containing heterocycles. However, its structural features—a strained azetidine ring and a reactive α-chloro ketone moiety—necessitate a rigorous and well-understood disposal protocol.[1][2] This guide provides the procedural and mechanistic basis for its safe management, ensuring the protection of laboratory personnel and environmental compliance.

Part 1: Core Hazard Profile & Immediate Safety

Understanding the inherent chemical risks of a reagent is the first step in its safe management. The primary hazards of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate stem from its halogenated nature and the electrophilic character of the chloroacetyl group.

Key Chemical Hazards:

  • Irritant: Like many α-haloketones, this compound is expected to be a potent irritant to the eyes, skin, and respiratory system.[3] The chloroacetyl group can act as a lachrymator.

  • Alkylating Agent: The α-chloro ketone is a reactive electrophile, capable of alkylating biological nucleophiles. This reactivity is the basis for its synthetic utility but also contributes to its toxicity.

  • Reactivity: The compound can react with strong bases, nucleophiles, and certain metals.[4] It may hydrolyze in the presence of water, especially under non-neutral pH, to produce hydrochloric acid and the corresponding hydroxyacetyl compound.[4][5]

Chemical & Safety Data Summary
PropertyValueSource
Chemical Name (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate-
CAS Number 1415562-74-1ChemScene
Molecular Formula C₁₁H₁₈ClNO₃-
Molecular Weight 247.72 g/mol -
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
Incompatibilities Strong oxidizing agents, strong bases, alcohols, amines, water/moisture.[4]

Immediate Protective Measures: All handling and disposal procedures must be conducted within a certified chemical fume hood. Personnel must wear the following Personal Protective Equipment (PPE):

  • Safety goggles (chemical splash proof)

  • Flame-resistant laboratory coat

  • Appropriate chemical-resistant gloves (nitrile gloves are standard; consider double-gloving for handling neat material or concentrated solutions).

Part 2: Waste Characterization and Segregation: The Foundational Logic

Proper disposal begins with correct waste characterization and segregation at the point of generation. This is not merely a logistical step but a critical safety and compliance measure. The presence of a chlorine atom classifies this compound and any waste containing it as halogenated organic waste .

The Causality Behind Segregation:

  • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration. Mixing them with non-halogenated streams contaminates a much larger volume of waste, drastically increasing disposal costs and complexity.[7][8]

  • Safety: Improper mixing can lead to dangerous reactions. For instance, mixing chlorinated compounds with acidic waste can generate toxic gases.[7]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict protocols for the identification and management of hazardous wastes.[9][10][11] Halogenated organic compounds are a key regulated category.[7]

Waste Segregation Decision Workflow

The following diagram outlines the critical decision-making process for segregating waste streams associated with this reagent.

waste_segregation start Waste Generation Point is_contaminated Contains (S)-Tert-butyl 2-(2-chloroacetyl) azetidine-1-carboxylate? start->is_contaminated liquid_solid Liquid or Solid Waste? is_contaminated->liquid_solid Yes non_haz Manage as Non-Halogenated or Non-Hazardous Waste (per lab protocol) is_contaminated->non_haz No halogenated_liquid Collect in labeled, closed container: 'Halogenated Organic Liquid Waste' liquid_solid->halogenated_liquid Liquid gross_contam Grossly Contaminated? (Visible Residue) liquid_solid->gross_contam Solid halogenated_solid Collect in labeled, sealed container: 'Hazardous Solid Waste' gross_contam->halogenated_solid No (e.g., gloves, wipes) rinse Triple-rinse with minimal non-halogenated solvent gross_contam->rinse Yes rinse->halogenated_solid Place rinsed item in solid waste container rinsate Collect first two rinsates into 'Halogenated Organic Liquid Waste' rinse->rinsate:w rinsate->halogenated_liquid

Caption: Decision workflow for proper segregation of waste.

Part 3: Step-by-Step Disposal Protocols

Follow these protocols to ensure safe and compliant disposal for various scenarios.

Protocol 1: Disposal of Unused or Expired Pure Reagent

This applies to the original container of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

  • Do Not Open: If the material is expired and the container is unopened and in good condition, do not open it.

  • Label as Waste: Affix a "Hazardous Waste" label directly to the container. Fill out all required information, including the full chemical name and associated hazards.

  • Segregate: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for halogenated organic waste.

  • Request Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.

Protocol 2: Disposal of Liquid Waste Streams

This includes reaction mixtures, mother liquors from crystallization, and chromatographic fractions containing the title compound.

  • Select Container: Use a designated, compatible waste container, typically a high-density polyethylene (HDPE) or glass carboy, for "Halogenated Organic Liquid Waste."[7]

  • Label: Ensure the container is clearly labeled with "Hazardous Waste" and "Halogenated Organic Solvents." Maintain a log of all constituents added to the container.

  • Transfer Waste: Carefully transfer the liquid waste into the container inside a chemical fume hood.

  • Keep Closed: Always keep the waste container securely capped when not in use to prevent the release of volatile organic compounds (VOCs).

  • Do Not Mix: Never mix halogenated waste with non-halogenated, aqueous, acidic, or basic waste streams.[7][8]

Protocol 3: Decontamination and Disposal of Contaminated Labware & PPE

This covers items like glassware, syringes, gloves, and weighing paper.

  • Grossly Contaminated Glassware (e.g., reaction flasks):

    • Initial Rinse: Rinse the glassware three times with a minimal amount of a non-halogenated organic solvent (e.g., acetone).

    • Collect Rinsate: The first two rinses must be collected and disposed of as "Halogenated Organic Liquid Waste" as they will contain significant amounts of the compound.

    • Final Rinse: The third rinse can typically be managed as non-halogenated waste, assuming the initial rinses were effective.

    • Final Cleaning: The decontaminated glassware can now be washed with soap and water.

  • Minimally Contaminated Solids (e.g., gloves, wipes, TLC plates):

    • Collect: Place all solid materials that have come into contact with the compound into a designated, durable, sealed plastic bag or container labeled "Hazardous Solid Waste."

    • Store: Keep the solid waste container closed and store it in the SAA. Do not dispose of these items in the regular trash.

Part 4: Emergency Procedures

Accidents can happen. A prepared response is essential for safety.

Spill Response Protocol
  • Small Spill (Manageable by lab personnel):

    • Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

    • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

    • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent. Do not use paper towels or other combustible materials.

    • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the wipe in the hazardous solid waste container. Finally, clean the area with soap and water.

  • Large Spill (Beyond the control of lab personnel):

    • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[12]

    • Report: Activate the nearest fire alarm if there is a fire or explosion risk. Call your institution's emergency number (e.g., EHS, Public Safety) and report the spill, providing the chemical name, location, and approximate quantity.[12]

Personnel Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of running water for at least 15 minutes.[4][5][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[13][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[4] If they are having difficulty breathing, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.

References

  • NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid n-butyl ester.
  • ChemScene. (n.d.). Boc-Azetidine-C2-NH2.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Cornell University EHS. (n.d.). Appendix I - Hazards Of Functional Groups.
  • Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill.
  • U.S. EPA. (n.d.). Hazardous Waste.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry.
  • Princeton University EHS. (n.d.). Chemical Spill Procedures.
  • U.S. EPA. (n.d.). Waste Code - RCRAInfo.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (2025). (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
  • Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride.
  • BLD Pharmatech. (n.d.). 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate Safety Data Sheet.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • U.S. EPA. (n.d.). EPA Hazardous Waste Codes.
  • Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • U.S. EPA. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • MedChemExpress. (2025). tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride-SDS.
  • U.S. EPA. (2025). Learn the Basics of Hazardous Waste.
  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • U.S. EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
  • NOAA. (n.d.). CHLOROACETYL CHLORIDE - CAMEO Chemicals.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • U.S. EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Ospedale Sicuro. (n.d.). Hazards and risk factors - Aldehydes, ketones.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.

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A Comprehensive Guide to the Safe Handling of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. Our commitment is to empower you with the knowledge to handle this reagent with the utmost confidence and safety, ensuring both the success of your research and a secure laboratory environment.

The unique structure of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, incorporating both a reactive chloroacetyl group and a strained azetidine ring, necessitates a rigorous and well-understood handling protocol. The chloroacetyl moiety, a potent acylating agent, presents significant reactivity and toxicity, while the azetidine ring, a four-membered nitrogen-containing heterocycle, also requires careful handling. This guide is structured to provide a clear, logical, and scientifically grounded approach to its use, from initial risk assessment to final disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

The Chloroacetyl Moiety: A Primary Hazard Driver

The chloroacetyl group is the primary source of the compound's reactivity and toxicity. Chloroacetyl chloride, a related compound, is classified as a highly hazardous substance.[1][2][3] Exposure to chloroacetyl compounds can cause severe skin and eye burns, respiratory irritation, and is toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] These compounds are potent acylating agents and react violently with water, releasing toxic and corrosive fumes.[1][4]

The Azetidine Ring: A Contributor to Irritation

Azetidine and its derivatives are known to cause skin and eye irritation.[5][6] The tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen mitigates some of the reactivity of the parent amine, but the overall molecule should still be treated as an irritant. Safety data sheets for similar Boc-protected azetidine derivatives consistently list skin irritation, serious eye irritation, and potential for respiratory irritation as primary hazards.[7]

Inferred Hazard Profile for (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate:

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2][8]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3][5]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Respiratory Irritation May cause respiratory irritation.[7]
Reactivity May react with water and incompatible materials.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the significant hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves: Double-gloving is highly recommended.The chloroacetyl group can readily penetrate many types of gloves. Nitrile and neoprene offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against tears and rapid permeation.
Eye Protection Chemical Safety Goggles and a Face Shield: The compound is expected to be a severe eye irritant and potentially corrosive.[1] Goggles provide a seal against splashes and vapors, while a face shield protects the entire face from splashes.
Skin and Body Protection Flame-Resistant Laboratory Coat and Closed-Toe Shoes: A lab coat protects against incidental skin contact. Flame-resistant material is a general laboratory best practice. Closed-toe shoes are mandatory to protect against spills.
Respiratory Protection Use in a Certified Chemical Fume Hood: If there is a risk of generating aerosols or dust, or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.The compound is likely toxic by inhalation.[2][3] A chemical fume hood is the primary engineering control to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Don appropriate PPE Prep2 Work in a certified chemical fume hood Prep1->Prep2 Prep3 Ensure emergency equipment is accessible Prep2->Prep3 Hand1 Carefully unseal the container Prep3->Hand1 Begin Handling Hand2 Weigh the required amount Hand1->Hand2 Hand3 Dispense into the reaction vessel Hand2->Hand3 Hand4 Securely reseal the container Hand3->Hand4 Clean1 Decontaminate work surfaces Hand4->Clean1 Post-Handling Clean2 Dispose of contaminated materials in designated waste containers Clean1->Clean2 Clean3 Remove and dispose of gloves properly Clean2->Clean3 Clean4 Wash hands thoroughly Clean3->Clean4

Caption: A logical workflow for the safe handling of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

Detailed Steps:

  • Preparation:

    • Don all required PPE: Ensure gloves, goggles, face shield, and lab coat are worn correctly.

    • Work in a certified chemical fume hood: Verify that the fume hood is functioning correctly before starting any work.

    • Prepare your workspace: Ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out. Have appropriate quenching agents and spill kits readily available.

  • Handling:

    • Aliquotting the Reagent:

      • Carefully open the container, avoiding any inhalation of fumes.

      • If the compound is a solid, use a spatula to transfer the desired amount to a tared weighing vessel. Avoid creating dust.

      • If it is an oil or liquid, use a syringe or pipette to transfer the required volume.

    • Adding to the Reaction:

      • Slowly add the compound to the reaction mixture. Be aware of any potential exothermic reactions.

      • Once the transfer is complete, securely reseal the original container.

  • Post-Handling:

    • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, avoiding contact with the outer surface of the gloves.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels.

  • Neutralize: For larger spills or if you are not comfortable handling them, contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle.

Waste Segregation and Disposal

cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions Waste1 Contaminated Solid Waste (gloves, paper towels, etc.) Action1 Place in a designated, labeled hazardous waste container Waste1->Action1 Waste2 Contaminated Liquid Waste (solvents, reaction mixtures) Waste2->Action1 Waste3 Empty Containers Action2 Triple rinse with a suitable solvent Waste3->Action2 Action3 Dispose of rinsate as hazardous liquid waste Action2->Action3 Action4 Deface the label and dispose of the container as non-hazardous waste (or as per institutional policy) Action3->Action4

Caption: A clear guide for the proper segregation and disposal of waste generated from handling the title compound.

Key Disposal Considerations:

  • Waste Containers: All waste contaminated with (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Compatibility: Do not mix incompatible waste streams.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your environmental health and safety department for clarification.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate into your research endeavors, advancing your scientific goals while maintaining the highest standards of laboratory safety.

References

  • New Jersey Department of Health. (1999, December). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.